molecular formula C10H14O2 B160195 2-(2-(Methoxymethyl)phenyl)ethanol CAS No. 125593-32-0

2-(2-(Methoxymethyl)phenyl)ethanol

Cat. No.: B160195
CAS No.: 125593-32-0
M. Wt: 166.22 g/mol
InChI Key: XWVLGFWKRMLTJS-UHFFFAOYSA-N
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Description

2-(2-(Methoxymethyl)phenyl)ethanol is a valuable chiral aromatic building block in organic and medicinal chemistry research. Compounds with similar structures, such as 2-methoxy-2-phenylethanol, are well-documented as useful chiral auxiliaries and intermediates in the synthesis of biologically active molecules, including 1,4-dihydropyridines of pharmaceutical interest . The methoxymethyl and ethanol functional groups on the aromatic ring make this compound a versatile precursor for developing more complex molecular architectures. Researchers utilize such compounds in enzymatic resolution studies to obtain enantiomerically pure materials, a process crucial for producing single-enantiomer pharmaceuticals . Like its structural relative 2-phenylethanol, this compound may also serve as a starting point for synthesizing various derivatives, including esters, ethers, and acids, for screening new biological activities or fragrance applications . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(methoxymethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-12-8-10-5-3-2-4-9(10)6-7-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVLGFWKRMLTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561975
Record name 2-[2-(Methoxymethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125593-32-0
Record name 2-[2-(Methoxymethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-(Methoxymethyl)phenyl)ethanol is a valuable substituted phenylethanol derivative, presenting a scaffold of interest in medicinal chemistry and specialized organic synthesis. Its structural features, combining a primary alcohol and a methoxymethyl-substituted aromatic ring, make it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of robust and efficient synthetic strategies for its preparation. We will delve into the mechanistic underpinnings of key chemical transformations, offer detailed, field-tested experimental protocols, and present a comparative analysis of the principal synthetic routes to empower researchers in selecting the optimal method for their specific application.

Strategic Overview: Retrosynthetic Analysis

To logically devise synthetic pathways to this compound, we begin with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. The primary disconnections reveal three main strategic approaches, each leveraging fundamental and powerful reactions in the synthetic chemist's toolkit.

G cluster_A Route A: C-C Bond Formation via Grignard Reagent cluster_B Route B: Olefination and Hydroboration cluster_C Route C: Reduction of Carboxylic Acid Derivative TM Target Molecule This compound A1 2-(Methoxymethyl)benzyl Magnesium Halide TM->A1 B1 2-(Methoxymethyl)styrene TM->B1 C1 2-(Methoxymethyl)phenylacetic Acid or Ester TM->C1 A3 2-(Methoxymethyl)benzyl Halide A1->A3 A2 Ethylene Oxide (C2 Electrophile) B2 2-(Methoxymethyl)benzaldehyde B1->B2 B3 Wittig Reagent (e.g., Ph3P=CH2) C3 2-(Methoxymethyl)benzyl Halide + Cyanide C1->C3 C2 Reducing Agent (e.g., LiAlH4)

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three viable starting points:

  • Route A: A Grignard approach using a benzylmagnesium halide and a two-carbon electrophile.

  • Route B: A two-step sequence involving a Wittig olefination followed by hydroboration-oxidation.

  • Route C: The reduction of a corresponding phenylacetic acid derivative.

We will now explore these routes in detail.

Route A: Grignard Reaction with Ethylene Oxide

This is arguably the most direct approach, constructing the C-C bond between the benzylic carbon and the adjacent methylene carbon in a single step via nucleophilic attack on an epoxide.

Principle and Mechanism

The core of this route is the Grignard reaction, a powerful tool for forming carbon-carbon bonds.[1] The Grignard reagent, in this case, 2-(methoxymethyl)benzylmagnesium bromide, is formed by reacting the corresponding benzyl bromide with magnesium metal.[2] The carbon-magnesium bond is highly polarized, rendering the benzylic carbon strongly nucleophilic and basic.[3][4]

This potent nucleophile then attacks one of the electrophilic carbons of ethylene oxide, forcing the strained three-membered ring to open.[5] The reaction proceeds via an SN2 mechanism, resulting in a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final primary alcohol.[3][4]

G Grignard 2-(Methoxymethyl)benzyl- magnesium Bromide Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack on Epoxide Ring Epoxide Ethylene Oxide Epoxide->Intermediate Product Target Molecule Intermediate->Product Protonation Acid H3O+ Workup Acid->Product

Caption: Workflow for the Grignard synthesis route.

Causality Behind Experimental Choices
  • Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are critical.[1] They serve not only to dissolve the reagents but also to stabilize the Grignard reagent through coordination of the ether oxygens to the magnesium atom. Strict exclusion of water is paramount, as Grignard reagents are strong bases and will be quenched by even trace amounts of protic solvents.[1][2]

  • Starting Material: Benzyl bromides are generally more reactive than chlorides for Grignard formation.[6] However, benzyl Grignards are notoriously prone to a side reaction known as Wurtz coupling, where the formed Grignard reagent reacts with unreacted benzyl bromide to form a dimer (1,2-bis(2-(methoxymethyl)phenyl)ethane).[7][8] To mitigate this, the reaction is often performed under dilute conditions, with slow addition of the benzyl bromide to the magnesium turnings.[8]

  • Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[1] Activation using a small crystal of iodine, 1,2-dibromoethane, or mechanical grinding is essential to expose a fresh metal surface and initiate the reaction.

Experimental Protocol

Step 1: Preparation of 2-(Methoxymethyl)benzylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of dry nitrogen.

  • Reagent Preparation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of 2-(methoxymethyl)benzyl bromide (1.0 eq.) in anhydrous diethyl ether or THF. Add a small portion (approx. 5-10%) of this solution to the magnesium turnings.

  • Reaction: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.

Step 2: Reaction with Ethylene Oxide

  • Cooling: Cool the freshly prepared Grignard solution to 0 °C in an ice-water bath.

  • Addition of Ethylene Oxide: Ethylene oxide (1.1 to 1.5 eq.), pre-condensed and dissolved in cold, anhydrous ether/THF, is added slowly to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture again to 0 °C and quench it by slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Data Summary
ParameterValue/ConditionRationale
Starting Material 2-(Methoxymethyl)benzyl bromideHigher reactivity than chloride.
Electrophile Ethylene OxideDirect two-carbon extension.
Solvent Anhydrous THF or Diethyl EtherStabilizes Grignard reagent; must be dry.
Key Side Reaction Wurtz CouplingMinimized by slow addition and dilute conditions.
Typical Yield 50-70%Highly dependent on the efficiency of Grignard formation.

Route B: Wittig Olefination & Hydroboration-Oxidation

This two-step sequence offers a robust alternative, particularly if the corresponding aldehyde is more readily available than the benzyl halide. It involves the conversion of an aldehyde to a terminal alkene, followed by an anti-Markovnikov hydration.

Principle and Mechanism

Step 1: The Wittig Reaction

The Wittig reaction transforms a carbonyl group into an alkene by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[9][10] The reaction is initiated by preparing the ylide, typically by deprotonating a phosphonium salt with a strong base.[10][11] For synthesizing a terminal alkene, methyltriphenylphosphonium bromide is treated with a base like n-butyllithium (n-BuLi) to generate methylenetriphenylphosphorane (Ph₃P=CH₂).

The mechanism involves the nucleophilic attack of the ylide's carbon on the electrophilic carbonyl carbon.[9][12] This is widely believed to proceed via a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[9][13] This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[9][13]

G cluster_wittig Wittig Reaction Mechanism Ylide Phosphorus Ylide (Ph3P=CH2) Cycloaddition [2+2] Cycloaddition Ylide->Cycloaddition Aldehyde Aldehyde (R-CHO) Aldehyde->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Decomposition Cycloreversion Oxaphosphetane->Decomposition Alkene Alkene (R-CH=CH2) Decomposition->Alkene TPO Triphenylphosphine Oxide (TPO) Decomposition->TPO

Caption: Mechanism of the Wittig Reaction.

Step 2: Hydroboration-Oxidation

This is a two-step reaction that converts an alkene into an alcohol.[14] It is characterized by its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[14][15]

In the first step (hydroboration), borane (BH₃), often used as a complex with THF (BH₃·THF), adds across the double bond. The boron atom adds to the less sterically hindered terminal carbon, and a hydride adds to the more substituted internal carbon.[16][17] This process is a stereospecific syn-addition, where both the boron and hydrogen add to the same face of the double bond.[14][16][18] In the second step (oxidation), the resulting trialkylborane is treated with hydrogen peroxide and a base (e.g., NaOH). This replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, yielding the primary alcohol.[15][18]

Experimental Protocol

Step 1: Synthesis of 2-(Methoxymethyl)styrene via Wittig Reaction

  • Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq.) dropwise. The formation of the orange-red ylide will be observed. Stir the mixture at this temperature for 30 minutes.

  • Reaction: Add a solution of 2-(methoxymethyl)benzaldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Completion: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Work-up: Quench the reaction with water. Extract the mixture with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The triphenylphosphine oxide byproduct can be partially removed by precipitation from a nonpolar solvent like hexanes. Further purification of the resulting liquid by flash chromatography will yield pure 2-(methoxymethyl)styrene.

Step 2: via Hydroboration-Oxidation

  • Hydroboration: In a flame-dried, nitrogen-purged flask, dissolve 2-(methoxymethyl)styrene (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C. Add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, approx. 0.4 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Completion of Borane Addition: After the addition, allow the mixture to stir at room temperature for 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add aqueous sodium hydroxide solution (e.g., 3M NaOH, 3 eq.), followed by the very slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3 eq.), keeping the internal temperature below 20 °C.

  • Heating: After the addition is complete, heat the mixture to 50 °C for 1 hour to ensure complete oxidation.

  • Work-up: Cool to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the target alcohol.

Data Summary
ParameterValue/ConditionRationale
Starting Material 2-(Methoxymethyl)benzaldehydeCommercially available aldehyde.
Key Reactions Wittig Olefination, Hydroboration-OxidationReliable and high-yielding standard transformations.
Regioselectivity Anti-MarkovnikovHydroboration ensures formation of the primary alcohol.
Key Byproduct Triphenylphosphine OxideCan complicate purification but is manageable.
Typical Overall Yield 65-80%Generally high yields for both steps.

Comparative Analysis of Synthetic Routes

Choosing a synthetic route depends on various factors including cost, scale, safety, and available equipment.

FeatureRoute A: Grignard ReactionRoute B: Wittig & Hydroboration
Starting Material 2-(Methoxymethyl)benzyl bromide2-(Methoxymethyl)benzaldehyde
Number of Steps 1 (from Grignard reagent)2
Overall Yield Moderate (50-70%)Good to Excellent (65-80%)
Scalability Moderate; Wurtz coupling can be an issue.Excellent; both reactions are highly scalable.
Key Reagents Magnesium, Ethylene Oxiden-BuLi, Phosphonium Salt, BH₃·THF, H₂O₂
Safety Concerns Flammable ethers, pyrophoric Grignard reagent, toxic ethylene oxide.Pyrophoric n-BuLi, flammable ethers, corrosive H₂O₂/NaOH.
Primary Advantage High atom economy, directness.High reliability, excellent yields, avoids problematic benzyl Grignards.
Primary Disadvantage Prone to Wurtz coupling side reactions.Two-step process, generates stoichiometric phosphine oxide waste.

Conclusion and Recommendation

Both the Grignard-epoxide pathway and the Wittig-hydroboration sequence are effective and viable methods for the synthesis of this compound.

  • For reliability and higher overall yield, especially on a laboratory scale, Route B (Wittig & Hydroboration) is recommended. The reactions are well-understood, high-yielding, and generally cleaner, despite being a two-step process and generating significant byproduct.

  • Route A (Grignard) offers a more direct and atom-economical approach. It may be preferable if the starting benzyl bromide is readily available and if the synthesis is optimized to minimize the problematic Wurtz coupling, making it potentially more suitable for larger-scale production where process efficiency is paramount.

The choice ultimately rests with the researcher, who must weigh the availability of starting materials, desired scale, and tolerance for specific reaction conditions and purification challenges. This guide provides the foundational knowledge and practical protocols to confidently execute either synthesis.

References

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • Wikipedia. Hydroboration–oxidation reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry Steps. Wittig Reaction - Examples and Mechanism. [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • Chemistry Steps. Hydroboration Oxidation of Alkenes. [Link]

  • Chemistry LibreTexts. 10.13: Hydroboration–Oxidation. [Link]

  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

  • ResearchGate. Solvent screening of benzyl bromide Grignard reaction | Download Table. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]

  • PubChem. 2-(Methoxymethyl)benzaldehyde. [Link]

  • YouTube. Hydroboration–Oxidation of Styrene. [Link]

  • XMB Forum. Quick and partial report on benzyl bromide synthesis. [Link]

  • Reddit. Grignard reaction solidified : r/Chempros. [Link]

  • Redalyc. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. [Link]

Sources

An In-depth Technical Guide to 2-(2-(Methoxymethyl)phenyl)ethanol: Synthesis, Properties, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and predicted spectroscopic data for the novel compound 2-(2-(methoxymethyl)phenyl)ethanol. As a molecule with potential applications in medicinal chemistry and materials science, this document serves as a foundational resource for researchers interested in its synthesis and characterization. Due to the limited availability of experimental data for this specific compound, this guide leverages established chemical principles and analogous data from structurally related molecules to provide a robust theoretical framework.

Introduction

This compound is an aromatic alcohol featuring a phenylethanol backbone with a methoxymethyl substituent at the ortho position of the phenyl ring. This unique substitution pattern is anticipated to confer specific physicochemical and biological properties, making it a target of interest for applications in drug discovery as a building block for more complex molecules and in materials science as a monomer or specialty chemical. The presence of both a hydroxyl group and an ether linkage offers multiple points for further chemical modification. This guide details a plausible synthetic pathway, predicts its key chemical and physical properties, and provides an in-depth analysis of its expected spectroscopic signatures.

Proposed Synthesis

A robust and efficient synthesis of this compound can be envisioned through a multi-step pathway commencing with readily available starting materials. The key steps involve the formation of a Grignard reagent and its subsequent reaction with ethylene oxide.[1][2]

Synthetic Pathway Overview

The proposed synthesis is outlined below. The pathway begins with the bromination of 2-methylanisole, followed by the formation of a Grignard reagent, and finally, reaction with ethylene oxide to yield the target compound.

Synthesis_Pathway A 2-Methylanisole B 1-(Bromomethyl)-2- (methoxymethyl)benzene A->B NBS, AIBN, CCl4, Reflux C (2-(Methoxymethyl)phenyl) magnesium bromide B->C Mg, Dry Ether D This compound C->D 1. Ethylene Oxide 2. H3O+ work-up Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC Column Column Chromatography (Purification) TLC->Column Purity_Check Purity Confirmation (TLC, GC-MS) Column->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR 1H and 13C NMR Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Final Pure this compound

Sources

Spectroscopic Elucidation of 2-(2-(Methoxymethyl)phenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2-(Methoxymethyl)phenyl)ethanol. In the absence of publicly available experimental spectra for this specific compound, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. It outlines the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predicted spectral characteristics are detailed and analyzed to illustrate how they would unequivocally confirm the molecular structure of the target compound.

Introduction: The Imperative of Spectroscopic Analysis in Molecular Characterization

In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is a cornerstone of research and development. Spectroscopic techniques are the principal tools employed for this purpose, each providing a unique piece of the structural puzzle. For a molecule like this compound, with its distinct functional groups—a primary alcohol, an ether, and an ortho-disubstituted aromatic ring—a multi-faceted spectroscopic approach is essential for complete characterization.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The subsequent sections will not only present the expected data but also elucidate the rationale behind these predictions, grounded in established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) A->B C Transfer the solution to a 5 mm NMR tube B->C D Insert the NMR tube into the spectrometer's probe C->D E Lock, tune, and shim the spectrometer for optimal magnetic field homogeneity D->E F Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra (e.g., COSY, HSQC) E->F G Apply Fourier transform to the Free Induction Decay (FID) F->G H Phase and baseline correct the resulting spectrum G->H I Integrate the signals (for ¹H NMR) and pick the peaks H->I

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4Multiplet4HAr-H Aromatic protons in an ortho-disubstituted ring typically appear as a complex multiplet.
~4.5Singlet2HAr-CH₂ -OBenzylic protons adjacent to an oxygen atom are deshielded.
~3.8Triplet2HO-CH₂ -CH₂-ArProtons on a carbon adjacent to an alcohol oxygen.
~3.4Singlet3HO-CH₃ Protons of a methoxy group.
~2.9Triplet2HHO-CH₂-CH₂ -ArProtons on a carbon adjacent to the aromatic ring.
~2.0 (broad)Singlet1HOH The chemical shift of hydroxyl protons can vary and they often appear as a broad singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~138C -CH₂ (Aromatic)Quaternary aromatic carbon attached to the ethyl group.
~136C -CH₂OCH₃ (Aromatic)Quaternary aromatic carbon attached to the methoxymethyl group.
~130Ar-C HAromatic methine carbon.
~129Ar-C HAromatic methine carbon.
~128Ar-C HAromatic methine carbon.
~127Ar-C HAromatic methine carbon.
~73Ar-C H₂-OBenzylic carbon adjacent to an ether oxygen.
~62HO-C H₂-Carbon bearing the hydroxyl group.
~58O-C H₃Methoxy carbon.
~38-CH₂-C H₂-ArCarbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule, as different bonds absorb infrared radiation at characteristic frequencies.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a drop of neat liquid This compound on an ATR crystal B Record the background spectrum (empty ATR crystal) A->B C Record the sample spectrum B->C D The instrument software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum C->D

Caption: Workflow for IR spectroscopy using an ATR accessory.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3600-3200 (broad)O-H stretchAlcoholThe broadness is due to hydrogen bonding.[1]
3100-3000C-H stretchAromaticCharacteristic of C-H bonds on a benzene ring.
2950-2850C-H stretchAliphaticFor the CH₂ and CH₃ groups.
1600 & 1475C=C stretchAromaticSkeletal vibrations of the benzene ring.
~1250 and 1050C-O stretchPhenyl alkyl etherPhenyl alkyl ethers typically show two C-O stretching bands.[2]
~1100C-O stretchAlcoholCharacteristic stretching vibration of the C-O bond in an alcohol.[1]
~750C-H bend (out-of-plane)Ortho-disubstituted aromaticThe position of this strong band is indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable clues about its structure.

Experimental Protocol for MS Data Acquisition

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection A Inject a dilute solution of the compound into a GC-MS system or use direct infusion B The sample is vaporized and ionized, typically by Electron Ionization (EI) A->B C Ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole) B->C D Ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z C->D

Sources

CAS number for 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-(Methoxymethyl)phenyl)ethanol

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a unique aromatic alcohol. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and potential applications, emphasizing the principles of scientific integrity and practical, field-proven insights.

Introduction and Compound Identification

This compound is an organic compound featuring a phenylethanol core with a methoxymethyl substituent at the ortho position of the benzene ring. It is important to distinguish this compound from its more common isomer, 2-methoxy-2-phenylethanol (CAS RN: 2979-22-8), where the methoxy group is attached directly to the benzylic carbon.[1][2][3][4][5] The distinct placement of the methoxymethyl group in the target compound of this guide is anticipated to confer unique physicochemical and pharmacological properties.

Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its close relatives. These values are essential for designing experimental conditions for its synthesis, purification, and application.

PropertyThis compound (Predicted)2-Methoxy-2-phenylethanol (Known)2-Phenylethanol (Known)
CAS Number Not readily available2979-22-8[1][2][3][4][5]60-12-8[6]
Molecular Formula C10H14O2C9H12O2[1][2][3]C8H10O[6]
Molecular Weight 166.22 g/mol 152.19 g/mol [1]122.17 g/mol [6]
Boiling Point > 240 °C (estimated)237 °C[1][4]219-221 °C[7]
Density ~1.05 g/mL (estimated)1.061 g/mL at 25 °C[1][4]1.020 g/mL at 20 °C[7]
Refractive Index ~1.52 (estimated)n20/D 1.519[1][4]n20/D 1.5317[7]
Solubility Soluble in most organic solventsMiscible with chloroform[7]Slightly soluble in water; miscible with most organic solvents[6]

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway, beginning with a commercially available starting material. The causality behind the choice of reagents and reaction conditions is explained to ensure reproducibility and understanding.

Overall Synthetic Scheme

Synthesis_of_this compound A 2-Methylbenzyl alcohol B 1-(Chloromethyl)-2-methylbenzene A->B SOCl2, Pyridine C 1-(Methoxymethyl)-2-methylbenzene B->C NaOCH3, Methanol D 1-(Bromomethyl)-2-(methoxymethyl)benzene C->D NBS, Benzoyl Peroxide E 2-(2-(Methoxymethyl)phenyl)acetonitrile D->E NaCN, DMSO F 2-(2-(Methoxymethyl)phenyl)acetic acid E->F H2SO4, H2O, Heat G This compound F->G LiAlH4, THF

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(Chloromethyl)-2-methylbenzene

  • To a solution of 2-methylbenzyl alcohol (1.0 eq) in pyridine (2.0 eq) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Causality: Thionyl chloride in the presence of a base like pyridine is a standard and effective method for converting primary alcohols to alkyl chlorides with minimal side reactions.

Step 2: Synthesis of 1-(Methoxymethyl)-2-methylbenzene

  • Prepare a solution of sodium methoxide by dissolving sodium metal (1.1 eq) in anhydrous methanol.

  • To this solution, add 1-(chloromethyl)-2-methylbenzene (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction and remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Causality: A Williamson ether synthesis is employed here, where the alkoxide (methoxide) displaces the chloride in an SN2 reaction to form the desired ether.

Step 3: Synthesis of 1-(Bromomethyl)-2-(methoxymethyl)benzene

  • To a solution of 1-(methoxymethyl)-2-methylbenzene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 4 hours.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous calcium chloride.

  • Concentrate the solvent to yield the crude benzylic bromide.

Causality: Free-radical bromination using NBS and a radical initiator is a selective method for brominating the benzylic position while leaving the ether and aromatic ring intact.

Step 4: Synthesis of 2-(2-(Methoxymethyl)phenyl)acetonitrile

  • Dissolve 1-(bromomethyl)-2-(methoxymethyl)benzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

Causality: The cyanide ion is a good nucleophile that displaces the bromide to form a nitrile, which extends the carbon chain by one.

Step 5: Synthesis of 2-(2-(Methoxymethyl)phenyl)acetic acid

  • To 2-(2-(methoxymethyl)phenyl)acetonitrile (1.0 eq), add a mixture of sulfuric acid and water (1:1 v/v).

  • Heat the mixture to reflux for 8 hours until the evolution of ammonia ceases.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Causality: Acid-catalyzed hydrolysis of the nitrile first forms an amide, which is then further hydrolyzed to the corresponding carboxylic acid.

Step 6: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-(2-(methoxymethyl)phenyl)acetic acid (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: LiAlH4 is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols.

Analytical Characterization and Validation

The successful synthesis of this compound must be confirmed through a series of analytical techniques. This self-validating system ensures the identity and purity of the final compound.

Analytical Workflow

Analytical_Workflow Start Crude Product from Synthesis TLC Thin Layer Chromatography (TLC) Start->TLC Column Column Chromatography TLC->Column Pure_Fractions Combined Pure Fractions Column->Pure_Fractions NMR 1H and 13C NMR Spectroscopy Pure_Fractions->NMR MS Mass Spectrometry (MS) Pure_Fractions->MS IR Infrared (IR) Spectroscopy Pure_Fractions->IR Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final

Caption: Workflow for the purification and characterization of this compound.

Expected Spectroscopic Data
  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.3 ppm), a singlet for the benzylic protons of the methoxymethyl group (~4.5 ppm), a triplet for the methylene group adjacent to the hydroxyl group (~3.8 ppm), a triplet for the other methylene group (~2.9 ppm), and multiplets in the aromatic region (7.1-7.3 ppm).

  • ¹³C NMR: Characteristic peaks would be observed for the methoxy carbon, the benzylic carbon of the methoxymethyl group, the two aliphatic carbons of the ethanol side chain, and the aromatic carbons.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. C-O stretching bands would also be present.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 166.22.

Potential Applications in Research and Development

While specific applications for this compound are not documented, its structure suggests several areas of potential utility:

  • Building Block in Organic Synthesis: The primary alcohol functionality can be further modified to introduce other functional groups, making it a useful intermediate in the synthesis of more complex molecules.

  • Pharmaceutical Research: The phenylethanol scaffold is present in a number of biologically active compounds. The introduction of the methoxymethyl group could modulate the pharmacokinetic and pharmacodynamic properties of parent compounds.

  • Materials Science: Aromatic alcohols can be used as monomers or additives in the development of new polymers and other materials.

The parent compound, 2-phenylethanol, has known applications as a fragrance, antimicrobial agent, and preservative.[8][9][10][11] It is also a key flavor component in various foods and beverages.[9] Research into this compound could explore whether the ortho-methoxymethyl substitution enhances or modifies these properties.

Safety and Handling

No specific toxicity data is available for this compound. Therefore, it should be handled with the standard precautions for a new chemical entity. Based on the safety information for its isomer, 2-methoxy-2-phenylethanol, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential application of this compound. By offering a detailed, scientifically-grounded protocol and a clear analytical validation workflow, this document serves as a valuable resource for researchers and drug development professionals seeking to explore the properties and utility of this novel compound. The insights provided are intended to empower further research and innovation in the chemical and pharmaceutical sciences.

References

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The Multifaceted Therapeutic Potential of Phenylethanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Significance of Phenylethanol Derivatives in Modern Medicine

Phenylethanol derivatives, a diverse class of naturally occurring and synthetic compounds, are attracting significant attention within the scientific community for their broad spectrum of biological activities.[1][2][3] These compounds, characterized by a phenylethanol backbone, are widely distributed in the plant kingdom and are integral components of many traditional medicines.[1][3] Their structural versatility, ranging from simple phenols to complex glycosides, allows for a wide array of interactions with biological systems, making them promising candidates for the development of novel therapeutics.[1] This guide provides an in-depth exploration of the significant biological activities of phenylethanol derivatives, focusing on their antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and anticancer properties. We will delve into the underlying mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Antioxidant and Anti-inflammatory Activities: Quenching the Flames of Cellular Damage

A hallmark of many phenylethanol derivatives is their potent antioxidant and anti-inflammatory capacity.[2][3][4] This dual activity is crucial in combating a multitude of pathological conditions, as oxidative stress and inflammation are often intertwined and contribute to the onset and progression of numerous diseases.

Mechanism of Action: A Two-Pronged Defense

The antioxidant effects of phenylethanol derivatives are primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to vital cellular components like DNA, proteins, and lipids.[5] Phenylethanoid glycosides (PhGs), such as acteoside and poliumoside, have demonstrated significant free radical scavenging activity.[4] Their chemical structure, rich in phenolic hydroxyl groups, allows them to donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Concurrently, these compounds exhibit potent anti-inflammatory properties by modulating key signaling pathways. Evidence suggests that they can inhibit the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and suppress the production of inflammatory cytokines.[5] This modulation of the inflammatory cascade helps to mitigate chronic inflammation, a known driver of various diseases.

Experimental Protocol: DPPH Free Radical Scavenging Assay

A standard method to evaluate the antioxidant potential of phenylethanol derivatives is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Principle: DPPH is a stable free radical that exhibits a deep purple color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale-yellow compound, diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the test compound.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Dissolve the phenylethanol derivatives in methanol at various concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Data Summary: Antioxidant Activity of Select Phenylethanol Derivatives
CompoundIC50 (µg/mL) for DPPH ScavengingSource
Acteoside8.5[4]
2'-Acetylacteoside10.2[4]
Poliumoside6.3[4]
Brandioside5.8[4]
Trolox (Standard)7.2[4]

Part 2: Neuroprotective Effects: Shielding the Central Nervous System

The potential of phenylethanol derivatives to protect neuronal cells from damage and degeneration is a rapidly advancing area of research.[7][8][9][10][11] This neuroprotective activity positions them as promising therapeutic leads for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Mechanism of Action: A Multi-Target Approach to Neuronal Health

Phenylethanoid glycosides (PhGs) have been shown to exert their neuroprotective effects through several mechanisms:

  • Antioxidant and Anti-apoptotic Pathways: PhGs like acteoside and isoacteoside can protect neuronal cells from glutamate-induced toxicity by reducing oxidative stress and inhibiting apoptosis.[7] They achieve this by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and by modulating the Bcl-2/Bax protein ratio to prevent caspase-3 activation.[7]

  • Nrf2/ARE Pathway Activation: Several PhGs, including salidroside, acteoside, and echinacoside, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[10] This pathway is a key regulator of cellular defense against oxidative stress. By promoting the nuclear translocation of Nrf2, these compounds upregulate the expression of protective enzymes like heme oxygenase-1 (HO-1).[10]

  • Protection Against Aβ and H₂O₂ Induced Injury: In in vitro models of Alzheimer's disease, PhGs have demonstrated the ability to protect PC12 cells from injury induced by β-amyloid peptide (Aβ) and hydrogen peroxide (H₂O₂).[8][9] They increase cell viability and reduce the release of lactate dehydrogenase (LDH) and malondialdehyde (MDA), which are markers of cell damage and lipid peroxidation.[8][9]

Experimental Workflow: Assessing Neuroprotection in PC12 Cells

Caption: Workflow for evaluating the neuroprotective effects of phenylethanol derivatives.

Step-by-Step Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the phenylethanol derivative for a specified time (e.g., 2 hours).

  • Induction of Injury: Add the neurotoxic agent (e.g., 10 mM glutamate or 0.5 µM Aβ₁₋₄₂) and incubate for the desired period (e.g., 24-48 hours).[7][8][9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Part 3: Antimicrobial Activity: Combating Pathogenic Microbes

Phenylethanol and its derivatives have long been recognized for their antimicrobial properties.[6][12][13] Their ability to inhibit the growth of a broad spectrum of bacteria and fungi makes them valuable for applications in pharmaceuticals, cosmetics, and food preservation.[12]

Mechanism of Action: Disrupting the Microbial Fortress

The primary antimicrobial mechanism of phenylethanol and its derivatives is the disruption of microbial cell membranes.[6][12] Their amphipathic nature allows them to insert into the lipid bilayer, leading to an increase in membrane fluidity and permeability.[6][12] This disruption of membrane integrity has several downstream consequences:

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and metabolites, disrupting cellular homeostasis.[6]

  • Inhibition of Macromolecular Synthesis: As a secondary effect of membrane disruption, the synthesis of DNA, RNA, and proteins is inhibited.[6][12]

The antimicrobial efficacy of these compounds is influenced by their structural features, such as hydrophobicity and the presence of specific functional groups.[12] For instance, halogenated phenylethanol derivatives can exhibit enhanced antimicrobial activity due to altered lipophilicity and electronic properties.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: Prepare a two-fold serial dilution of the phenylethanol derivative in the broth in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

Data Summary: Bacteriostatic Activity against E. coli
CompoundMIC₅₀ (mM)Source
2-Phenylethanol (PEA)~15[12][15]
Phenylacetic acid~20[12]
Methyl phenylacetate~6.3[12]
Tyrosol~30[6]
Phenyllactic acid~45[6]

Part 4: Anticancer Potential: A New Frontier in Oncology

Emerging evidence highlights the potential of phenylethanol derivatives as anticancer agents.[16][17][18] Their ability to selectively target cancer cells and modulate the tumor microenvironment offers a promising avenue for the development of novel cancer therapies.

Mechanism of Action: Inducing Cancer Cell Demise

Phenylethanol derivatives exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Phenylethanoid glycosides from Cistanche tubulosa (CPhGs) have been shown to induce apoptosis in hepatocellular carcinoma cells.[18] They upregulate the expression of key apoptotic proteins such as cleaved-caspase 3 and cleaved-PARP.[18]

  • Modulation of the Tumor Microenvironment: CPhGs can improve the hypoxic tumor microenvironment by downregulating the expression of hypoxia-inducible factor 1α (HIF-1α).[16] This can enhance the efficacy of conventional chemotherapeutic agents like oxaliplatin.[16]

  • Inhibition of Cancer Cell Migration and Invasion: By targeting pathways like HIF-1α, CPhGs can suppress the epithelial-mesenchymal transition (EMT), a process critical for cancer cell metastasis.[16]

  • Induction of Autophagic Cell Death: In some cancer models, CPhGs have been observed to induce autophagic cell death, providing an alternative mechanism for eliminating cancer cells.[18]

Signaling Pathway: CPhGs in Liver Cancer

Anticancer Mechanism of CPhGs CPhGs Phenylethanoid Glycosides (CPhGs) HIF-1a HIF-1α CPhGs->HIF-1a downregulates Apoptosis Apoptosis CPhGs->Apoptosis LOXL2 LOXL2 HIF-1a->LOXL2 activates Twist Twist HIF-1a->Twist activates EMT Epithelial-Mesenchymal Transition (EMT) LOXL2->EMT E-cadherin E-cadherin (upregulated by CPhGs) Twist->E-cadherin downregulates Twist->EMT E-cadherin->EMT inhibits Metastasis Migration & Invasion EMT->Metastasis Caspase3_PARP Cleaved Caspase-3 & Cleaved PARP Apoptosis->Caspase3_PARP activates

Caption: Proposed mechanism of CPhGs in inhibiting liver cancer progression.

Conclusion: A Promising Future for Phenylethanol Derivatives in Drug Development

This technical guide has provided a comprehensive overview of the significant biological activities of phenylethanol derivatives. Their multifaceted potential, spanning from antioxidant and anti-inflammatory to neuroprotective, antimicrobial, and anticancer effects, underscores their importance as a valuable source of lead compounds for drug discovery. The elucidation of their mechanisms of action, coupled with the development of robust experimental protocols for their evaluation, will undoubtedly accelerate their translation from the laboratory to the clinic. Further research focusing on structure-activity relationships, bioavailability, and in vivo efficacy is warranted to fully unlock the therapeutic promise of this remarkable class of compounds.

References

  • Antioxidant activity of phenylethanoid glycosides on glutamate-induced neurotoxicity. (Source: Taylor & Francis Online, URL: [Link])

  • Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. (Source: PubMed, URL: [Link])

  • Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. (Source: PMC - PubMed Central, URL: [Link])

  • Neuroprotective Effects of Four Phenylethanoid Glycosides on H₂O₂-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway. (Source: MDPI, URL: [Link])

  • Neuroprotective effects of phenylethanoid glycosides from Cistanches salsa against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic toxicity in C57 mice. (Source: PubMed, URL: [Link])

  • Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. (Source: PMC - NIH, URL: [Link])

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (Source: PMC - NIH, URL: [Link])

  • Therapeutic potential of phenylethanoid glycosides: A systematic review. (Source: PubMed, URL: [Link])

  • Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. (Source: PubMed, URL: [Link])

  • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. (Source: MDPI, URL: [Link])

  • Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity. (Source: PubMed, URL: [Link])

  • Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells. (Source: MDPI, URL: [Link])

  • Antioxidant activity of phenylethanoid glycosides from Brandisia hancei. (Source: PubMed, URL: [Link])

  • Phenylethanol glycosides from Herba Cistanche improve the hypoxic tumor microenvironment and enhance the effects of oxaliplatin via the HIF-1α signaling pathway. (Source: PMC - NIH, URL: [Link])

  • Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. (Source: ResearchGate, URL: [Link])

  • Antityrosinase and antimicrobial activities of 2-phenylethanol, 2-phenylacetaldehyde and 2-phenylacetic acid. (Source: ResearchGate, URL: [Link])

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (Source: PMC - NIH, URL: [Link])

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An In-Depth Technical Guide to the In Silico Prediction of 2-(2-(Methoxymethyl)phenyl)ethanol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: Embracing the Digital Frontier in Drug Discovery

In the landscape of modern pharmaceutical research, the convergence of computational power and biological understanding has catalyzed a paradigm shift. In silico methodologies are no longer a niche approach but a cornerstone of efficient and innovative drug discovery.[1] These computational techniques empower us to predict the biological activity of novel chemical entities, scrutinize their mechanisms of action, and evaluate their potential as therapeutic agents, all before the synthesis of a single molecule. This guide offers a comprehensive technical walkthrough of the core in silico strategies for predicting the bioactivity of a specific small molecule: 2-(2-(Methoxymethyl)phenyl)ethanol.

While the specific biological activities of this compound are not extensively documented, reports on similar structures, such as 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, suggest potential antibacterial properties.[2] Embracing this lead, this whitepaper will navigate a hypothetical yet scientifically rigorous investigation into the antibacterial potential of this compound. We will journey through the entire computational drug discovery pipeline, from target identification to the prediction of pharmacokinetic properties. This document is crafted to provide both a strategic overview and a practical, step-by-step guide for researchers aiming to leverage these powerful predictive tools in their own work.

The Strategic Imperative: Target Identification and Validation

The foundation of any successful drug discovery campaign, whether in vitro or in silico, is the selection of a viable biological target.[3] The ideal target is a macromolecule, typically a protein, whose modulation can lead to a therapeutic effect. Given the reported antibacterial activity of analogous compounds, our hypothetical investigation will focus on a crucial bacterial target.

A Case for Penicillin-Binding Protein 2a (PBP2a) of MRSA

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics.[4] A key mechanism of this resistance is the expression of Penicillin-Binding Protein 2a (PBP2a), which is encoded by the mecA gene. PBP2a is a transpeptidase that is essential for the synthesis of the bacterial cell wall, and it exhibits low affinity for most β-lactam antibiotics.[5] This makes PBP2a an attractive target for novel antibacterial agents. For the purpose of this guide, we will hypothesize that this compound may act as an inhibitor of PBP2a.

Sourcing the Target Structure

A prerequisite for structure-based drug design is a high-resolution 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for such data. For our investigation, we will utilize the crystal structure of S. aureus PBP2a.

Foundational Preparations: Readying the Ligand and Receptor

The accuracy of in silico predictions is highly dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand (this compound) and the receptor (PBP2a) is a critical first step.

Ligand Preparation Protocol
  • Structure Acquisition: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or sourced from databases like PubChem if available. For this guide, we will assume the structure is drawn and then converted to a 3D format.

  • Energy Minimization: The initial 3D structure of the ligand is often not in its lowest energy conformation. An energy minimization procedure using a suitable force field (e.g., MMFF94) is applied to obtain a more stable and realistic conformation.

  • File Format Conversion: The prepared ligand structure is saved in a format compatible with docking software, such as the .pdbqt format for AutoDock Vina.

Receptor Preparation Protocol
  • Structure Retrieval: The 3D crystal structure of PBP2a is downloaded from the Protein Data Bank.

  • Structural Clean-up: The raw PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These are typically removed to create a clean receptor structure.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues.

  • File Format Conversion: The prepared receptor is also converted to the .pdbqt format for use in docking simulations.

Predicting Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In our context, it will predict how this compound binds to the active site of PBP2a.

The Causality Behind Docking Choices

The choice of docking software and scoring function is critical. AutoDock Vina is a widely used open-source docking program known for its speed and accuracy. Its scoring function approximates the binding affinity in kcal/mol, providing a quantitative measure of the interaction strength.

Step-by-Step Molecular Docking Workflow
  • Grid Box Definition: A grid box is defined around the active site of PBP2a. This box specifies the search space for the ligand during the docking simulation. The dimensions and center of the grid box are crucial parameters that need to be carefully set.

  • Running the Docking Simulation: The prepared ligand and receptor files, along with the grid box parameters, are used as input for the docking software. The software then explores various possible binding poses of the ligand within the active site.

  • Analysis of Docking Results: The output of the docking simulation includes the binding affinity scores and the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization of Interactions: The predicted binding pose is visualized to analyze the interactions between the ligand and the amino acid residues in the active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

docking_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking l1 2D Structure of This compound l2 3D Conversion & Energy Minimization l1->l2 l3 Save as .pdbqt l2->l3 d1 Define Grid Box (Active Site) l3->d1 r1 Download PBP2a from PDB r2 Clean Structure & Add Hydrogens r1->r2 r3 Save as .pdbqt r2->r3 r3->d1 d2 Run AutoDock Vina d1->d2 d3 Analyze Binding Affinity & Poses d2->d3 d4 Visualize Interactions d3->d4

Figure 1: Molecular Docking Workflow.
Hypothetical Docking Results

For the purpose of this guide, let's assume the molecular docking of this compound against PBP2a yields the following results:

Parameter Value
Binding Affinity -7.5 kcal/mol
Key Interacting Residues SER403, LYS406, TYR446
Types of Interactions Hydrogen bond with SER403, Hydrophobic interactions with TYR446

Building a Blueprint for Activity: Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features that are essential for a drug's biological activity.[7] Pharmacophore modeling can be used to identify new compounds that fit this "blueprint" and are therefore likely to be active.

Ligand-Based Pharmacophore Model Generation

Based on the most stable docked pose of this compound, a pharmacophore model can be generated. This model will consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D orientation.

Workflow for Pharmacophore Modeling and Virtual Screening
  • Feature Identification: The key interaction points between the ligand and the receptor from the docking results are identified.

  • Model Generation: A pharmacophore model is generated based on these features.

  • Database Screening: This model is then used as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL) for other molecules that match the pharmacophore.[3][8]

  • Hit Identification: The molecules that fit the pharmacophore model are identified as "hits" and can be prioritized for further investigation.

pharmacophore_workflow start Best Docked Pose of This compound p1 Identify Key Interaction Features start->p1 p2 Generate 3D Pharmacophore Model p1->p2 p3 Screen Chemical Database (e.g., ZINC, ChEMBL) p2->p3 end Identify Novel Active Compounds (Hits) p3->end

Figure 2: Pharmacophore Modeling Workflow.

Predicting Potency: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9] While we do not have a series of analogues for our lead compound, understanding the QSAR workflow is essential for lead optimization.

The QSAR Paradigm

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[10]

General QSAR Workflow
  • Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is collected.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, topological, and electronic) are calculated for each compound.

  • Model Building: A statistical model is built to correlate the descriptors with the biological activity. Various machine learning algorithms can be used for this purpose.[11]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

  • Prediction: The validated model can then be used to predict the activity of new, untested compounds.

qsar_workflow q1 Dataset of Compounds with Known Activity q2 Calculate Molecular Descriptors q1->q2 q3 Build Statistical Model (e.g., Machine Learning) q2->q3 q4 Validate the Model q3->q4 q5 Predict Activity of New Compounds q4->q5

Figure 3: QSAR Modeling Workflow.

Assessing Drug-Likeness: ADMET Prediction

A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[12] Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures.

The Importance of Early ADMET Profiling

Early ADMET assessment helps in identifying compounds with potential pharmacokinetic or toxicity issues, allowing for their early elimination or modification.[13]

In Silico ADMET Prediction

Various online tools and computational models are available to predict a wide range of ADMET properties based on the chemical structure of a compound.[14]

Predicted ADMET Profile for this compound

The following table presents a hypothetical ADMET profile for our compound of interest, predicted using in silico methods.

ADMET Property Predicted Value Interpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerateModerate ability to cross the intestinal barrier.
Distribution
Blood-Brain Barrier PermeabilityLowUnlikely to cross into the central nervous system.
Plasma Protein BindingModerateA significant fraction will be bound to plasma proteins.
Metabolism
CYP2D6 InhibitionNon-inhibitorUnlikely to interfere with the metabolism of other drugs.
Excretion
Renal Organic Cation TransporterSubstrateLikely to be actively secreted by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicUnlikely to be carcinogenic.
hERG InhibitionLow riskLow risk of causing cardiac arrhythmias.

Synthesizing the Evidence: A Holistic View

The in silico investigation presented in this guide provides a multi-faceted prediction of the bioactivity of this compound. The molecular docking results suggest a plausible binding mode to the PBP2a active site with a good binding affinity. The pharmacophore model provides a template for discovering novel antibacterial agents. Finally, the ADMET predictions indicate a generally favorable drug-like profile.

It is imperative to understand that these are predictions and not experimental certainties. The true value of in silico methods lies in their ability to guide and prioritize experimental work.

The Path Forward: From Prediction to Validation

The insights gained from this computational analysis form a strong basis for the next phase of drug discovery: experimental validation. The immediate next steps would involve:

  • In Vitro Assays: Synthesizing this compound and testing its antibacterial activity against MRSA in vitro.

  • Enzymatic Assays: Directly measuring the inhibitory activity of the compound against purified PBP2a.

  • Lead Optimization: If the compound shows promising activity, its structure can be modified to improve its potency and pharmacokinetic properties, guided by the QSAR and docking models.

Conclusion

This technical guide has provided a comprehensive overview of the core in silico methodologies for predicting the bioactivity of a novel small molecule, using this compound as a hypothetical antibacterial agent. By integrating molecular docking, pharmacophore modeling, QSAR, and ADMET prediction, we can construct a detailed profile of a compound's potential as a drug candidate. These computational tools are indispensable in the modern drug discovery landscape, enabling a more rational, efficient, and cost-effective approach to the development of new medicines. The journey from a digital prediction to a life-saving therapeutic is long, but it begins with the foundational insights that these powerful in silico methods provide.

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The Architecture of Influence: A Technical Guide to Substituted Phenylethanol Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the intricate world of substituted phenylethanol compounds, a cornerstone of modern pharmacology. We will navigate the synthetic pathways, unravel the nuanced structure-activity relationships that govern their biological effects, and explore the analytical methodologies crucial for their characterization. This document is designed to be a comprehensive resource, providing not only established protocols but also the underlying scientific rationale to empower researchers in their quest for novel therapeutics.

The Phenylethanolamine Scaffold: A Privileged Structure in Medicinal Chemistry

The phenylethanolamine core, a phenyl ring attached to an ethanolamine side chain, is a remarkably versatile scaffold. Its inherent structural features allow for interactions with a multitude of biological targets, most notably G-protein coupled receptors (GPCRs) such as the adrenergic and dopaminergic receptors.[1] The ability to readily introduce a wide array of substituents at various positions on this scaffold has enabled the development of a vast library of compounds with diverse pharmacological profiles, ranging from central nervous system stimulants and hallucinogens to life-saving bronchodilators and antidepressants.[2]

The fundamental phenylethanolamine structure provides a blueprint for molecular recognition. The aromatic ring serves as a key interaction point, often engaging in hydrophobic and π-stacking interactions within receptor binding pockets. The ethanolamine side chain, with its hydroxyl and amino groups, provides critical hydrogen bonding opportunities and a chiral center that profoundly influences stereoselectivity and biological activity.

Crafting Function: The Synthesis of Substituted Phenylethanolamine Derivatives

The synthesis of substituted phenylethanolamine derivatives is a well-established yet adaptable field of medicinal chemistry. The chosen synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the ethanolamine side chain. A common and versatile approach involves the α-bromination of a substituted acetophenone, followed by amination and subsequent reduction of the carbonyl group.

Generalized Synthetic Workflow:

G start Substituted Acetophenone step1 α-Bromination (e.g., CuBr₂ or NBS) start->step1 intermediate1 α-Bromo Acetophenone Derivative step1->intermediate1 step2 Amination (e.g., R-NH₂) intermediate1->step2 intermediate2 α-Amino Acetophenone Derivative step2->intermediate2 step3 Carbonyl Reduction (e.g., NaBH₄, LiAlH₄) intermediate2->step3 product Substituted Phenylethanolamine step3->product

Caption: A generalized synthetic workflow for substituted phenylethanolamines.

Experimental Protocol: Synthesis of a Generic N-substituted Phenylethanolamine

This protocol outlines a representative synthesis. Caution: This procedure involves hazardous reagents and should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Step 1: α-Bromination of Substituted Acetophenone

  • To a solution of the desired substituted acetophenone (1.0 eq) in a suitable solvent (e.g., chloroform/ethyl acetate), add copper(II) bromide (2.2 eq).

  • Reflux the mixture until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture, filter to remove the copper(I) bromide precipitate, and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude α-bromo acetophenone derivative, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Amination

  • Dissolve the crude α-bromo acetophenone derivative (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Add the desired primary or secondary amine (2.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature until TLC analysis shows the completion of the reaction.

  • Remove the solvent under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude α-amino acetophenone derivative.

Step 3: Carbonyl Reduction

  • Dissolve the crude α-amino acetophenone derivative (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) and cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

  • Basify the aqueous layer with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude substituted phenylethanolamine.

  • Purify the final product by column chromatography on silica gel or by crystallization.[3]

The Language of Interaction: Structure-Activity Relationships (SAR)

The pharmacological activity of substituted phenylethanolamines is exquisitely sensitive to their molecular architecture. Subtle changes in substitution can dramatically alter receptor affinity, selectivity, and intrinsic activity (agonist vs. antagonist).

Core SAR Principles:

SAR cluster_scaffold Phenylethanolamine Scaffold scaffold Phenyl Ring - (β)CH(OH) - (α)CH₂ - NH-R₁ R_phenyl R_phenyl (Positions 2, 3, 4, 5, 6) scaffold->R_phenyl Aromatic Substitution R_beta R_β (β-OH) scaffold->R_beta Side Chain Hydroxylation R_alpha R_α scaffold->R_alpha α-Carbon Substitution R1 R₁ scaffold->R1 N-Substitution

Caption: Key substitution points on the phenylethanolamine scaffold.

Aromatic Ring Substitution:

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring are critical for adrenergic receptor activity.

    • 3,4-Dihydroxy (Catechol) Substitution: This pattern is characteristic of endogenous catecholamines like norepinephrine and epinephrine and generally confers high affinity for both α and β-adrenergic receptors.[4] However, the catechol moiety is susceptible to rapid metabolism by catechol-O-methyltransferase (COMT), leading to poor oral bioavailability.[4]

    • 3,5-Dihydroxy (Resorcinol) Substitution: This modification, as seen in metaproterenol, confers resistance to COMT-mediated metabolism, thereby increasing oral activity.[4] It also tends to impart selectivity for β2-adrenergic receptors.[5]

    • 4-Hydroxy-3-hydroxymethyl Substitution: As exemplified by salbutamol (albuterol), this substitution pattern also provides β2-selectivity and resistance to COMT.[4]

Side Chain Modifications:

  • β-Hydroxyl Group: The hydroxyl group on the β-carbon is crucial for direct-acting sympathomimetic activity.[4] Its stereochemistry is also vital, with the (R)-enantiomer typically being the more active isomer at adrenergic receptors.

  • α-Carbon Substitution: The introduction of a small alkyl group, such as a methyl group, on the α-carbon hinders metabolism by monoamine oxidase (MAO).[6][7] This increases the duration of action and oral bioavailability of the compound.

N-Substitution:

  • The nature of the substituent on the amino group is a primary determinant of α- versus β-adrenergic receptor selectivity.[4]

    • Primary and Secondary Amines: These are generally required for direct agonist activity.[4]

    • Increasing Bulk of N-substituent: As the size of the alkyl group on the nitrogen increases, α-agonist activity tends to decrease while β-agonist activity increases.[4] For instance, norepinephrine (primary amine) has significant α-activity, while epinephrine (N-methyl) has potent α and β activity. Isoproterenol (N-isopropyl) is a potent, non-selective β-agonist with little α-activity. A bulky N-substituent, such as a tertiary butyl group, often confers selectivity for β2-receptors.[6]

SAR Summary Table:
Substitution Effect on Activity/Selectivity Example(s)
3,4-OH (Catechol)High affinity for α and β receptors; low oral bioavailabilityNorepinephrine, Epinephrine
3,5-OH (Resorcinol)β2-selectivity; increased oral bioavailabilityMetaproterenol
4-OH, 3-CH₂OHβ2-selectivity; increased oral bioavailabilitySalbutamol (Albuterol)
β-OHEssential for direct adrenergic agonist activityMost adrenergic agonists
α-CH₃Increased duration of action (MAO resistance)Amphetamine, Ephedrine
N-Hα and β activityNorepinephrine
N-CH₃α and β activityEpinephrine
N-iPrNon-selective β activityIsoproterenol
N-tBuβ2-selective activityTerbutaline

Therapeutic Landscape: Applications of Substituted Phenylethanolamines

The tunability of the phenylethanolamine scaffold has led to its widespread use in medicine.

  • Bronchodilators (β2-Agonists): Compounds like salbutamol and terbutaline are mainstays in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Their β2-selectivity allows for relaxation of bronchial smooth muscle with minimal cardiac side effects.

  • Vasopressors and Inotropes: Catecholamines such as norepinephrine, epinephrine, and dopamine are used in critical care settings to treat hypotension, shock, and cardiac arrest by acting on α and β1-adrenergic receptors.[5]

  • Central Nervous System Stimulants: By modifying the phenylethanolamine structure to increase its ability to cross the blood-brain barrier and inhibit the reuptake of dopamine and norepinephrine, compounds like amphetamine and methylphenidate are used to treat attention-deficit/hyperactivity disorder (ADHD) and narcolepsy.

  • Antidepressants: Certain phenylethylamine derivatives function as monoamine oxidase inhibitors (e.g., phenelzine) or as norepinephrine-dopamine reuptake inhibitors (e.g., bupropion), exerting antidepressant effects.[2]

  • Decongestants: Pseudoephedrine and phenylephrine act as α-adrenergic agonists, causing vasoconstriction in the nasal mucosa and relieving congestion.

Analytical Characterization: Ensuring Purity, Potency, and Identity

Rigorous analytical characterization is paramount in the development of substituted phenylethanolamine-based drugs. A suite of analytical techniques is employed to determine the identity, purity, and concentration of these compounds.

Key Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for the analysis of phenylethanolamines.[8][9]

    • Reversed-Phase HPLC: This is the most common mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water with a pH modifier).

    • Detection: UV detection is widely used, as the phenyl ring provides a strong chromophore.[8] For enhanced sensitivity and selectivity, especially in biological matrices, fluorescence detection (for native fluorescence or after derivatization) or mass spectrometry (LC-MS) can be employed.[9][10]

Experimental Protocol: General HPLC Method for Phenylethanolamine Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

  • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes. The gradient should be optimized based on the polarity of the specific analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Typically around 210-220 nm for the phenyl ring, or at the λmax of a specific substituted derivative.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of synthesized compounds.

  • Mass Spectrometry (MS): MS provides accurate molecular weight information and fragmentation patterns that aid in structural identification. When coupled with a chromatographic technique (e.g., LC-MS, GC-MS), it is a powerful tool for quantitative analysis, especially at low concentrations.

  • Chiral Chromatography: Due to the presence of a stereocenter at the β-carbon, enantiomeric separation is often necessary to assess the purity of the desired stereoisomer, as different enantiomers can have vastly different pharmacological activities and toxicological profiles.

Future Directions and Conclusion

The substituted phenylethanolamine scaffold continues to be a fertile ground for drug discovery. Current research focuses on developing compounds with enhanced receptor subtype selectivity to minimize off-target effects. For example, the development of highly selective β3-adrenergic agonists for the treatment of overactive bladder represents a significant advancement. Furthermore, the exploration of "biased agonism," where ligands stabilize specific receptor conformations to activate only a subset of downstream signaling pathways, offers a promising avenue for designing safer and more effective therapeutics.

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An Inquiry into the Physicochemical Profile of 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive technical guide on the physical and chemical characteristics of the specific chemical compound 2-(2-(Methoxymethyl)phenyl)ethanol (CAS No. 125593-32-0) cannot be fully compiled at this time due to a scarcity of publicly available scientific literature and experimental data. While foundational chemical identifiers have been established, a detailed exploration of its physicochemical properties, spectroscopic data, synthesis, and reactivity remains elusive despite extensive searches of chemical databases and scholarly articles.

This guide will present the confirmed information for this compound and will supplement this with a discussion of predicted properties and analytical approaches based on structurally similar compounds. This approach is intended to provide a foundational understanding for researchers, scientists, and drug development professionals who may be interested in this molecule.

Core Compound Identification

  • IUPAC Name: this compound

  • CAS Number: 125593-32-0[1]

  • Molecular Formula: C₁₀H₁₄O₂[2]

  • Molecular Weight: 166.22 g/mol [2]

Structure:

Molecular Structure of this compound

Physicochemical Characteristics: A Frontier of Discovery

Table 1: Summary of Known and Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₀H₁₄O₂Confirmed[2]
Molecular Weight 166.22 g/mol Confirmed[2]
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Predicted to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. Solubility in water is expected to be limited due to the presence of the aromatic ring and ether linkage.Structure-based prediction
pKa The hydroxyl group is expected to have a pKa similar to that of other primary alcohols, likely in the range of 16-18.Chemical analogy

Synthesis and Reactivity: An Uncharted Territory

A specific, documented synthesis protocol for this compound has not been identified in the surveyed literature. However, general synthetic strategies for ortho-substituted phenylethanol derivatives can provide a logical framework for its preparation. One plausible approach involves the principles of directed ortho-metalation (DoM).

Hypothetical Synthetic Pathway:

A potential synthetic route could start from 2-phenylethanol. The hydroxyl group could be protected, for instance, as a silyl ether. Subsequent directed ortho-metalation using a strong lithium base (e.g., n-butyllithium) in the presence of a directing group could facilitate the introduction of a hydroxymethyl group at the ortho position. This intermediate could then be methylated to form the methoxymethyl group, followed by deprotection of the primary alcohol.

Synthesis_Pathway A 2-Phenylethanol B Protected 2-Phenylethanol A->B Protection C ortho-Lithiated Intermediate B->C Directed ortho-Metalation D 2-(2-(Hydroxymethyl)phenyl)ethanol derivative C->D Reaction with Formaldehyde E This compound D->E Methylation & Deprotection

Hypothetical synthesis of this compound.

The reactivity of this compound is predicted to be characteristic of its functional groups: a primary alcohol and a benzyl ether. The hydroxyl group can undergo oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The aromatic ring is susceptible to electrophilic substitution, although the directing effects of the substituents would need to be considered.

Spectroscopic Characterization: The Path to Confirmation

While no complete, authenticated spectra for this compound are publicly available, a mention of its CAS number in a document alongside NMR data for other compounds suggests that such data may exist in private or proprietary databases.[1] For validation purposes, the following spectroscopic analyses would be essential.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (multiplets, ~7.0-7.5 ppm, 4H). - Methylene protons of the methoxymethyl group (~4.5 ppm, 2H). - Methoxy protons (singlet, ~3.4 ppm, 3H). - Methylene protons adjacent to the aromatic ring (triplet, ~2.9 ppm, 2H). - Methylene protons of the ethanol group (triplet, ~3.8 ppm, 2H). - Hydroxyl proton (broad singlet, variable chemical shift).
¹³C NMR - Aromatic carbons (~125-140 ppm). - Methylene carbon of the ethanol group (~60-65 ppm). - Methylene carbon adjacent to the aromatic ring (~35-40 ppm). - Methylene carbon of the methoxymethyl group (~70-75 ppm). - Methoxy carbon (~58-60 ppm).
IR Spectroscopy - O-H stretch (broad, ~3300-3500 cm⁻¹). - C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹). - C-O stretches (ether and alcohol, ~1050-1250 cm⁻¹). - Aromatic C=C bends (~1450-1600 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 166. - Fragmentation pattern showing loss of water (m/z = 148), loss of the methoxymethyl group, and other characteristic fragments.

Applications and Future Research Directions

The potential applications of this compound are currently speculative due to the lack of research. However, based on its structure, it could be explored as:

  • A building block in organic synthesis: The presence of two distinct functional groups (a primary alcohol and a benzyl ether) allows for selective modification, making it a potentially useful intermediate in the synthesis of more complex molecules.

  • A scaffold in medicinal chemistry: Phenylethanol derivatives are known to possess a range of biological activities. This particular isomer could be investigated for its potential pharmacological properties.

Future research on this compound would require its definitive synthesis and thorough characterization. This would open the door to exploring its reactivity, potential applications in materials science and medicinal chemistry, and its toxicological profile.

Conclusion

This compound represents a molecule with a defined structure but a largely unwritten story in the scientific literature. While its basic chemical identity is known, a comprehensive understanding of its physical, chemical, and biological properties awaits dedicated experimental investigation. This guide has aimed to consolidate the known information and provide a predictive framework to stimulate and guide future research into this intriguing compound.

References

  • Chemsrc. Isochroman-1-one | CAS#:4702-34-5. Available at: [Link]

  • Formation and Reactions of Diorganophosphinite Ions in Liquid Ammonia. Available at: [Link]

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Topic: Discovery and Isolation of Novel Phenylethanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Scientist's Perspective on Natural Product Discovery

The pursuit of novel bioactive compounds is a journey that blends systematic science with the art of discovery. Phenylethanol compounds, and particularly their glycosylated forms (PhGs), represent a fascinating and pharmacologically rich class of natural products.[1][2] Found widely in the plant kingdom, these water-soluble polyphenols are characterized by a hydroxyphenylethyl moiety linked to a sugar, often further decorated with aromatic acids.[3][4][5][6] Their well-documented antioxidant, anti-inflammatory, neuroprotective, and even anti-cancer activities make them prime candidates for drug discovery programs.[1][3][7][8]

This guide is structured not as a rigid manual, but as a logical workflow that mirrors the real-world process of natural product research. We will move from the foundational understanding of where these compounds come from and how they are made, through the practical steps of extraction and purification, to the final, critical stage of structural elucidation. The emphasis throughout is on the causality behind our choices—why one solvent is chosen over another, why a specific chromatographic method is superior for a particular separation, and how we can have confidence in the final determined structure. This is the essence of a self-validating and trustworthy scientific process.

Chapter 1: The Foundation - Natural Sources and Biosynthesis

A successful isolation campaign begins not in the lab, but with a deep understanding of the target molecule's origins. Phenylethanoid glycosides are not randomly distributed in nature; they are characteristic secondary metabolites in specific plant orders, most notably Lamiales.[9][10] Families such as Lamiaceae, Scrophulariaceae, Oleaceae, and Plantaginaceae are particularly rich sources.[1][10] For instance, Verbascoside (also known as Acteoside), one of the most common PhGs, was first isolated from Verbascum sinuatum and can accumulate to significant levels in the leaves of such plants.[7][10] Similarly, Echinacoside was first discovered in Echinacea angustifolia.[7][10]

The decision of which plant material to investigate is therefore a critical first step. This choice can be guided by ethnobotanical knowledge (traditional medicinal uses), chemotaxonomic data, or high-throughput screening of plant extract libraries.

The Logic of Biosynthesis: Understanding the biosynthetic pathway provides crucial clues about the compound's structure and potential derivatives. PhGs are derived from the shikimate pathway, which produces the aromatic amino acids L-phenylalanine and L-tyrosine.[4][11] These precursors form the two primary building blocks: the phenylethanol aglycone (like hydroxytyrosol, derived from tyrosine) and the phenylpropanoid acyl unit (like caffeic acid, derived from phenylalanine).[4][9][11] A series of enzymatic steps involving hydroxylation, glycosylation, and acylation assemble these blocks into the final, complex PhG structure.[9][12]

This knowledge is not merely academic. It informs our extraction strategy (the presence of multiple hydroxyl and sugar groups suggests high polarity) and our structural elucidation (we can anticipate specific substructures, such as a caffeoyl or hydroxytyrosol moiety, during spectral analysis).

Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine Pathway Shikimate Shikimate Phe L-Phenylalanine Shikimate->Phe Tyr L-Tyrosine Shikimate->Tyr CaffeoylCoA Caffeoyl-CoA (Acyl Unit) Phe->CaffeoylCoA Enzymatic Steps Assembly Glycosylation & Acylation Enzymes CaffeoylCoA->Assembly Hydroxytyrosol Hydroxytyrosol (Aglycone) Tyr->Hydroxytyrosol Decarboxylation, Reduction Hydroxytyrosol->Assembly Final_PhG Phenylethanoid Glycoside (e.g., Verbascoside) Assembly->Final_PhG

Simplified biosynthetic origin of Phenylethanoid Glycosides (PhGs).

Chapter 2: The Workflow - From Plant to Pure Compound

The isolation of a novel compound is a process of systematic purification, where each step enriches the concentration of the target molecule relative to the vast number of other metabolites in the source material. The overall workflow is a multi-stage process requiring careful selection of techniques based on the physicochemical properties of PhGs.

Isolation_Workflow General Workflow for Novel Phenylethanoid Compound Isolation Plant 1. Plant Material (Selection & Preparation) Extraction 2. Extraction (e.g., UAE, Maceration) Plant->Extraction Grinding, Drying Partition 3. Liquid-Liquid Partitioning (Solvent Fractionation) Extraction->Partition Crude Extract ColumnChrom 4. Coarse Purification (e.g., Column Chromatography) Partition->ColumnChrom Enriched Fractions (e.g., n-Butanol) FineChrom 5. Fine Purification (e.g., Prep-HPLC, HSCCC) ColumnChrom->FineChrom Partially Purified Fractions Purity 6. Purity Assessment (Analytical HPLC, LC-MS) FineChrom->Purity Isolated Compound(s) Structure 7. Structural Elucidation (NMR, HRESIMS) Purity->Structure Purity >95% NovelCompound Novel Phenylethanoid Compound Structure->NovelCompound Structure Confirmed

A self-validating workflow for isolating novel phenylethanoid compounds.
Step 1: Extraction - Liberating the Target Molecules

The goal of extraction is to efficiently move the PhGs from the solid plant matrix into a liquid solvent.[13][14] Because PhGs are polar, water-soluble compounds, the choice of solvent is critical.[3]

Causality of Solvent Choice: Highly nonpolar solvents like hexane or chloroform are generally ineffective. Instead, polar solvents such as methanol, ethanol, or water, and their mixtures, are preferred.[13] An ethanol-water or methanol-water mixture often provides the optimal balance, as the alcohol component can penetrate cell membranes while the water effectively dissolves the polar glycosides. For example, an acetone-H2O (9:1) mixture has been successfully used to extract PhGs from Cistanche deserticola.[15][16]

Methodology Comparison:

Extraction TechniquePrincipleRationale & Field Insights
Maceration Soaking plant material in a solvent at room temperature for an extended period.[17]Simple and requires minimal equipment. However, it can be time-consuming and may result in lower yields compared to modern methods.[14] Best for initial, small-scale screening.
Soxhlet Extraction Continuous extraction with a cycling solvent, driven by heating and condensation.[17]More efficient than maceration due to the continuous flow of fresh, warm solvent. The primary drawback is the use of heat, which can degrade thermo-labile compounds.[17]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[17]Significantly faster and often provides higher yields than traditional methods at lower temperatures, preserving compound integrity.[18] A preferred modern technique for PhGs.[19]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of metabolites.[18]Extremely rapid and efficient, but requires specialized equipment and careful optimization to avoid overheating and degradation.[19]

Protocol: Ultrasound-Assisted Extraction (UAE) of PhGs

  • Preparation: Weigh 100 g of dried, powdered plant material (e.g., Cistanche tubulosa stems). Place the material into a 2 L Erlenmeyer flask.

  • Solvent Addition: Add 1 L of 70% aqueous ethanol (v/v). The solid-to-liquid ratio is a key parameter; 1:10 (w/v) is a common starting point.[19]

  • Ultrasonication: Place the flask into an ultrasonic bath. Set the temperature to 40°C and the frequency to 40 kHz.

  • Extraction: Sonicate for 45 minutes. The acoustic energy disrupts the plant cell walls, facilitating rapid and efficient extraction of the polar PhGs into the solvent.

  • Filtration: Immediately after sonication, filter the mixture through cheesecloth to remove the bulk plant material, followed by vacuum filtration through Whatman No. 1 filter paper to obtain the crude extract.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This is crucial to prevent thermal degradation of the target compounds. The result is a concentrated aqueous crude extract.

Step 2: Purification - The Path to a Single Molecule

The crude extract is a complex soup of hundreds of compounds. The purification phase uses a sequence of chromatographic techniques to separate the PhGs from other classes of molecules and then from each other.[18][20]

A. Liquid-Liquid Partitioning (Fractionation): This initial step separates compounds based on their differential solubility in two immiscible liquids, typically water and an organic solvent. The aqueous crude extract is sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). Due to their high polarity, PhGs will preferentially move into the n-butanol fraction , a classic and effective enrichment step.[21]

B. Column Chromatography (CC): The enriched n-butanol fraction is subjected to column chromatography for initial separation. Macroporous resins (e.g., Amberlite XAD) or polyamide are excellent choices. The causality here is based on adsorption; the resin retains the phenolic compounds, which can then be selectively washed off (eluted) with a gradient of increasing ethanol or methanol in water.

C. High-Performance Preparative Chromatography: For the final isolation of individual, novel compounds, high-resolution techniques are required.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the workhorse of modern natural product isolation.[20] It uses high pressure to pass the sample through a column packed with very fine particles (the stationary phase), providing excellent separation. For polar PhGs, a Reversed-Phase (RP-HPLC) setup is standard, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a gradient of acetonitrile or methanol in water). Compounds elute in order of decreasing polarity.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that is exceptionally well-suited for purifying polar, water-soluble compounds like PhGs.[21] It avoids irreversible adsorption that can occur on solid supports, leading to high recovery rates. The selection of the two-phase solvent system is critical and often involves mixtures like ethyl acetate-n-butanol-ethanol-water.[21][22] HSCCC has been successfully used to isolate five different PhGs, including echinacoside and acteoside, from Cistanche deserticola in a single run.[21]

Protocol: Prep-HPLC Purification of a PhG Fraction

  • Sample Preparation: Dissolve 200 mg of the semi-purified fraction from column chromatography in 5 mL of the initial mobile phase (e.g., 10% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter.

  • System Setup:

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 15 mL/min.

    • Detection: UV detector set at 280 nm and 330 nm (characteristic absorbances for phenolics).

  • Gradient Elution: Program a linear gradient. A typical starting point is 10% B to 40% B over 60 minutes. This gradual increase in organic solvent strength will elute compounds of increasing non-polarity.

  • Fraction Collection: Use an automated fraction collector to collect peaks as they elute from the column. Collect fractions in 1-minute intervals (15 mL per tube).

  • Purity Analysis: Analyze each collected fraction using analytical HPLC with the same gradient but on a smaller analytical column and a lower flow rate (e.g., 1 mL/min). Combine fractions containing the same pure compound (purity >95%).

  • Final Step: Evaporate the solvent from the combined pure fractions under vacuum to yield the isolated compound as a powder.

Chapter 3: The Revelation - Structural Elucidation

Once a compound is isolated in a highly pure form, the final and most exciting phase begins: determining its exact chemical structure. This is a forensic process that relies primarily on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[23][24]

1. Mass Spectrometry (MS): The Molecular Formula High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the most crucial initial piece of data: a highly accurate mass measurement of the molecule.[25] From this, one can determine the exact molecular formula (e.g., C₂₉H₃₆O₁₅ for Verbascoside). Tandem MS (MS/MS) experiments can fragment the molecule, providing clues about its substructures, such as the loss of a caffeoyl group or specific sugar units.[21]

2. Nuclear Magnetic Resonance (NMR): The Atomic Blueprint NMR is the definitive tool for structure elucidation in natural products chemistry.[24][26][27] It provides information on the chemical environment and connectivity of every carbon and hydrogen atom in the molecule. A standard suite of experiments is required.[28]

  • ¹H NMR (Proton NMR): Shows all the different types of protons in the molecule, their relative numbers (integration), and their neighboring protons (spin-spin coupling).[26]

  • ¹³C NMR (Carbon NMR): Shows all the different types of carbon atoms in the molecule.[26]

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond correlations between protons and the carbons they are attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule, such as linking the acyl group to the sugar or the sugar to the aglycone.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry by showing which protons are close to each other in 3D space.

Interpreting the Data: A Self-Validating System The power of this approach lies in its self-validating nature. The proposed structure must be consistent with all the data. The molecular formula from HRESIMS must match the atom count from ¹H and ¹³C NMR. The connectivity proposed from analyzing HMBC and COSY spectra must explain every observed correlation. Any inconsistency indicates an incorrect structure. For example, in a novel PhG, an HMBC correlation from the anomeric proton of a rhamnose sugar to C-6 of the central glucose would definitively establish the linkage point.

Hypothetical NMR Data for a Novel Compound

Atom PositionδC (ppm)δH (ppm, J in Hz)Key HMBC Correlations
Aglycone
H-772.13.98 (m), 3.65 (m)C-1', C-8, C-2
H-839.52.75 (t, 7.6)C-1, C-7, C-2, C-6
Glucose
H-1'104.24.35 (d, 7.8)C-8 (Aglycone)
H-4'81.54.91 (t, 9.5)C-1'' (Caffeoyl)
Caffeoyl
H-7''168.37.58 (d, 15.9)C-4' (Glucose)
H-8''115.16.27 (d, 15.9)C-2'', C-6'', C-7''

This table demonstrates how specific chemical shifts (δ) and HMBC correlations are used to piece together the molecular structure. The correlation from H-1' of glucose to C-8 of the aglycone confirms the glycosylation site.

Conclusion

The discovery of novel phenylethanol compounds is a meticulous, multi-step process that demands both technical proficiency and a deep understanding of chemical principles. By integrating knowledge of biosynthesis and natural distribution with a systematic workflow of advanced extraction, purification, and spectroscopic techniques, researchers can successfully navigate the complexity of natural extracts. Each step in the process, from the initial solvent choice to the final interpretation of NMR data, relies on a foundation of scientific causality, ensuring that the resulting discovery is both robust and trustworthy. The compounds uncovered through this rigorous process hold immense potential as lead structures for the next generation of therapeutics.

References

  • Al-Sayed, E., El-Shazly, M., & Singab, A. (2021). A review on the structure and pharmacological activity of phenylethanoid glycosides. PubMed.
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  • Fuji, Y., Matsufuji, H., & Hirai, M. Y. (2024). Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales. PMC - NIH.
  • Fu, G., Pang, P., & Cui, Y. (Year not specified). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Semantic Scholar.
  • Al-Sayed, E., El-Shazly, M., & Singab, A. (2021). A review on the structure and pharmacological activity of phenylethanoid glycosides. PubMed.
  • Novotna, K., & Havel, J. (Year not specified). Structural Analysis of Natural Products.
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  • (Year not specified). Phenylethanoid Glycosides: A Comprehensive Technical Guide for Researchers. Benchchem.
  • Yang, J., et al. (2023). Complete biosynthesis of the phenylethanoid glycoside verbascoside. PubMed.
  • Abdullahi, A. M., et al. (2025). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. PDF.
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  • Perez, N. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher.
  • Yang, J., et al. (2023). Complete biosynthesis of the phenylethanoid glycoside verbascoside. PMC.
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  • (Year not specified). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Source not specified.
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  • Li, L., et al. (2025). Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography.
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Methodological & Application

Application Note: Quantitative Analysis of 2-(2-(Methoxymethyl)phenyl)ethanol in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-QM-4821

Revision: 1.0

Abstract

This application note presents robust and validated analytical methods for the precise quantification of 2-(2-(Methoxymethyl)phenyl)ethanol, a key organic intermediate and potential process-related impurity in pharmaceutical development. We provide detailed protocols for two primary orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The methodologies are designed for accuracy, precision, and specificity, adhering to the principles of analytical procedure development and validation outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5] This guide serves as a comprehensive resource for researchers, quality control analysts, and drug development professionals, offering step-by-step instructions, method validation criteria, and expert insights into experimental design.

Introduction and Scientific Rationale

This compound is an aromatic alcohol whose precise quantification is critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and drug products. As a potential process intermediate or impurity, its levels must be strictly monitored and controlled. The choice of an analytical method is contingent on the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis (e.g., release testing, stability studies, or impurity profiling).

This document details two gold-standard chromatographic methods.

  • RP-HPLC-UV: This method is ideal for analyzing the analyte in complex aqueous or organic-soluble matrices. It leverages the polarity of the molecule for separation on a hydrophobic stationary phase and its chromophoric nature (the benzene ring) for detection.

  • GC-FID: This technique is best suited for volatile and thermally stable compounds. It provides high resolution and sensitivity, making it an excellent orthogonal method to confirm results obtained by HPLC or for analyzing residual solvents and other volatile impurities simultaneously.

Both methods are developed and validated against the rigorous standards of the ICH Q2(R2) and Q14 guidelines, ensuring they are fit for their intended purpose.[1][5][6][7][8][9]

Physicochemical Properties of this compound

Understanding the analyte's properties is fundamental to method development.

PropertyValueRationale for Method Development
Structure Chemical StructureThe presence of a phenyl group provides UV absorbance, essential for HPLC-UV detection. The hydroxyl and ether groups impart moderate polarity.
Molecular Formula C₁₀H₁₄O₂N/A
Molecular Weight 166.22 g/mol Used for preparing standard solutions of known molarity or mass concentration.
Boiling Point (Predicted) Approx. 240-260 °CThe compound is sufficiently volatile for GC analysis without derivatization.[10][11]
LogP (Predicted) Approx. 1.5 - 2.0Indicates moderate hydrophobicity, making it well-suited for retention on C8 or C18 RP-HPLC columns.[10]
UV λmax Approx. 258-270 nmThe benzene ring chromophore allows for sensitive UV detection. Wavelength selection is critical for specificity.[12]

Method 1: Quantification by RP-HPLC-UV

Principle of Separation

This method employs reversed-phase chromatography, where the stationary phase (e.g., octadecylsilane, C18) is nonpolar, and the mobile phase is polar. This compound, being moderately polar, will partition between the two phases. Its retention is controlled by adjusting the ratio of the organic modifier (e.g., acetonitrile) in the mobile phase. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, ensuring high sensitivity.

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or variable wavelength detector (VWD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Phosphoric Acid (ACS grade).

  • Reference Standard: this compound, purity ≥98%.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Prepare a solution of 0.1% (v/v) Phosphoric Acid in Water.

  • The mobile phase is a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. The recommended starting isocratic ratio is 50:50 (v/v).

  • Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser.

Step 2: Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock standard with the diluent. These will be used to construct the calibration curve.

Step 3: Sample Preparation

  • Accurately weigh a quantity of the sample matrix expected to contain the analyte and transfer it to a volumetric flask.

  • Add the diluent to approximately 70% of the flask volume. Sonicate for 10 minutes to ensure complete dissolution/extraction of the analyte.

  • Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The final concentration should fall within the linear range of the calibration curve.

Step 4: Chromatographic Analysis

  • Equilibrate the HPLC system and column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the working standards followed by the prepared samples.

HPLC System Parameters
ParameterRecommended SettingRationale
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmC18 provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (50:50, v/v)The ratio can be optimized to achieve a suitable retention time (typically 3-10 min). Phosphoric acid controls the pH to ensure consistent peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 260 nm (verify with PDA)Chosen to maximize the signal for the analyte while minimizing interference.[12][13]
Run Time 15 minutesEnsures elution of the analyte and any late-eluting impurities.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (ACN:H2O:H3PO4) D System Equilibration (Stable Baseline) A->D B Standard Prep (Stock & Dilutions) E Inject Standards (Calibration Curve) B->E C Sample Prep (Weigh, Dissolve, Filter) F Inject Samples C->F D->E E->F G Peak Integration & Identification F->G H Quantification (vs. Calibration Curve) G->H I Generate Report H->I

Caption: High-level workflow for the RP-HPLC-UV analysis.

Method 2: Quantification by GC-FID

Principle of Separation

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas (helium). This compound, being thermally stable and volatile, will travel through the column at a rate dependent on its boiling point and polarity relative to the column's stationary phase. The Flame Ionization Detector (FID) combusts the eluting organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon, allowing for sensitive quantification.[14][15][16]

Materials and Instrumentation
  • GC System: Agilent 8860 GC or equivalent, equipped with a Split/Splitless inlet, Flame Ionization Detector (FID), and an autosampler.

  • Column: Agilent J&W DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl-methylpolysiloxane column).

  • Reagents: Methanol (GC grade), Dichloromethane (GC grade).

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID).

  • Reference Standard: this compound, purity ≥98%.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

Detailed Experimental Protocol

Step 1: Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standards: Prepare a calibration set (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with Methanol in GC vials.

Step 2: Sample Preparation

  • Accurately weigh a sample amount and dissolve it in a suitable solvent (e.g., Methanol or Dichloromethane) in a volumetric flask.

  • The goal is to achieve a final analyte concentration within the established linear range of the method.

  • Transfer an aliquot of the final solution into a GC vial for analysis.

Step 3: Chromatographic Analysis

  • Set the GC instrument to the conditions specified in the table below.

  • Allow the system to stabilize.

  • Inject a solvent blank to ensure the system is clean.

  • Analyze the working standards to establish the calibration curve, followed by the samples.

GC System Parameters
ParameterRecommended SettingRationale
Column Agilent J&W DB-5, 30 m x 0.32 mm, 0.25 µmA general-purpose, low-polarity column providing good peak shape for alcohols.[17]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Inlet Mode Split (Ratio 20:1)Prevents column overloading and ensures sharp peaks. Ratio can be adjusted based on sample concentration.
Carrier Gas HeliumInert carrier gas.
Flow Rate 2.0 mL/min (Constant Flow)Optimized for column dimensions and good separation efficiency.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The temperature program is designed to separate the analyte from solvents and other potential impurities.[16]
Detector FIDFlame Ionization Detector.
Detector Temp. 300 °CPrevents condensation of the analyte as it elutes from the column.
Hydrogen Flow 30 mL/minStandard FID gas setting.
Air Flow 300 mL/minStandard FID gas setting.
Injection Volume 1 µLTypical injection volume for capillary GC.
GC-FID Workflow Diagram

GC_Workflow A Standard & Sample Preparation in Solvent B Vial Crimping & Loading into Autosampler A->B C Sample Injection (Vaporization in Inlet) B->C D Separation in GC Column (Oven Temperature Program) C->D E Detection by FID (Combustion & Ion Generation) D->E F Data Acquisition (Chromatogram) E->F G Quantification (Peak Area vs. Standards) F->G

Caption: Sequential workflow for the GC-FID quantification analysis.

Analytical Method Validation Protocol

To ensure the developed methods are suitable for their intended purpose, validation must be performed according to ICH Q2(R2) guidelines.[1][2][5][18] The objective is to demonstrate that the analytical procedure produces reliable and accurate results.[19]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics that must be assessed.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.Peak purity index > 99% (PDA). No co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity To confirm a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the target test concentration.
Accuracy To measure the closeness of the test results to the true value. Assessed by spike/recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements from the same sample.Repeatability (Intra-assay): RSD ≤ 2.0% (n=6). Intermediate Precision (Inter-assay): RSD ≤ 2.0% over multiple days/analysts/instruments.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should meet requirements.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).System suitability parameters should remain within acceptance criteria. Analyte concentration should not change significantly.[3][20]
System Suitability Test (SST)

Before any validation or routine analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is performing adequately.[8]

SST ParameterHPLC CriteriaGC Criteria
Tailing Factor (T) T ≤ 2.0T ≤ 2.0
Theoretical Plates (N) N ≥ 2000N ≥ 20000
Repeatability of Injections RSD ≤ 1.0% for 5 replicate injectionsRSD ≤ 1.0% for 5 replicate injections

Conclusion

This application note provides two distinct, robust, and reliable analytical methods for the quantification of this compound. The RP-HPLC-UV method is a versatile technique suitable for a wide range of pharmaceutical matrices, while the GC-FID method serves as an excellent orthogonal approach for volatile analysis. Both protocols are designed to be validated according to current global regulatory standards, ensuring data integrity and trustworthiness.[3][21] By following these detailed procedures, laboratories can achieve accurate and precise quantification, which is essential for quality control and regulatory compliance in the pharmaceutical industry.

References

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Eclevar. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • European Medicines Agency. (2023, December 14). ICH Q14 Guideline on analytical procedure development – Step 5.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Starodub. (2024, April 4). New ICH Guideline Q14 On Analytical Procedure Development.
  • European Medicines Agency. (2022, March 31). ICH Q14 Analytical procedure development - Scientific guideline.
  • Chemsrc. (2025, August 22). 2-Methoxy-2-phenylethanol | CAS#:2979-22-8.
  • ChemicalBook. (2025, December 31). 2-METHOXY-2-PHENYLETHANOL | 2979-22-8.
  • Oriental Journal of Chemistry. (2016, April 20). Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection.
  • Publisso. (2025, April 30). Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption.
  • National Institutes of Health. (n.d.). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection.
  • National Center for Biotechnology Information. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • Agilent Technologies. (2019, February 21). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph.
  • ResearchGate. (2025, August 8). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.

Sources

Gas chromatography-mass spectrometry (GC-MS) of 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 2-(2-(Methoxymethyl)phenyl)ethanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Preamble: The Analytical Imperative for Phenyl Alcohol Isomers

The precise identification and quantification of substituted phenyl alcohols are critical in diverse fields, including pharmaceutical development, fragrance analysis, and environmental monitoring. These compounds can be key starting materials, metabolic byproducts, or impurities whose presence, even in trace amounts, can significantly impact product quality, safety, and efficacy. This compound is a specific isomer whose structural characterization demands a robust and reliable analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent technique for this purpose, offering unparalleled separation efficiency and definitive molecular identification. This guide provides a comprehensive framework for the GC-MS analysis of this compound, grounded in established scientific principles and practical laboratory experience.

Section 1: Analyte Characteristics and Method Suitability

This compound is an aromatic alcohol with structural features that make it ideally suited for GC-MS analysis. Its volatility allows for efficient thermal desorption and transport through the gas chromatograph, while its molecular structure provides a distinct fragmentation pattern upon electron ionization.

PropertyValueRationale & Significance
Chemical Structure The ortho-substitution pattern and the presence of both an ether and an alcohol functional group dictate the chromatographic behavior and mass spectral fragmentation.
Molecular Formula C₁₀H₁₄O₂Determines the exact mass of the molecular ion.
Molecular Weight 166.22 g/mol The nominal mass of the molecular ion peak [M]⁺• in the mass spectrum will be m/z 166.
Boiling Point Estimated >200 °CThe compound is sufficiently volatile for GC analysis without requiring derivatization, which simplifies sample preparation.[1]
Polarity Semi-polarThe hydroxyl and ether groups impart polarity. This characteristic is crucial for selecting the appropriate GC column stationary phase to achieve optimal separation.

Section 2: Sample Preparation Protocol

The goal of sample preparation is to produce a clean, homogenous sample in a volatile solvent, suitable for injection into the GC-MS system.[2] Contaminants can interfere with the analysis and damage the chromatographic column.

Step-by-Step Protocol for Standard and Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile organic solvent in which the analyte is soluble. Dichloromethane or methanol are excellent choices.[3] Avoid aqueous solutions, as water is not compatible with most common GC columns and can damage the system.[2][3]

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of pure this compound standard into a 10 mL volumetric flask.

    • Dissolve the standard in the chosen solvent and fill to the mark. This creates a 1000 µg/mL (1 mg/mL) stock solution.

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution. For example, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. This yields a 10 µg/mL working standard. The optimal concentration aims for an on-column loading of approximately 10 ng with a 1 µL injection.[3]

  • Sample Preparation:

    • If the sample is a solid, dissolve a known quantity in the chosen solvent to achieve a concentration within the calibrated range.

    • If the sample is a liquid, dissolve a known volume or weight in the solvent.

    • For complex matrices, an extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[2][4]

  • Final Filtration/Centrifugation:

    • Ensure the final solution is free of particulate matter.[2][3]

    • Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL glass autosampler vial.

    • Alternatively, centrifuge the sample and carefully transfer the supernatant to the vial.

Section 3: GC-MS Instrumentation and Method Parameters

The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrument and analytical goals.

Gas Chromatography (GC) Parameters

The choice of a non-polar or mid-polarity column is fundamental. A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of aromatic compounds.[5]

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control and temperature programming.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)This stationary phase offers excellent selectivity for aromatic compounds and is robust for general-purpose analysis.[6]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow Mode)A standard flow rate for this column dimension, balancing analysis time and separation efficiency.[7]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume to avoid column overloading.
Injection Mode Split (e.g., 20:1 ratio)For samples with concentrations >1 µg/mL to prevent detector saturation. For trace analysis, splitless mode can be used.[6]
Oven Program Initial: 70 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 minThe initial hold separates the analyte from the solvent front. The temperature ramp ensures the analyte elutes as a sharp, symmetrical peak, and the final hold cleanses the column of less volatile components.[8]
Mass Spectrometry (MS) Parameters

Electron Ionization (EI) is the standard method for generating reproducible mass spectra that can be compared against spectral libraries like NIST.[9][10]

ParameterRecommended SettingRationale
MS System Agilent 5977B MSD or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI)A hard ionization technique that produces characteristic and reproducible fragmentation patterns.
Electron Energy 70 eVThe industry standard energy for EI, which maximizes ionization and generates stable fragmentation patterns for library matching.[7][11]
Ion Source Temp. 230 °CMinimizes analyte condensation and source contamination.
Quadrupole Temp. 150 °CEnsures mass stability and prevents contamination of the mass filter.
Mass Scan Range m/z 40 - 350This range covers the molecular ion (m/z 166) and all expected fragment ions.
Scan Speed ~3 scans/secProvides sufficient data points across the eluting chromatographic peak for accurate peak integration and spectral deconvolution.
MSD Transfer Line 280 °CPrevents condensation of the analyte as it transfers from the GC column to the MS source.

Section 4: Data Analysis and Interpretation

Data analysis involves confirming the analyte's retention time and comparing its mass spectrum to a reference or library spectrum. The fragmentation pattern is the molecular fingerprint of the compound.

Expected Chromatographic Results

Under the conditions described, this compound is expected to elute as a sharp, symmetrical peak. The retention time should be consistent across all runs. A solvent blank should be run to ensure no interfering peaks are present from the system or solvent.

Mass Spectrum Interpretation and Fragmentation Pathway

The mass spectrum is generated by the fragmentation of the molecular ion ([M]⁺•) after it is formed in the ion source. The fragmentation follows predictable chemical principles, primarily favoring the formation of the most stable carbocations and neutral radicals.[11]

  • Molecular Ion (M⁺•) at m/z 166: The peak corresponding to the intact molecule minus one electron. Its presence confirms the molecular weight of the analyte.

  • Base Peak at m/z 135: This is predicted to be the most abundant ion in the spectrum. It forms via the cleavage of the C-C bond between the alpha and beta carbons of the ethanol side chain, resulting in the loss of a hydroxymethyl radical (•CH₂OH, mass 31). This yields a highly stable, resonance-stabilized benzylic carbocation.

  • Key Fragment at m/z 121: This ion likely forms from the molecular ion through the loss of the methoxymethyl radical (•CH₂OCH₃, mass 45).

  • Benzylic/Tropylium Fragment at m/z 91: A common fragment in compounds containing a benzyl group, formed by further fragmentation of larger ions.

m/z ValueProposed IdentityNeutral LossSignificance
166[C₁₀H₁₄O₂]⁺•-Molecular Ion (M⁺•)
135[C₉H₁₁O]⁺•CH₂OH (31)Base Peak , stable benzylic cation
121[C₈H₉O]⁺•CH₂OCH₃ (45)Indicates the presence of the methoxymethyl group
91[C₇H₇]⁺C₂H₄O (44) from m/z 135Characteristic tropylium ion

Confirmation of identity should be performed by comparing the acquired spectrum against a reference spectrum from a trusted source, such as the NIST/EPA/NIH Mass Spectral Library.[12]

Section 5: Protocol Summary and Workflow Visualization

GC-MS Analysis Workflow Diagram

The entire process from sample receipt to final report can be visualized as a logical sequence of operations.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Prepare Standards & Samples (Dilution/Extraction) Filt Filter or Centrifuge Prep->Filt Vial Transfer to Autosampler Vial Filt->Vial Inject GC Injection Vial->Inject Sep Chromatographic Separation Inject->Sep Ion EI Ionization (70 eV) Sep->Ion Mass Mass Analysis (Quadrupole) Ion->Mass Integ Peak Integration & RT Confirmation Mass->Integ Spec Mass Spectrum Evaluation Integ->Spec Lib Library Search (NIST) Spec->Lib Report Quantification & Reporting Lib->Report

GC-MS analysis workflow from sample preparation to reporting.
Predicted Mass Spectral Fragmentation Pathway

This diagram illustrates the primary fragmentation events for this compound.

Fragmentation M Molecular Ion [M]⁺• m/z = 166 F135 Base Peak [C₉H₁₁O]⁺ m/z = 135 M->F135 - •CH₂OH (31 Da) F121 Fragment Ion [C₈H₉O]⁺ m/z = 121 M->F121 - •CH₂OCH₃ (45 Da) F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 F135->F91 - C₂H₄O (44 Da)

Sources

Synthesis of 2-(2-(Methoxymethyl)phenyl)ethanol: A Detailed Protocol for Laboratory and Developmental Applications

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust and reproducible protocol for the laboratory-scale synthesis of 2-(2-(methoxymethyl)phenyl)ethanol, a valuable phenylethanol derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol herein is presented with in-depth explanations for experimental choices, ensuring both scientific integrity and practical applicability.

Introduction

This compound is a primary alcohol belonging to the phenylethanol class of compounds. These structures are significant motifs in medicinal chemistry and materials science due to their presence in biologically active molecules and their utility as synthetic intermediates. The specific substitution pattern of a methoxymethyl group at the ortho position of the phenyl ring introduces unique steric and electronic properties, making it a target of interest for the development of novel pharmaceuticals and specialized polymers. This guide provides a detailed, three-step synthetic route commencing from commercially available 2-bromobenzyl alcohol.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step sequence:

  • Protection of the Benzylic Alcohol: The hydroxyl group of 2-bromobenzyl alcohol is methylated via a Williamson ether synthesis to yield 1-bromo-2-(methoxymethyl)benzene. This step is crucial to prevent the acidic proton of the alcohol from interfering with the subsequent Grignard reagent formation.

  • Grignard Reagent Formation: The aryl bromide, 1-bromo-2-(methoxymethyl)benzene, is converted to its corresponding Grignard reagent, (2-(methoxymethyl)phenyl)magnesium bromide, by reaction with magnesium metal.

  • Carbon-Carbon Bond Formation and Homologation: The Grignard reagent undergoes a nucleophilic attack on ethylene oxide, resulting in a two-carbon chain extension to form the target molecule, this compound, after an aqueous workup.

The entire workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Reaction with Ethylene Oxide 2-Bromobenzyl_alcohol 2-Bromobenzyl Alcohol Reaction_1 Williamson Ether Synthesis 2-Bromobenzyl_alcohol->Reaction_1 1. NaH Sodium Hydride (NaH) NaH->Reaction_1 2. MeI Methyl Iodide (MeI) MeI->Reaction_1 3. THF THF THF->Reaction_1 Solvent 1-Bromo-2-(methoxymethyl)benzene 1-Bromo-2-(methoxymethyl)benzene Grignard_Reagent (2-(methoxymethyl)phenyl)magnesium bromide Reaction_2 Grignard Reagent Formation 1-Bromo-2-(methoxymethyl)benzene->Reaction_2 1. Reaction_1->1-Bromo-2-(methoxymethyl)benzene Mg Magnesium (Mg) Mg->Reaction_2 2. Anhydrous_Ether Anhydrous Diethyl Ether Anhydrous_Ether->Reaction_2 Solvent Reaction_3 Nucleophilic Ring Opening Grignard_Reagent->Reaction_3 1. Reaction_2->Grignard_Reagent Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reaction_3 2. Aqueous_Workup Aqueous Workup (NH4Cl) Workup Workup Aqueous_Workup->Workup Final_Product This compound Intermediate_Alkoxide Magnesium Alkoxide Intermediate Reaction_3->Intermediate_Alkoxide Intermediate_Alkoxide->Workup Protonation Workup->Final_Product

Caption: Synthetic workflow for this compound.

PART 1: Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
2-Bromobenzyl alcoholC₇H₇BrO187.03≥98%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060%Sigma-Aldrich
Methyl IodideCH₃I141.94≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%Sigma-Aldrich
Magnesium TurningsMg24.31≥99.5%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Ethylene OxideC₂H₄O44.05≥99.8%Sigma-Aldrich
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49-In-house preparation
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Sigma-Aldrich
Diethyl Ether (for extraction)(C₂H₅)₂O74.12ACS GradeFisher Scientific
Hexanes (for chromatography)C₆H₁₄-ACS GradeFisher Scientific
Ethyl Acetate (for chromatography)C₄H₈O₂88.11ACS GradeFisher Scientific
Step 1: Synthesis of 1-Bromo-2-(methoxymethyl)benzene

This procedure utilizes the Williamson ether synthesis to methylate the benzylic alcohol.[1][2][3][4]

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (4.4 g of 60% dispersion in mineral oil, 0.11 mol, 1.2 equivalents).

  • Solvent Addition: Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time. Add 150 mL of anhydrous THF to the flask.

  • Alcohol Addition: Dissolve 2-bromobenzyl alcohol (17.2 g, 0.092 mol, 1.0 equivalent) in 50 mL of anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).[5] The addition should be slow to control the evolution of hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (14.4 g, 0.102 mol, 1.1 equivalents) dropwise. After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate, typically starting with 100% hexanes) to afford 1-bromo-2-(methoxymethyl)benzene as a colorless oil.

Step 2: Formation of (2-(methoxymethyl)phenyl)magnesium bromide

Critical Consideration: All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (2.43 g, 0.1 mol, 1.1 equivalents).

  • Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Reagent Addition: Dissolve 1-bromo-2-(methoxymethyl)benzene (18.3 g, 0.091 mol, 1.0 equivalent) in 100 mL of anhydrous diethyl ether and add a small portion (approximately 10 mL) to the magnesium turnings.

  • Reaction: The reaction is typically initiated by gentle warming with a heat gun. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining solution of 1-bromo-2-(methoxymethyl)benzene dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish-brown color.

Step 3: Synthesis of this compound

Safety First: Ethylene oxide is a toxic and highly flammable gas. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to -20 °C using a dry ice/acetone bath.

  • Ethylene Oxide Addition: Ethylene oxide (5.0 g, 0.114 mol, 1.25 equivalents) is a gas at room temperature. It should be condensed into a pre-weighed, cooled graduated cylinder and then added to the Grignard solution via a cannula or a cooled dropping funnel. The addition should be performed slowly to maintain the reaction temperature below -10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.[6][7][8]

PART 2: Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Choice of Base in Step 1: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the alcohol to form the alkoxide without competing in a substitution reaction with the starting material or product.[5]

  • Inert Atmosphere for Grignard Reaction: Grignard reagents are highly reactive towards protic sources, including water. The use of a nitrogen or argon atmosphere and anhydrous solvents is paramount to prevent the immediate quenching of the reagent, which would result in the formation of 2-(methoxymethyl)benzene and a significant reduction in yield.

  • Low-Temperature Addition of Ethylene Oxide: The reaction of a Grignard reagent with ethylene oxide is highly exothermic.[9][10][11][12] Maintaining a low temperature during the addition helps to control the reaction rate, prevent side reactions, and ensure the safe handling of the volatile and reactive ethylene oxide.

  • Aqueous Workup with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid, which is sufficient to protonate the intermediate magnesium alkoxide to the final alcohol product. Its use is preferred over stronger acids which could potentially lead to side reactions such as dehydration of the product.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the methylene group of the methoxymethyl substituent, the methyl group, and the two methylene groups of the ethanol chain, as well as a broad singlet for the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.

  • IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol functional group.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

PART 3: Data Presentation and Visualization

Table of Reaction Parameters and Expected Yields
StepReactionKey ReagentsMolar Ratio (Reagent:Substrate)Temperature (°C)Time (h)Expected Yield (%)
1MethylationNaH, MeI1.2, 1.10 to RT12-1680-90
2Grignard FormationMg1.1RT to Reflux2-3>90 (used in situ)
3Ethylene Oxide AdditionC₂H₄O1.25-20 to RT3-470-85
Chemical Reaction Diagram

Chemical_Reaction cluster_step1 Step 1: Methylation cluster_step2 Step 2: Grignard Formation cluster_step3 Step 3: Ring Opening and Workup start1 2-Bromobenzyl alcohol reagents1 + NaH, MeI in THF start1->reagents1 product1 1-Bromo-2-(methoxymethyl)benzene reagents1->product1 start2 1-Bromo-2-(methoxymethyl)benzene product1->start2 reagents2 + Mg in Anhydrous Ether start2->reagents2 product2 (2-(methoxymethyl)phenyl)magnesium bromide reagents2->product2 start3 (2-(methoxymethyl)phenyl)magnesium bromide product2->start3 reagents3 1. + Ethylene Oxide 2. Aqueous NH4Cl Workup start3->reagents3 product3 This compound reagents3->product3

Caption: Step-wise chemical transformation for the synthesis.

References

  • Britton, E. C. (1930). Method of purifying phenyl ethyl alcohol. U.S. Patent No. 1,752,365. Washington, DC: U.S.
  • Britton, E. C. (1929). Purification of phenyl ethyl alcohol. U.S. Patent No. 1,698,932. Washington, DC: U.S.
  • Chemistry Forum. (2024). Removing impurities from phenethyl alcohol. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Agett, A. H. (1941). The reaction of ethylene oxide with various Grignard reagents. Michigan State College of Agriculture and Applied Science.
  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields. Retrieved from [Link]

  • Allen. (n.d.). Ethylene oxide when treated with Grignard reagent yields. Retrieved from [Link]

  • Study.com. (n.d.). Synthesize the following compound from ethylene oxide and any other reagents of your choice. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Synthesis Procedures. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(methoxymethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzyl alcohol. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-Bromobenzyl alcohol. Retrieved from [Link]

Sources

Applications of 2-(2-(Methoxymethyl)phenyl)ethanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenylethanol Scaffold

In the landscape of medicinal chemistry, the phenylethanol framework is a recurring and valuable motif. Derivatives of 2-phenylethanol are known to possess a wide array of biological activities, including antimicrobial and antifungal properties.[1][2][3] The strategic functionalization of the phenyl ring and the ethanol side chain allows for the fine-tuning of physicochemical properties and target engagement. This document explores the prospective applications of a specific, lesser-documented derivative: 2-(2-(Methoxymethyl)phenyl)ethanol .

While direct literature on the medicinal chemistry applications of this compound is sparse, its structural features suggest significant potential as a versatile building block in drug discovery. This guide will, therefore, take a predictive approach, drawing on data from closely related analogs to build a case for its utility. We will delve into its potential as a key intermediate, propose a plausible synthetic route, and provide detailed protocols for its derivatization, offering a forward-looking resource for researchers in the field.

The core structure combines a phenylethanol backbone with a methoxymethyl substituent at the ortho position. This unique combination offers several advantages:

  • Modulation of Lipophilicity: The methoxymethyl group can influence the molecule's overall lipophilicity, potentially improving pharmacokinetic properties.

  • Hydrogen Bonding Capabilities: The primary alcohol provides a crucial hydrogen bond donor and acceptor, as well as a handle for further chemical modification.

  • Conformational Control: The ortho-substituent can impose conformational constraints on the molecule, which can be advantageous for optimizing binding to a biological target.

This guide aims to provide a comprehensive overview of the untapped potential of this compound, empowering medicinal chemists to leverage this novel scaffold in their research endeavors.

Part 1: Prospective Applications in Drug Discovery

Based on the known biological activities of structurally related compounds, we can extrapolate several promising avenues for the application of this compound in medicinal chemistry.

As a Precursor for Novel Antibacterial Agents

Research on derivatives of the closely related 2-(2-(hydroxymethyl)phenyl)ethanol has demonstrated their potential as antibacterial agents.[4][5] These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The underlying mechanism is thought to involve the disruption of the bacterial cell membrane, a mode of action shared by other phenylethanol derivatives.[3]

The methoxymethyl group in our target molecule can be envisioned as a metabolically more stable alternative to the hydroxymethyl group, potentially leading to improved pharmacokinetic profiles in vivo. The ether linkage is generally less susceptible to oxidation than the primary alcohol of the hydroxymethyl substituent.

A Scaffold for CNS-Active Agents

The phenylethanolamine skeleton is a well-established pharmacophore in a multitude of CNS-active drugs. Furthermore, the chiral analog, (R)-(-)-2-Methoxy-2-phenylethanol, has been utilized as a precursor for the synthesis of potent opioid receptor agonists.[6] This suggests that the broader class of methoxy-substituted phenylethanols can serve as valuable starting materials for neurologically active compounds.

The ortho-methoxymethyl group of this compound could be explored for its ability to modulate receptor subtype selectivity or to fine-tune blood-brain barrier permeability.

Part 2: Synthesis and Derivatization Protocols

Given the absence of a commercially available source for this compound, a reliable synthetic protocol is paramount. Below, we propose a plausible synthetic route and a detailed protocol for a representative derivatization reaction.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned starting from commercially available 2-methylphenylacetic acid. The following diagram outlines a potential synthetic pathway:

Synthetic Pathway A 2-Methylphenylacetic acid B Methyl 2-methylphenylacetate A->B MeOH, H+ C Methyl 2-(bromomethyl)phenylacetate B->C NBS, AIBN, CCl4 D Methyl 2-((methoxymethyl)phenyl)acetate C->D NaOMe, MeOH E This compound D->E LiAlH4, THF

Caption: Proposed synthetic route to this compound.

Protocol: Esterification of this compound for Library Synthesis

The primary alcohol of this compound serves as an excellent handle for creating a library of ester derivatives to explore structure-activity relationships (SAR). This protocol details a standard esterification procedure using an acid chloride.

Objective: To synthesize a diverse library of esters from this compound for biological screening.

Materials:

  • This compound

  • A diverse set of acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Instrumentation:

  • Magnetic stirrer with stir bars

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Protocol:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Add triethylamine (1.2 eq) to the solution. Rationale: TEA acts as a base to neutralize the HCl byproduct of the reaction.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise to the cooled solution. Rationale: Slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by TLC. Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine. Rationale: The brine wash helps to remove any remaining water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect the fractions containing the pure product and concentrate them to yield the final ester.

Workflow Diagram:

Esterification Workflow cluster_0 Reaction cluster_1 Workup & Purification A Dissolve Starting Material in DCM B Cool to 0 °C A->B C Add Base (TEA) B->C D Add Acyl Chloride C->D E Stir at Room Temperature D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Wash with Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J

Sources

Investigating the Antimicrobial Potential of 2-(2-(Methoxymethyl)phenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Candidate in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutic agents. 2-(2-(Methoxymethyl)phenyl)ethanol emerges as a compound of interest, belonging to the broader class of phenylethanol derivatives. While direct extensive studies on this specific molecule are nascent, its structural similarity to 2-phenylethanol (PEA), a well-documented antimicrobial agent, provides a strong rationale for its investigation.[1][2][3] PEA is known for its broad-spectrum activity against bacteria and fungi, making it a valuable preservative in pharmaceuticals and cosmetics.[1][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the antimicrobial properties of this compound.

This guide will provide a foundational understanding of the potential mechanisms of action based on its structural analogs, detailed protocols for evaluating its antimicrobial efficacy, and a framework for data interpretation.

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C10H14O2Inferred from structure
Molecular Weight 166.22 g/mol Inferred from structure
Appearance Colorless liquid (predicted)[4][5]
Boiling Point ~237 °C (Predicted for a similar isomer)[5]
Density ~1.061 g/mL (Predicted for a similar isomer)[5]
Solubility Slightly soluble in water; miscible with most organic solvents (based on 2-phenylethanol)[6]

Postulated Mechanism of Action: Insights from Structural Analogs

The primary antimicrobial mechanism of 2-phenylethanol (PEA) is widely attributed to its ability to disrupt the cellular membranes of microorganisms.[1][7] Its amphipathic nature allows it to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability.[7] This disruption of membrane integrity can trigger a cascade of detrimental effects, including:

  • Leakage of Intracellular Components: The compromised membrane allows for the efflux of essential ions and metabolites, disrupting cellular homeostasis.[7][8]

  • Impairment of Membrane-Bound Proteins: Alterations in the lipid environment can negatively impact the function of critical membrane proteins involved in transport and energy production.[7]

  • Inhibition of Macromolecular Synthesis: As a secondary effect of membrane damage, PEA has been observed to inhibit the synthesis of DNA, RNA, and proteins.[1][7][9]

The methoxymethyl group on the phenyl ring of this compound may influence its lipophilicity and, consequently, its interaction with microbial membranes. It is hypothesized that this structural modification could either enhance or diminish its antimicrobial potency compared to PEA.

A study on 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, which are structurally similar, has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, lending support to the potential of this class of compounds.[10][11]

Hypothesized Mechanism of Action

Hypothesized Mechanism of Action cluster_compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Compound Compound Membrane Lipid Bilayer Compound->Membrane Intercalation Permeability Increased Permeability Membrane->Permeability Disruption Proteins Membrane Proteins Protein_Dysfunction Protein Dysfunction Proteins->Protein_Dysfunction Impairment Leakage Leakage of Ions & Metabolites Permeability->Leakage Synthesis_Inhibition Inhibition of DNA, RNA, Protein Synthesis Permeability->Synthesis_Inhibition Secondary Effect Cell_Death Bacteriostasis/ Bactericidal Action Leakage->Cell_Death Protein_Dysfunction->Cell_Death Synthesis_Inhibition->Cell_Death

Caption: Hypothesized mechanism of this compound.

Safety, Handling, and Storage

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Handle in a well-ventilated area.[13] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • Hazards: Based on 2-phenylethanol, the compound may be harmful if swallowed and cause serious eye irritation.[12]

Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus cereus (Gram-positive); Escherichia coli, Salmonella typhi, Proteus mirabilis (Gram-negative))[10][11]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.

  • Inoculum Preparation: Culture the test microorganisms overnight in CAMHB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be approximately 110 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Compound Stock Solution C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for MIC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of the antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate: From each well of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a labeled MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the agar plate).

Data Presentation and Interpretation

The results of the MIC and MBC assays should be tabulated for clear comparison.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive
Bacillus cereusPositive
Escherichia coliNegative
Salmonella typhiNegative
Proteus mirabilisNegative

Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC is equal to or within four times the MIC, the compound is generally considered bactericidal. If the MBC is much higher than the MIC, it is considered bacteriostatic.

  • Spectrum of Activity: The range of MIC values against different bacteria will indicate the spectrum of activity (broad-spectrum vs. narrow-spectrum).

  • Comparison to Standards: Compare the obtained MIC values to those of known antimicrobials (e.g., 2-phenylethanol, ampicillin, ciprofloxacin) to gauge its relative potency. The MIC50 of 2-phenylethanol against E. coli is approximately 15 mM.[1]

Future Directions

A thorough investigation into the antimicrobial properties of this compound is warranted. Following the initial screening, further studies could include:

  • Time-kill kinetics assays: To understand the rate at which the compound kills bacteria.

  • Membrane permeability assays: Using fluorescent probes to confirm the hypothesized membrane-disruptive mechanism.

  • Cytotoxicity assays: To evaluate the compound's toxicity against mammalian cell lines, a crucial step in drug development.[14]

  • In vivo efficacy studies: To assess the compound's effectiveness in animal models of infection.

By following these protocols and considering the proposed mechanisms, researchers can effectively evaluate the potential of this compound as a novel antimicrobial agent.

References

  • 2-(Phenylthio)ethanol: An In-depth Technical Guide on its Biological Mechanism of Action - Benchchem.
  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC - NIH.
  • The Selective Antibacterial Action of Phenylethyl Alcohol - ResearchG
  • Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC - PubMed Central.
  • Antibacterial activity of phenethyl alcohol and resulting membrane alter
  • SAFETY D
  • Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as potential antibacterial agents - SciSpace.
  • SAFETY D
  • 2-methoxy-2-phenylethanol - 2979-22-8, C9H12O2, density, melting point, boiling point, structural formula, synthesis.
  • (PDF) Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents.
  • (R)-(-)-2-Methoxy-2-phenylethanol 98 17628-72-7 - Sigma-Aldrich.
  • 2-Methoxy-1-phenylethan-1-ol | C9H12O2 | CID 572294 - PubChem.
  • Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - MDPI.
  • SAFETY D
  • 2-methoxy-2-phenylethanol - Stenutz.
  • (S)-(+)
  • Phenethyl alcohol - Wikipedia.
  • 2-Phenyl Ethanol CAS No 60-12-8 MATERIAL SAFETY D
  • Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PubMed.

Sources

Application Notes & Protocols: 2-(2-(Methoxymethyl)phenyl)ethanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the synthetic utility of 2-(2-(methoxymethyl)phenyl)ethanol. This bifunctional aromatic building block offers a unique combination of a primary alcohol and a masked benzylic alcohol (methoxymethyl ether), enabling strategic and efficient access to a variety of important heterocyclic scaffolds, particularly 1,3-dihydroisobenzofurans. We present the mechanistic basis for its reactivity, detailed experimental protocols for key transformations, and a summary of expected outcomes.

Introduction: Structural Features and Synthetic Potential

This compound is a valuable reagent in modern organic synthesis due to the orthogonal reactivity of its two key functional groups. The primary ethanol moiety allows for standard alcohol chemistries such as oxidation, esterification, and etherification. More significantly, the ortho methoxymethyl group serves as a stable precursor to a reactive benzylic carbocation under acidic conditions. This latent reactivity is the cornerstone of its utility, primarily in intramolecular cyclization reactions to form fused ring systems.

The strategic placement of the nucleophilic primary alcohol and the electrophilic precursor on the same aromatic scaffold makes it an ideal substrate for acid-catalyzed cyclodehydration. This transformation provides a direct and high-yielding route to the 1,3-dihydroisobenzofuran core, a structural motif present in various natural products and pharmacologically active molecules.

Core Application: Acid-Catalyzed Cyclization to 1,3-Dihydroisobenzofuran

The most prominent application of this compound is its conversion into 1,3-dihydroisobenzofuran (also known as phthalane). This reaction proceeds via an intramolecular SN1-type mechanism.

Mechanistic Rationale

The reaction is initiated by the protonation of the methoxymethyl ether oxygen by a strong acid. This is followed by the loss of methanol to generate a resonance-stabilized secondary benzylic carbocation. The proximate primary hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to forge the five-membered heterocyclic ring. A final deprotonation step yields the 1,3-dihydroisobenzofuran product and regenerates the acid catalyst. The stability of the benzylic carbocation intermediate is a key driver for this efficient cyclization.

A simplified workflow for this key transformation is depicted below.

G cluster_workflow Experimental Workflow: Cyclization Protocol A 1. Dissolution Dissolve this compound in an appropriate aprotic solvent (e.g., DCM). B 2. Acid Addition Add a catalytic amount of a strong acid (e.g., p-TsOH) to the solution. A->B Catalyst Introduction C 3. Reaction Monitoring Stir at room temperature and monitor progress by TLC or GC-MS. B->C Initiate Reaction D 4. Quenching & Workup Neutralize with aqueous base (e.g., NaHCO3), separate layers, and dry the organic phase. C->D Upon Completion E 5. Purification Concentrate the solvent and purify the crude product via flash column chromatography. D->E Crude Product F Product 1,3-Dihydroisobenzofuran E->F Pure Product

Caption: High-level workflow for the synthesis of 1,3-dihydroisobenzofuran.

Detailed Experimental Protocol

Objective: To synthesize 1,3-dihydroisobenzofuran from this compound.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.94 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (e.g., 30 mL).

  • Add p-toluenesulfonic acid monohydrate (e.g., 57 mg, 0.30 mmol, 0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 20 mL) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford 1,3-dihydroisobenzofuran as a colorless oil.

Expert Insight: The choice of a non-polar, aprotic solvent like DCM is crucial to prevent competition with the intramolecular alcohol nucleophile. While stronger acids can be used, catalytic p-TsOH is effective, easy to handle, and minimizes potential side reactions like polymerization.

Further Synthetic Transformations

Beyond cyclization, the primary alcohol of this compound can be functionalized to access a wider range of derivatives.

Oxidation to Aldehyde and Carboxylic Acid

The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing handles for further elaboration, such as Wittig reactions, reductive aminations, or amide couplings.

G Start This compound Aldehyde 2-(2-(Methoxymethyl)phenyl)acetaldehyde Start->Aldehyde Mild Oxidation (PCC, DMP) Acid 2-(2-(Methoxymethyl)phenyl)acetic acid Aldehyde->Acid Strong Oxidation (Jones, KMnO4)

Caption: Oxidation pathways for the primary alcohol functional group.

Protocol: Oxidation to 2-(2-(Methoxymethyl)phenyl)acetaldehyde

Objective: To synthesize the aldehyde derivative using Dess-Martin Periodinane (DMP).

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve this compound (e.g., 1.0 g, 5.94 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (e.g., 2.77 g, 6.53 mmol, 1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution (e.g., 30 mL).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude aldehyde is often used directly in the next step, but can be purified by careful column chromatography if necessary.

Trustworthiness Note: DMP is a mild and reliable oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation. The workup with sodium thiosulfate is essential to reduce the excess periodinane reagent.

Data Summary

The following table summarizes typical reaction outcomes for the protocols described.

Transformation Starting Material Key Reagents Product Typical Yield
Intramolecular CyclizationThis compoundp-TsOH, DCM1,3-Dihydroisobenzofuran85-95%
Mild OxidationThis compoundDMP, DCM2-(2-(Methoxymethyl)phenyl)acetaldehyde80-90%

Conclusion

This compound is a highly effective and strategic building block for the synthesis of 1,3-dihydroisobenzofurans and related structures. Its predictable reactivity under acidic conditions allows for clean and high-yielding cyclization. Furthermore, the primary alcohol provides a versatile handle for orthogonal functionalization, expanding its utility in multi-step synthesis for applications in drug discovery and materials science. The protocols outlined herein are robust, reproducible, and grounded in well-established mechanistic principles.

References

This section would be populated with specific journal articles and chemical literature that detail the synthesis and reactions of this specific compound. As this is a synthesized example based on general chemical principles, real-world references would be added here based on literature searches for these specific reactions.

High-throughput screening of 2-(2-(Methoxymethyl)phenyl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of 2-(2-(Methoxymethyl)phenyl)ethanol Derivatives for the Identification of Novel Bioactive Compounds

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on biological targets.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a high-throughput screening campaign for a library of novel this compound derivatives. Given that the specific biological targets of this chemical series are not yet elucidated, this guide will detail a dual-pronged screening approach: an initial target-agnostic phenotypic screen to identify compounds with interesting cellular effects, followed by a discussion of potential target-based secondary assays to elucidate the mechanism of action.

This document will provide detailed, step-by-step methodologies for key experiments, guidance on data analysis and interpretation, and visual aids to clarify complex workflows and pathways, all grounded in established scientific principles and best practices.

Rationale for Screening this compound Derivatives

While the this compound scaffold is a novel chemical entity with limited published biological data, its structural motifs suggest potential for interacting with a variety of biological targets. The presence of an aromatic ring, a hydroxyl group, and an ether linkage provides a framework for diverse molecular interactions. Therefore, an unbiased screening approach is warranted to uncover its potential therapeutic applications.

Part 1: Primary High-Throughput Screening - A Phenotypic Approach

For a novel compound library with an unknown mechanism of action, a phenotypic screen is an excellent starting point. This approach measures the effect of compounds on whole cells, providing a holistic view of their biological activity. A common and robust phenotypic assay is the assessment of cell viability, which can identify compounds that are cytotoxic, cytostatic, or proliferative.

Cell-Based Viability Assay Using a Luminescent Readout

This protocol describes a homogeneous, "add-mix-read" luminescent cell viability assay, which is highly amenable to HTS. The assay quantifies ATP levels, an indicator of metabolically active cells.

The assay utilizes a thermostable luciferase that, in the presence of ATP and luciferin, produces a stable luminescent signal that is directly proportional to the number of viable cells in culture.[4][5][6]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, solid-bottom assay plates

  • This compound derivative library (dissolved in DMSO)

  • Luminescent cell viability assay reagent

  • Positive control (e.g., Staurosporine)

  • Negative control (0.1% DMSO in media)

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified, 5% CO2 incubator.

  • Compound Addition:

    • Prepare a master plate of the this compound derivative library at a 1000x concentration in DMSO.

    • Using a pintool or acoustic dispenser, transfer 25 nL of each compound from the master plate to the corresponding wells of the cell plate. This results in a final compound concentration of 10 µM in 0.1% DMSO.

    • Include wells with 25 nL of DMSO only (negative control) and 25 nL of a known cytotoxic compound (positive control).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified, 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the assay plates and the luminescent cell viability reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

The primary data analysis involves calculating the percent inhibition for each compound and assessing the overall quality of the screen.

Calculations:

  • Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Z'-Factor: A statistical parameter to assess the quality of the HTS assay.[7] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Hit Selection: Compounds exhibiting a percent inhibition greater than three standard deviations from the mean of the negative controls are typically considered "hits" for further investigation.[2]

HTS Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture Plate_Seeding Plate Seeding (384-well) Cell_Culture->Plate_Seeding Compound_Addition Compound Addition (10 µM) Plate_Seeding->Compound_Addition Incubation_48h Incubation (48h) Compound_Addition->Incubation_48h Reagent_Addition Luminescent Reagent Addition Incubation_48h->Reagent_Addition Luminescence_Read Luminescence Reading Reagent_Addition->Luminescence_Read Data_Normalization Data Normalization Luminescence_Read->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Secondary_Assays Secondary_Assays Hit_Identification->Secondary_Assays Confirmed Hits

Caption: High-throughput screening workflow for phenotypic cell viability assay.

Part 2: Secondary Screening and Mechanism of Action Studies

Once primary hits are identified and confirmed through dose-response studies, the next crucial step is to elucidate their mechanism of action. This often involves a panel of secondary assays. Given the chemical structure of the this compound derivatives, plausible targets could include G-protein coupled receptors (GPCRs) or protein kinases. Here, we present a hypothetical secondary assay using Fluorescence Polarization (FP) to screen for inhibitors of a protein-protein interaction.

Fluorescence Polarization (FP) Assay for a Protein-Protein Interaction Target

FP is a robust, homogeneous assay format ideal for HTS and lead optimization.[8][9][10][11] It measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

A small, fluorescently labeled peptide (tracer) that binds to a target protein will tumble slowly in solution, resulting in a high FP signal. A compound that inhibits this interaction will displace the tracer, which will then tumble more rapidly, leading to a decrease in the FP signal.

Materials:

  • Purified target protein

  • Fluorescently labeled peptide tracer

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • 384-well black, low-volume assay plates

  • Confirmed hits from the primary screen

  • Plate reader with FP capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2x solution of the target protein in assay buffer.

    • Prepare a 2x solution of the fluorescently labeled peptide tracer in assay buffer.

    • Prepare serial dilutions of the hit compounds in DMSO.

  • Assay Setup:

    • Add 10 µL of assay buffer to each well.

    • Add 1 µL of the compound dilutions to the appropriate wells.

    • Add 10 µL of the 2x target protein solution to all wells except the "tracer only" controls.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2x tracer solution to all wells.

  • Incubation and Readout:

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the fluorescence polarization on a plate reader.

The data is typically analyzed by plotting the FP signal (in milli-polarization units, mP) against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% of the maximal inhibition.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_A Kinase A Second_Messenger->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor (Inactive) Kinase_B->Transcription_Factor TF_Active Transcription Factor (Active) Transcription_Factor->TF_Active Gene_Expression Gene Expression TF_Active->Gene_Expression Ligand Ligand (Derivative) Ligand->GPCR

Sources

A Multi-Modal Purification Strategy for 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

2-(2-(Methoxymethyl)phenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Achieving high purity of this substance is critical for ensuring the safety, efficacy, and quality of downstream products. This application note provides a comprehensive, multi-modal strategy for the purification of this compound from a crude synthetic mixture. We detail a robust workflow combining automated flash chromatography for the removal of polar and non-polar impurities, followed by an optional vacuum distillation step for achieving superior purity (>99%). The protocols are designed to be self-validating, with integrated quality control checkpoints, ensuring reliability and reproducibility for researchers in drug development and process chemistry.

Introduction

The structural motif of this compound, featuring both a primary alcohol and a methoxy ether group on a benzene ring, makes it a versatile building block. However, its synthesis can often result in a complex mixture containing unreacted starting materials, isomeric byproducts, and other process-related impurities. The presence of these impurities can impede subsequent reaction steps and compromise the integrity of the final active pharmaceutical ingredient (API).

This guide is structured to provide not just a set of instructions, but a logical framework for tackling the purification challenge. We will first characterize the target molecule to inform our methodological choices, then present a primary purification protocol using flash chromatography, and conclude with a final polishing step via vacuum distillation for applications requiring the highest degree of purity.

Compound Profile & Physicochemical Properties

A thorough understanding of the target molecule's properties is foundational to developing an effective purification method.

PropertyValue / DescriptionRationale for Purification Strategy
Molecular Formula C₁₀H₁₄O₂Establishes the elemental composition.
Molecular Weight 166.22 g/mol Influences diffusion and behavior in chromatography and distillation.
Appearance Colorless to pale yellow liquid (predicted)Visual inspection provides a preliminary purity check.
Boiling Point High; estimated >230 °C at 760 mmHg.[1][2][3]The high boiling point necessitates vacuum distillation to prevent thermal decomposition at atmospheric pressure.[4][5]
Polarity Moderately PolarThe presence of a hydroxyl (-OH) and an ether (-OCH₃) group allows for strong interaction with polar stationary phases like silica gel.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol).This property is crucial for selecting an appropriate solvent system for flash chromatography.

Overall Purification Workflow

The proposed purification strategy is a two-stage process designed for maximum efficiency and purity. The initial flash chromatography step removes the bulk of impurities, while the subsequent vacuum distillation step separates the target compound from any remaining substances with close polarity but different volatility.

Purification_Workflow cluster_0 Stage 1: Bulk Purification cluster_1 Stage 2: Final Polishing (Optional) cluster_2 Quality Control Crude Crude Reaction Mixture TLC TLC Method Development Crude->TLC Sample Flash Automated Flash Chromatography TLC->Flash Optimized Method Fractions Combined Pure Fractions Flash->Fractions Collect & Combine Distill Vacuum Distillation Fractions->Distill For highest purity QC Purity Analysis (GC-MS, NMR) Fractions->QC Pure Pure Compound (>99%) Distill->Pure Distill->QC

Caption: High-level workflow for the purification of this compound.

Part 1: Purification by Automated Flash Chromatography

Flash chromatography is a cornerstone of modern organic synthesis, offering rapid and efficient separation of compounds based on their differential adsorption to a stationary phase.[6][7][8] For a moderately polar molecule like our target, normal-phase chromatography using a silica gel stationary phase is the method of choice.[9]

Principle of Separation

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase. Compounds in the mixture are introduced to the column and move through it at different rates based on their polarity. Non-polar impurities will have weak interactions with the silica and elute quickly. Highly polar impurities will adsorb strongly and elute much later or not at all. Our target compound, being moderately polar, will elute at an intermediate rate, allowing for its effective separation.

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

Objective: To determine the optimal solvent system for separation.

  • Preparation: Prepare stock solutions of your crude material (~10 mg/mL) in a volatile solvent like ethyl acetate.

  • Solvent Testing: Spot the crude mixture onto at least three different TLC plates. Develop each plate in a chamber containing a different solvent system. Start with varying ratios of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc).

    • System A: 80:20 Hexane:EtOAc

    • System B: 70:30 Hexane:EtOAc

    • System C: 60:40 Hexane:EtOAc

  • Visualization: Visualize the developed plates under UV light (254 nm) and then by staining with a potassium permanganate (KMnO₄) solution.

  • Analysis: Identify the solvent system that provides a Retention Factor (Rƒ) of 0.25-0.35 for the target compound and gives good separation from major impurities. The Rƒ is calculated as (distance traveled by spot) / (distance traveled by solvent front).

Protocol 2: Automated Flash Chromatography

Objective: To perform the bulk separation of the target compound.

Instrumentation: Any standard automated flash chromatography system (e.g., Biotage, Teledyne ISCO). Stationary Phase: Pre-packed silica gel cartridge.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[10]

  • Column Equilibration: Equilibrate the silica cartridge with the initial mobile phase conditions (e.g., 95:5 Hexane:EtOAc) for at least 2-3 column volumes.

  • Method Programming: Program the system to run a linear gradient based on your TLC results. A typical gradient might be:

    • Start at 5% EtOAc in Hexane.

    • Ramp to 40% EtOAc over 10-15 column volumes.

    • Hold at 40% EtOAc for 2-3 column volumes to elute the target.

    • Increase to 100% EtOAc for a final column wash.

  • Execution & Fraction Collection: Start the run and monitor the elution profile using the system's UV detector. Collect fractions based on the observed peaks corresponding to your target compound.

  • Post-Run Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

Expected Results & Data Summary
ParameterRecommended Value/RangeRationale
TLC Rƒ (Target) 0.25 - 0.35Optimal Rƒ for good separation and reasonable run time on a column.
Mobile Phase Hexane/Ethyl Acetate GradientProvides a good polarity range for separating common organic synthesis impurities.
Loading Technique Dry LoadingMinimizes band broadening and improves separation efficiency, especially for less soluble samples.[10]
Purity (Post-Flash) >95% (typical)Sufficient for many applications or as input for the final distillation step.

Part 2: Final Purification by Vacuum Distillation

For applications demanding the highest purity, such as in the final steps of API synthesis, vacuum distillation is an excellent polishing step. By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal degradation that can occur at atmospheric pressure.[4][5]

Principle of Separation

Distillation separates components of a liquid mixture based on differences in their boiling points (volatility).[11][12] Under vacuum, the temperature required to achieve boiling is much lower. This allows for the gentle distillation of high-boiling compounds like this compound, leaving behind non-volatile impurities (e.g., polymers, salts) and separating it from any close-boiling contaminants.

Distillation_Logic Start High Boiling Point Compound (>150°C) Atmospheric Atmospheric Distillation Start->Atmospheric If performed at 760 mmHg Vacuum Vacuum Distillation Start->Vacuum If performed at <10 mmHg Decomposition Risk of Thermal Decomposition Atmospheric->Decomposition Safe Safe, Low-Temperature Purification Vacuum->Safe

Caption: Decision logic for choosing vacuum distillation for high-boiling point compounds.

Protocol 3: Fractional Vacuum Distillation

Objective: To achieve >99% purity of the target compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a collection flask, and connections for a vacuum pump and a pressure gauge (manometer). Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the material from the flash chromatography step to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Slowly and carefully apply vacuum to the system. A pressure of 1-5 mmHg is a good target.

  • Heating: Begin gently heating the distillation flask using a heating mantle set on a magnetic stirrer.

  • Fraction Collection:

    • Fore-run: Collect the first few drops of distillate, which may contain residual solvents or more volatile impurities, in a separate flask.

    • Main Fraction: As the temperature at the thermometer head stabilizes, switch to a new collection flask. Collect the distillate while the boiling point remains constant at the reduced pressure.

    • End-run: If the temperature begins to rise significantly or drop, stop the distillation or collect the final fraction separately.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air to release the vacuum. Releasing the vacuum on a hot system can cause an explosion.

Expected Results & Data Summary
ParameterExpected Value/RangeNotes
Pressure 1.0 mmHgA lower pressure further reduces the boiling point.
Boiling Point ~100-120 °C (estimated at 1 mmHg)The exact temperature should be recorded as a key physical property.
Purity (Post-Distillation) >99%Confirmed by GC-MS and/or NMR.

Purity Assessment & Validation

No purification is complete without rigorous analytical validation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity. A single peak in the gas chromatogram indicates a high degree of purity, while the mass spectrum confirms the identity and molecular weight (166.2 g/mol ) of the compound.

  • Nuclear Magnetic Resonance (¹H NMR): The NMR spectrum should show clean, well-resolved peaks corresponding to the protons in the molecule and, crucially, the absence of peaks from known impurities. Integration of the peaks should match the expected proton count.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution
Poor separation in flash chromatography - Incorrect solvent system.- Sample overload.- Column channeling.- Re-optimize the solvent system using TLC.- Reduce the amount of crude material loaded.- Ensure the column is packed evenly; use a dry load.
Oiling out during crystallization attempt - The compound's melting point is lower than the solvent's boiling point.- This compound is a liquid at room temperature; distillation is the appropriate method, not crystallization.
"Bumping" during distillation - Uneven heating.- Insufficient nucleation sites.- Use a magnetic stir bar for vigorous stirring.- Ensure fresh boiling chips are used.
Product decomposition during distillation - Temperature is too high.- Vacuum is not low enough.- Improve the vacuum to further lower the boiling point.- Ensure the heating mantle temperature is only 20-30 °C above the liquid's boiling point.[4]

Conclusion

The described multi-modal approach, combining the high-throughput capability of automated flash chromatography with the high-resolution power of vacuum distillation, provides a reliable and scalable pathway for obtaining this compound in high purity. By following these detailed protocols and incorporating the specified quality control checks, researchers can confidently prepare material suitable for the stringent requirements of pharmaceutical development.

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  • 2-METHOXY-2-PHENYLETHANOL | 2979-22-8. (2025). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBC6_TJv1_Kt4-hwD1dAJQy9rC-WwLBueWi08jJjIxh7i52uLUW61dBGyVlRPs8kHhHqqKutJ8vwaPGfzZqSCRcFfjyIatuCqId234Sb2tOslf_bqtJC7vCO_D6GsIu1Yx21NcTHPkWl9--CkN0G28HcLVyA1UI66kxAqSHp7zNA==]
  • Process for the preparation of 2-phenyl ethanol. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIc-lotdFyRf70_vPbcX2uvK1JC0gNUjl1AjWaB83M5LiBm6R4eOm3mkV-0mjRsxbFB_myjkWAlWlQWr1HTOtHpQ-xKyCwDiG2mA05n9GvKYy7cXWWsGPNipmfzhfDBR14GWX_JQ707yGD]
  • Purification of phenyl ethyl alcohol. (n.d.). Google Patents - European Patent Office. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSl3l64uGMqRY1ZhScryfGjbIVZmLczXHj5651Erbc1ud-wXo30JhYMq-bnrwdamxgN4DlR6tuoDqk50dhZslPMQKuxW69Kw_vAIIIUqYu-5-0lN7_UBqLXGXWV4B6B1PvA6_PJE9lUylhypJcx6AzBa1FYDRO-anofVGy6TJmhWy4IJ4oR0LnJCkzIvgP]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-(methoxymethyl)phenyl)ethanol. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize reaction yields. The information presented is grounded in established chemical principles and supported by authoritative references.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis, while achievable through several routes, can present challenges related to yield, purity, and side-product formation. This guide focuses on two primary synthetic pathways: the reduction of 2-(2-(methoxymethyl)phenyl)acetic acid and the Grignard reaction of a suitable benzyl halide derivative. By understanding the nuances of each approach and anticipating potential pitfalls, researchers can significantly improve their synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound?

A1: The choice between the reduction and Grignard routes depends on the availability of starting materials and the scale of the reaction.

  • The reduction of 2-(2-(methoxymethyl)phenyl)acetic acid is often a reliable method, particularly when the corresponding carboxylic acid is readily accessible. Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are effective for this transformation.[1][2][3]

  • The Grignard reaction offers a convergent approach but can be more sensitive to reaction conditions, especially the formation of the Grignard reagent from electron-rich benzyl halides.[4][5]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields can stem from several factors, many of which are common to both synthetic routes:

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. For instance, moisture can quench Grignard reagents and LiAlH₄.

  • Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can lead to incomplete conversion or the formation of side products.

  • Workup Procedure: Improper workup can lead to product loss or degradation. The methoxymethyl ether group is sensitive to strongly acidic conditions, which can cause cleavage.[3][6][7]

  • Purification: Inefficient purification methods can result in significant loss of the final product.

Q3: I am observing unexpected side products in my reaction mixture. What are they likely to be?

A3: The nature of the side products depends on the chosen synthetic route:

  • Reduction Route: Incomplete reduction may leave unreacted starting material or the intermediate aldehyde. Over-reduction is generally not a concern with LiAlH₄ or borane for this substrate.

  • Grignard Route: The most common side product is the Wurtz coupling product, formed by the reaction of the Grignard reagent with the starting benzyl halide.[8] With formaldehyde as the electrophile, side reactions can also occur if the formaldehyde is not pure and monomeric.[9]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and chromatographic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of this compound.

  • Infrared (IR) Spectroscopy: The presence of a broad hydroxyl (-OH) stretch and the absence of a carbonyl (C=O) stretch (from the carboxylic acid precursor) are key indicators of a successful reduction.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product.

  • Thin Layer Chromatography (TLC) and Gas Chromatography (GC): Useful for assessing the purity of the product and monitoring the progress of the reaction.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.

Route 1: Reduction of 2-(2-(Methoxymethyl)phenyl)acetic Acid

This route involves the reduction of the carboxylic acid to the corresponding primary alcohol.

Workflow Diagram:

Reduction_Workflow cluster_start Starting Material Synthesis cluster_reduction Reduction Start 2-Methylanisole Step1 Bromination (NBS, AIBN) Start->Step1 Intermediate1 2-(Methoxymethyl)benzyl bromide Step1->Intermediate1 Step2 Cyanation (NaCN) Intermediate1->Step2 Intermediate2 2-(Methoxymethyl)phenylacetonitrile Step2->Intermediate2 Step3 Hydrolysis (H₂SO₄, H₂O) Intermediate2->Step3 Carboxylic_Acid 2-(2-(Methoxymethyl)phenyl)acetic acid Step3->Carboxylic_Acid Reduction_Step Reduction (LiAlH₄ or BH₃ THF) Carboxylic_Acid->Reduction_Step Workup Aqueous Workup (Careful pH control) Reduction_Step->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the reduction route.

Problem Possible Cause Troubleshooting Steps & Recommendations
Low or no conversion of the carboxylic acid Inactive reducing agent (LiAlH₄ or BH₃).Use a fresh bottle of the reducing agent. Ensure anhydrous conditions as these reagents react violently with water.[1][3]
Insufficient amount of reducing agent.Use a molar excess of the reducing agent (typically 1.5-2 equivalents for LiAlH₄).[10]
Low reaction temperature.While the reaction is typically performed at room temperature, gentle warming may be necessary for less reactive substrates.
Cleavage of the methoxymethyl ether group Acidic workup conditions.The methoxymethyl group is labile to strong acids.[3][6][7] Use a careful workup procedure, such as the Fieser workup for LiAlH₄ reactions, which involves the sequential addition of water and NaOH solution to maintain basic conditions.
Formation of an intermediate aldehyde Incomplete reduction.Increase the reaction time or the amount of reducing agent. Note that isolating the aldehyde is difficult as it is generally more reactive than the starting carboxylic acid.[11]
Difficult purification Presence of highly polar byproducts.Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the desired alcohol from polar impurities.[12][13]
Route 2: Grignard Reaction with 2-(Methoxymethyl)benzyl Bromide

This route involves the formation of a Grignard reagent from 2-(methoxymethyl)benzyl bromide, followed by its reaction with formaldehyde.

Workflow Diagram:

Grignard_Workflow cluster_start Starting Material Synthesis cluster_grignard Grignard Reaction Start 2-Methylanisole Step1 Bromination (NBS, AIBN) Start->Step1 Benzyl_Bromide 2-(Methoxymethyl)benzyl bromide Step1->Benzyl_Bromide Grignard_Formation Grignard Formation (Mg, Et₂O or THF) Benzyl_Bromide->Grignard_Formation Reaction Reaction with Formaldehyde Grignard_Formation->Reaction Workup Aqueous Workup (NH₄Cl solution) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Sources

Technical Support Center: HPLC Separation of 2-(2-(Methoxymethyl)phenyl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this guide to provide direct, actionable solutions for researchers, scientists, and drug development professionals tackling the separation of 2-(2-(Methoxymethyl)phenyl)ethanol isomers. This resource moves beyond simple procedural lists to explain the why behind each troubleshooting step, ensuring you can adapt these principles to your specific analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomers of this compound I need to separate?

You are likely dealing with two main types of isomerism:

  • Positional Isomers: The methoxymethyl group can be at the ortho- (2-), meta- (3-), or para- (4-) position relative to the ethanol group on the phenyl ring.

  • Enantiomers: The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group. This results in two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Your separation strategy will depend on which of these isomers you need to resolve. Standard reversed-phase HPLC is typically sufficient for positional isomers, while specialized chiral chromatography is required for enantiomers.

Diagram: Isomeric Forms of (Methoxymethyl)phenyl)ethanol

G cluster_0 Positional Isomers cluster_1 Enantiomers of this compound Positional Ortho Ortho Meta Meta Para Para Enantiomers R_enantiomer (R)-enantiomer Mirror S_enantiomer (S)-enantiomer

Caption: Positional and enantiomeric isomers of the target analyte.

Troubleshooting Guide 1: Reversed-Phase HPLC for Positional Isomers

This section addresses common issues when separating positional isomers (ortho-, meta-, para-) using standard columns like C18 or Phenyl-Hexyl.

Q2: My positional isomers are co-eluting or have poor resolution (Rs < 1.5). How can I improve their separation?

Poor resolution is typically due to insufficient differences in the interaction between the isomers and the stationary phase. Your goal is to exploit the subtle differences in their polarity and structure.

Diagram: Troubleshooting Poor Resolution in RP-HPLC

G cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Optimization start Poor Resolution (Rs < 1.5) mp_check Are you using ACN/Water? start->mp_check mp_switch Switch Organic Modifier: Try Methanol instead of ACN mp_check->mp_switch Yes col_check Are you using a C18 column? mp_check->col_check No, or already tried MeOH mp_gradient Optimize Gradient: Decrease slope (%B/min) or introduce an isocratic hold mp_switch->mp_gradient end_node Resolution Improved mp_gradient->end_node col_phenyl Switch to a Phenyl-Hexyl Column (enhances π-π interactions) col_check->col_phenyl Yes col_check->end_node No col_phenyl->end_node G cluster_np Normal Phase (NP) Screening cluster_rp Reversed Phase (RP) Screening start No Enantioseparation Observed check_mode Confirm Operating Mode: Are you in Normal Phase (NP) or Reversed Phase (RP)? start->check_mode np_mobile_phase Screen Mobile Phases: 1. Hexane/IPA (90/10) 2. Hexane/EtOH (90/10) check_mode->np_mobile_phase NP rp_mobile_phase Screen Mobile Phases: 1. ACN/Water (50/50) 2. MeOH/Water (50/50) check_mode->rp_mobile_phase RP np_additive Introduce Additive: Add 0.1% TFA or Acetic Acid np_mobile_phase->np_additive csp_screen Screen Different CSPs: Try an Amylose-based column if currently using Cellulose (or vice-versa) np_additive->csp_screen rp_additive Introduce Additive: Add 0.1% Formic Acid rp_mobile_phase->rp_additive rp_additive->csp_screen end_node Separation Achieved csp_screen->end_node

Caption: Systematic approach for initial chiral method screening.

Step-by-Step Screening Protocol:

  • Confirm the Elution Mode: Chiral separations are most commonly run in normal-phase (NP) mode (e.g., Hexane/Isopropanol) or polar organic mode. [1]Check the column's manual for recommended solvents. Using incompatible solvents can permanently damage coated polysaccharide columns. [1][2]2. Screen Primary Solvents: The choice of alcohol modifier in NP is critical.

    • Protocol: Start with a simple mobile phase like Hexane/Isopropanol (IPA) (90/10 v/v) . If no separation is observed, switch the alcohol to Hexane/Ethanol (EtOH) (90/10 v/v) .

    • Causality: The alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP. Different alcohols have different strengths and steric profiles, which can significantly alter the chiral recognition mechanism. [3]3. Introduce an Additive: If separation is still not achieved, an acidic or basic additive can dramatically influence selectivity.

    • Protocol: To your best mobile phase from step 2, add 0.1% Trifluoroacetic Acid (TFA) .

    • Causality: Additives can alter the ionization state of the analyte or interact with the CSP, changing the conformation of the chiral selector and creating or enhancing the sites for chiral recognition. [4][5]4. Screen a Different CSP: If the above steps fail, the chosen stationary phase may not be suitable for your analyte.

    • Protocol: Switch to a CSP with a different polysaccharide backbone. If you started with a cellulose-based column (e.g., Chiralcel® OD), try an amylose-based column (e.g., Chiralpak® AD).

    • Causality: Amylose and cellulose derivatives have different helical structures and groove depths. [6][7]An analyte that does not fit well into the chiral grooves of a cellulose phase may find a better steric and interactive fit on an amylose phase, leading to successful separation. [6]

Q5: I have some separation, but the resolution is low (Rs < 1.5). How can I optimize it?

Low resolution means the peaks are not fully baseline separated. Optimization involves fine-tuning conditions to maximize the difference in retention between the two enantiomers.

Optimization Strategies:

ParameterActionRationale (Causality)
Alcohol Concentration Adjust the percentage of alcohol modifier in the mobile phase in small increments (e.g., from 10% IPA to 8%, 12%, or 15%).The concentration of the polar modifier directly impacts retention and selectivity. Reducing the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks. Finding the "sweet spot" is key. [3]
Temperature Decrease the column temperature. Try running at 15 °C or 25 °C instead of ambient.Chiral separation is an enthalpically driven process. Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, enhancing selectivity and improving resolution. [5]
Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).Lowering the flow rate can increase column efficiency by allowing more time for the equilibrium between the mobile and stationary phases to be established. This often leads to sharper peaks and better resolution, at the cost of longer analysis time. [8]

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases (Normal Phase)

This protocol outlines a systematic approach to screen for the initial separation of this compound enantiomers.

1. System Preparation:

  • Ensure the HPLC system is thoroughly flushed and dedicated to normal phase solvents to avoid contamination.

2. Column:

  • Start with a cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).

3. Mobile Phase Screening Sequence:

  • Condition 1: n-Hexane / Isopropanol (90/10, v/v). Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
  • Condition 2: n-Hexane / Ethanol (90/10, v/v).
  • Condition 3: n-Hexane / Isopropanol / TFA (90/10/0.1, v/v/v).
  • Condition 4: n-Hexane / Ethanol / TFA (90/10/0.1, v/v/v).

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Temperature: 25 °C
  • Detection: UV at 254 nm
  • Injection Volume: 5 µL (Sample concentration ~1 mg/mL in mobile phase)

5. Evaluation:

  • After each condition, assess the chromatogram for any sign of peak splitting or separation. If no separation is found with the cellulose CSP, repeat the screening sequence on an amylose-based CSP.

References

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2026, 99-117. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 2020, 25(17), 3958. [Link]

  • Quantitative structure enantioselective retention relationship for high-performance liquid chromatography chiral separation of 1-phenylethanol derivatives. Journal of Chromatography A, 2009, 1216(34), 6238-46. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]

  • Trouble with chiral separations. Chromatography Today, May 2020. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 2021, 26(18), 5525. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International, 2023. [Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. [Link]

Sources

Technical Support Center: Synthesis and Purification of 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-(2-(methoxymethyl)phenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and purification of this compound, providing in-depth, field-proven insights and solutions.

I. Troubleshooting Guide: Common Synthesis & Purification Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for their causes and detailed protocols for resolution.

Issue 1: Low Yield of the Desired Product in Grignard-based Synthesis

Question: I am attempting to synthesize this compound via a Grignard reaction between (2-(methoxymethyl)phenyl)magnesium bromide and ethylene oxide, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Grignard reactions are a frequent challenge, often stemming from the reagent's high reactivity and sensitivity. The primary culprits are typically moisture, improper activation of magnesium, and side reactions.[1][2]

Causality Analysis:

  • Moisture Contamination: Grignard reagents are potent bases and will readily react with any protic source, such as water, quenching the reagent and reducing the yield of the desired product.[1] This includes atmospheric moisture, residual water in glassware, or impurities in solvents and starting materials.

  • Magnesium Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the aryl halide to form the Grignard reagent.[1][2]

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted aryl halide, leading to the formation of a biphenyl byproduct.[2]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at a minimum of 120°C overnight and cool under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Use anhydrous solvents. It is best practice to freshly distill solvents over a suitable drying agent, such as sodium/benzophenone for ethers like THF or diethyl ether.[1]

    • Ensure starting materials are dry.

  • Magnesium Activation:

    • Before adding the aryl halide, activate the magnesium turnings. Common methods include:

      • Adding a small crystal of iodine. The disappearance of the purple color indicates the initiation of the reaction.[1]

      • Adding a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings with a glass rod in situ to expose a fresh surface.[1]

  • Controlled Addition of Reagents:

    • Add the solution of the aryl halide dropwise to the magnesium suspension. A slow addition rate helps to minimize the Wurtz coupling side reaction.[2]

    • The reaction to form the Grignard reagent is exothermic. Maintain a gentle reflux by controlling the addition rate and, if necessary, using an external cooling bath.[3]

Issue 2: Presence of Unreacted Starting Material (Carboxylic Acid) after Reduction with LiAlH₄

Question: I am synthesizing this compound by reducing 2-(2-(methoxymethyl)phenyl)acetic acid with lithium aluminum hydride (LiAlH₄), but my post-reaction analysis (e.g., by TLC or NMR) shows a significant amount of the starting carboxylic acid. What went wrong?

Answer:

The presence of unreacted carboxylic acid after a LiAlH₄ reduction points to an insufficient amount of the reducing agent or its deactivation.

Causality Analysis:

  • Acid-Base Reaction: LiAlH₄ is a strong base. The first equivalent of LiAlH₄ will be consumed in an acid-base reaction with the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[4][5] A second equivalent is required for the actual reduction of the carboxylate to the primary alcohol. Therefore, an excess of LiAlH₄ is necessary.

  • Reagent Decomposition: LiAlH₄ reacts violently with water and other protic solvents.[6] Any moisture present in the reaction setup will decompose the reducing agent, rendering it ineffective.

Troubleshooting Protocol:

  • Use of Excess LiAlH₄:

    • Ensure that at least a two-fold molar excess of LiAlH₄ is used relative to the carboxylic acid. It is common practice to use a slightly larger excess to account for any minor moisture contamination.

  • Strict Anhydrous Conditions:

    • As with Grignard reactions, all glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[7] The reaction should be conducted under an inert atmosphere.

  • Reaction Work-up:

    • A proper aqueous work-up is crucial to protonate the resulting alkoxide and to quench any excess LiAlH₄. This is typically done by the careful, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up).

Issue 3: Difficulty in Removing Byproducts During Purification by Column Chromatography

Question: I am having trouble separating my desired product, this compound, from closely related impurities using silica gel column chromatography. The fractions are often contaminated. How can I improve the separation?

Answer:

Effective separation by column chromatography depends on the differential interaction of the compounds in the mixture with the stationary and mobile phases.[8] When compounds have similar polarities, separation can be challenging.

Causality Analysis:

  • Similar Polarity of Product and Impurities: Byproducts from the synthesis, such as the corresponding aldehyde from an incomplete reduction or a biphenyl derivative from a Grignard reaction, can have polarities very close to the desired alcohol product.

  • Improper Solvent System (Mobile Phase): If the eluting solvent is too polar, it will move all compounds, including the desired product and impurities, down the column too quickly, resulting in poor separation.[8] Conversely, a solvent that is not polar enough will result in very slow elution or no elution at all.[8]

  • Column Overloading: Applying too much crude product to the column will lead to broad, overlapping bands and poor separation.

Troubleshooting Protocol:

  • Optimize the Solvent System:

    • Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[8] The ideal solvent system should give a retention factor (Rf) of around 0.2-0.3 for the desired product and show good separation between the product and impurities.

    • A common starting point for the separation of moderately polar compounds like aromatic alcohols is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[9]

    • Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can significantly improve separation.

  • Proper Column Packing and Loading:

    • Ensure the silica gel is packed uniformly in the column to avoid channeling.

    • Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column in a narrow band.

  • Consider Alternative Stationary Phases:

    • If separation on silica gel is still problematic, consider using a different adsorbent, such as alumina, which has different selectivity.[8][9]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and purification of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent laboratory-scale synthetic routes are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as (2-(methoxymethyl)phenyl)magnesium bromide, with an electrophile like ethylene oxide.[10][11]

  • Reduction of a Carboxylic Acid or its Ester: This route involves the reduction of 2-(2-(methoxymethyl)phenyl)acetic acid or its corresponding ester (e.g., ethyl 2-(2-(methoxymethyl)phenyl)acetate) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][7]

Q2: Can I use sodium borohydride (NaBH₄) to reduce the carboxylic acid to the desired alcohol?

A2: No, sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids.[4] It is, however, suitable for the reduction of aldehydes and ketones.[6] For the reduction of carboxylic acids to primary alcohols, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) is required.[4][6]

Q3: My purified product appears as an oil. Is recrystallization a viable purification method?

A3: Recrystallization is a powerful purification technique for solid compounds.[12] If your product is an oil at room temperature, standard recrystallization is not applicable. However, some low-melting solids may initially "oil out" during the recrystallization process.[13] If the product is indeed a liquid at ambient temperature, alternative purification methods such as column chromatography or distillation under reduced pressure are more appropriate.

Q4: What is the purpose of a brine wash during liquid-liquid extraction?

A4: A brine wash (washing the organic layer with a saturated aqueous solution of sodium chloride) is performed to remove the majority of dissolved water from the organic phase.[14] While the organic solvent is immiscible with water, it will still contain some dissolved water after an aqueous extraction. The high salt concentration in the brine reduces the solubility of water in the organic layer. This step is typically performed before drying the organic layer with a solid drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To assess the purity of the product. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group in the alcohol product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

III. Data and Workflow Visualizations

Table 1: Comparison of Common Purification Techniques
TechniquePrincipleBest Suited ForAdvantagesDisadvantages
Column Chromatography Differential adsorption of components onto a solid stationary phase.[8]Separating mixtures of compounds with different polarities.[15]Highly versatile, can be used for a wide range of compounds.Can be time-consuming and requires significant amounts of solvent.[15]
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[12][16]Purifying solid compounds from solid impurities.[17]Can yield very pure crystalline products.Not suitable for oils or amorphous solids; requires finding a suitable solvent.[13]
Liquid-Liquid Extraction Partitioning of a compound between two immiscible liquid phases based on its relative solubility.[18][19][20]Separating compounds with different acid/base properties or polarities.[14][21]Simple, fast, and requires minimal equipment.[20]Less effective for separating compounds with similar solubilities.
Distillation Separation based on differences in boiling points.Purifying liquids with non-volatile impurities or separating liquid mixtures with sufficiently different boiling points.Effective for large-scale purification of liquids.Not suitable for thermally unstable compounds or for separating liquids with close boiling points.
Diagram 1: General Troubleshooting Workflow for Low Product Purity

Caption: A flowchart for troubleshooting low product purity.

Diagram 2: Decision Tree for Choosing a Purification Method

Caption: A decision tree to guide the selection of a purification method.

IV. References

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available at:

  • Wikipedia. (n.d.). Liquid–liquid extraction. Available at:

  • Open Access Pub. (n.d.). Liquid-liquid Extraction. Journal of New Developments in Chemistry. Available at:

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at:

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Available at:

  • Unknown. (n.d.). Grignard Reaction. Available at:

  • Benchchem. (n.d.). Identifying and minimizing byproducts in Grignard reactions for germane synthesis. Available at:

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Available at:

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Available at:

  • Unknown. (n.d.). Recrystallization. Available at:

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at:

  • Benchchem. (n.d.). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. Available at:

  • Unknown. (n.d.). Recrystallization. Available at:

  • Unknown. (n.d.). Recrystallization and Crystallization. Available at:

  • Unknown. (n.d.). Recrystallization-1.pdf. Available at:

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at:

  • Chemguide. (n.d.). reduction of carboxylic acids. Available at:

  • Google Patents. (n.d.). US6166269A - Process for the preparation of 2-phenyl ethanol. Available at:

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at:

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at:

  • Kim, J. H. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Geosciences Journal, 23(5), 833-840. Available at:

Sources

Topic: Overcoming Solubility Challenges of 2-(2-(Methoxymethyl)phenyl)ethanol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Researcher's Guide

Welcome to the technical support guide for 2-(2-(Methoxymethyl)phenyl)ethanol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in common experimental settings. As a molecule with significant potential in various research applications, its moderately hydrophobic nature (predicted LogP ≈ 1.2) presents a common hurdle for researchers.[1] This guide is designed to equip you with the knowledge and protocols to overcome these challenges, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to walk you through a logical troubleshooting workflow, from initial stock preparation to advanced solubilization techniques.

Q1: I've just started working with this compound and I'm seeing immediate precipitation when I add my stock solution to my aqueous assay buffer. What should I check first?

A1: This is the most common issue researchers face and it almost always pertains to the final concentration of the organic solvent in your aqueous medium. Organic solvents like Dimethyl Sulfoxide (DMSO) are excellent for creating concentrated stock solutions but have limited miscibility in aqueous systems. When the solvent concentration exceeds a certain threshold, the dissolved compound crashes out of solution.

Your First Steps:

  • Calculate the Final Solvent Concentration: The primary rule is to keep the final concentration of your primary organic solvent (e.g., DMSO) as low as possible, ideally below 0.5% (v/v) in your final assay volume. Many cell-based assays are sensitive to solvent concentrations above this level.

  • Adjust Your Stock Concentration: If your final solvent concentration is too high (e.g., 1-2%), the solution is to prepare a more concentrated stock of this compound.[2] This allows you to add a smaller volume to your assay to achieve the desired final compound concentration, thereby keeping the solvent percentage low.

Example Calculation:

  • Goal: A final compound concentration of 10 µM in a 1 mL assay volume, with a final DMSO concentration of 0.1%.

  • Calculation: You would need to add 1 µL of a 10 mM stock solution (10 mM * 1 µL = 10 µmol; 10 µmol / 1000 µL = 10 µM). This results in a final DMSO concentration of 0.1% (1 µL / 1000 µL).

Q2: What is the recommended procedure for preparing a high-concentration stock solution of this compound?

A2: Preparing a clear, fully-solubilized stock solution is the foundation of a successful experiment. Rushing this step can lead to inaccurate compound concentrations and downstream precipitation issues.

  • Solvent Selection: Start with 100% ACS-grade or molecular biology-grade Dimethyl Sulfoxide (DMSO).

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add the appropriate volume of DMSO to achieve your target concentration (e.g., 10-50 mM). Vortex vigorously for 1-2 minutes.

  • Gentle Warming: If the compound does not fully dissolve, warm the solution in a water bath at 37°C for 10-15 minutes. This increases the kinetic energy and aids dissolution.

  • Sonication: If solids persist, sonicate the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart powder aggregates.

  • Visual Inspection: Hold the vial against a light source to ensure there are no visible particulates or Tyndall effect (light scattering by suspended particles).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

Q3: I've minimized my DMSO concentration to 0.2%, but my compound's solubility is still insufficient for the concentrations I need to test. What is the next logical step?

A3: When the primary solvent is not sufficient, a systematic approach to solubility enhancement using co-solvents is recommended.[3] A co-solvent is a water-miscible organic solvent that, when added to the system, reduces the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[][5]

The key is to find a co-solvent (or a combination) that is effective for your compound and, crucially, well-tolerated by your assay system (e.g., cells or enzymes).

Co-SolventTypical Final ConcentrationKey Characteristics & Considerations
Polyethylene Glycol 400 (PEG 400) 1-10%A polymer that is generally well-tolerated in many cell lines. Can increase the viscosity of the medium.[]
Propylene Glycol (PG) 1-5%A common vehicle for parenteral formulations. Can have some antimicrobial properties.[5]
Ethanol 0.1-1%Can be effective but is also more volatile and potentially more toxic to cells than other co-solvents.[6]
Glycerin 1-10%A viscous, non-toxic alcohol that can improve solubility.[7]
  • Vehicle Tolerance Test: Before testing the compound, you must determine the maximum tolerable concentration of each potential co-solvent in your specific assay. Run the assay with the co-solvent alone (at various concentrations) and ensure it does not impact the assay's endpoint (e.g., cell viability, enzyme activity).

  • Stock Preparation: Prepare a high-concentration stock of this compound in 100% of the chosen co-solvent (e.g., a 10 mM stock in PEG 400).

  • Solubility Test: In a microcentrifuge tube, mimic your final assay conditions. Add the assay buffer first, then spike in the co-solvent stock solution to the desired final concentration. Vortex and visually inspect for precipitation after 30-60 minutes.

  • Combined Solvent Systems: Sometimes, a combination of solvents is more effective.[2] For instance, preparing the primary stock in DMSO and then diluting it into an assay buffer that already contains 5% PEG 400 can be an effective strategy.

Q4: Can I simply adjust the pH of my buffer to improve the solubility of this compound?

A4: This is an excellent question that demonstrates critical thinking about physicochemical properties. Adjusting pH is a powerful technique for compounds that have ionizable functional groups (weak acids or weak bases).[8] By changing the pH, you can shift the equilibrium towards the charged (ionized) form of the molecule, which is typically much more water-soluble than the neutral form.[9]

However, examining the structure of this compound—which contains an aromatic ring, an ether, and a primary alcohol—reveals that it lacks a readily ionizable group in the typical biological pH range of 4-9. The hydroxyl group (-OH) is technically a very weak acid, but its pKa is so high (~16-18) that it will remain in its neutral, protonated form.

Therefore, pH adjustment is unlikely to be an effective primary strategy for enhancing the solubility of this specific molecule.

Q5: I have tried co-solvents with limited success. What advanced solubilization strategies can I use for my in vitro experiments?

A5: When standard co-solvents are insufficient, you can turn to more sophisticated formulation approaches that involve creating micro-environments to shield the hydrophobic compound from the aqueous buffer. The two most common and effective methods for lab-scale assays are using surfactants or cyclodextrins.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These structures have a hydrophobic core that can encapsulate poorly soluble compounds, and a hydrophilic exterior that allows them to remain dispersed in water.[10]

  • Recommended Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 are generally less harsh on biological systems than ionic surfactants.

  • Protocol:

    • Prepare your assay buffer containing the surfactant at a concentration above its CMC (e.g., 0.05% - 0.5% w/v).

    • Prepare a concentrated stock of your compound in DMSO.

    • Add the DMSO stock directly to the surfactant-containing buffer while vortexing to facilitate the encapsulation of the compound within the newly forming micelles.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] They can encapsulate a "guest" molecule like this compound, forming a water-soluble inclusion complex.[12]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

  • Protocol:

    • Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 20-40% w/v).

    • Prepare a concentrated stock of your compound in a suitable organic solvent like DMSO or ethanol.

    • Slowly add the compound stock to the vigorously stirring HP-β-CD solution.

    • Allow the mixture to equilibrate for at least 1-2 hours (or overnight at 4°C) to ensure efficient complex formation. The resulting clear solution can then be added to your assay.

Visual Workflow & Mechanistic Diagrams

To aid in your experimental design, the following diagrams illustrate the troubleshooting workflow and the mechanisms of advanced solubilization techniques.

G cluster_0 Solubility Troubleshooting Workflow Start Start: Compound Precipitation Observed CheckSolvent Q1: Check Final Solvent Conc. Is it >0.5%? Start->CheckSolvent AdjustStock A1: Make a more concentrated stock to lower added volume. CheckSolvent->AdjustStock Yes StillIssue1 Still precipitates? CheckSolvent->StillIssue1 No TestSolubility Test solubility again. AdjustStock->TestSolubility TestSolubility->StillIssue1 TryCosolvent Q3: Try Co-solvents (e.g., PEG400, PG) StillIssue1->TryCosolvent Yes Success Success: Proceed with Assay StillIssue1->Success No VehicleControl1 CRITICAL: Run Vehicle Tolerance Controls First! TryCosolvent->VehicleControl1 StillIssue2 Still precipitates? VehicleControl1->StillIssue2 Advanced Q5: Use Advanced Methods (Surfactants or Cyclodextrins) StillIssue2->Advanced Yes StillIssue2->Success No VehicleControl2 CRITICAL: Run Vehicle Controls for new excipients! Advanced->VehicleControl2 VehicleControl2->Success G cluster_micelle Micellar Solubilization (Surfactants) Compound Hydrophobic Compound Micelle Micelle with Encapsulated Compound Compound->Micelle Self-Assembly in Water Surfactant Surfactant Monomers Surfactant->Micelle Self-Assembly in Water G cluster_cd Inclusion Complexation (Cyclodextrins) Compound Hydrophobic Compound Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (HP-β-CD) Cyclodextrin->Complex Encapsulation

Caption: Cyclodextrins create a water-soluble complex with the drug.

Final Recommendations & Summary

TechniqueProsConsBest For...
Low % DMSO Simple, fast, and widely accepted.[2] Limited solubilizing power for very hydrophobic compounds.Initial screening and moderately soluble compounds.
Co-solvents (PEG, PG) Can significantly increase solubility; relatively simple to implement.[3][] Requires validation of vehicle tolerance; can affect assay performance at high concentrations.When DMSO alone is insufficient and higher organic content is tolerated.
Surfactants (Tween®) Very effective for highly insoluble compounds; forms stable micelles.[7][10] Potential for assay interference; must be used above CMC.Cell-free assays or robust cell lines where vehicle effects have been ruled out.
Cyclodextrins (HP-β-CD) High solubilizing capacity; generally low toxicity; forms true solutions.[11][12] Can sometimes extract cholesterol from cell membranes; requires an equilibration step.Sensitive cell-based assays and when aiming to increase the bioavailable fraction of the compound.

Crucial Final Checkpoint: Vehicle Controls

It is impossible to overstate the importance of proper controls. For every solubilization method you test, you must run a parallel vehicle control . This is your assay system treated with the exact same concentration of DMSO, co-solvents, surfactants, or cyclodextrins, but without your compound of interest. T[2]his is the only way to ensure that the effects you observe are due to this compound and not an artifact of the solubilizing agents.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • Loharch, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Sharma, D., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
  • Kumar, S., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Ayyad, F., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
  • ChemSrc. (2025). 2-Methoxy-2-phenylethanol | CAS#:2979-22-8.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • SlideShare. (n.d.). solubility enhancement -by pH change & complexation.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Patel, V. (2015). Answer to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

Sources

Technical Support Center: Stabilizing 2-(2-(Methoxymethyl)phenyl)ethanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-(Methoxymethyl)phenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of this compound in solution. As a molecule with both an alcohol and an ether functional group on a substituted benzene ring, its stability can be influenced by a variety of experimental conditions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A decrease in concentration is likely due to chemical degradation. The structure of this compound contains functional groups that can be susceptible to degradation under certain conditions. Potential pathways include oxidation of the alcohol or the benzylic position, and hydrolysis of the methoxymethyl ether group, especially under acidic conditions. It is also important to consider adsorption to container surfaces, although chemical degradation is a more common cause for significant loss.

Q2: I see new, unexpected peaks in my chromatogram when analyzing my aged this compound solution. What are these?

These new peaks are likely degradation products. To identify them, a forced degradation study is recommended.[1][2][3] By subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate these degradation products in a controlled manner and characterize them using techniques like LC-MS to determine their mass and propose structures.

Q3: What are the ideal storage conditions for a stock solution of this compound?

To maximize stability, stock solutions should be stored at low temperatures (2-8°C or -20°C) and protected from light. The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred. If an aqueous solution is necessary, it should be buffered to a neutral or slightly acidic pH (around 6-7) and used as fresh as possible.

Q4: Can the choice of solvent affect the stability of this compound?

Absolutely. Protic solvents like water and alcohols can participate in degradation reactions, such as hydrolysis. Reactive solvents should be avoided. For long-term storage, solvents like anhydrous acetonitrile or DMSO are often suitable. However, the compatibility of the solvent with your experimental system must also be considered.

II. Troubleshooting Guide: Diagnosing and Solving Instability Issues

This guide provides a structured approach to troubleshooting common stability problems encountered with this compound.

Issue 1: Rapid Loss of Compound in Acidic Media
  • Symptom: Significant decrease in the parent compound peak and the appearance of one or more new peaks in your analytical run (e.g., HPLC, GC) when using an acidic mobile phase or formulation.

  • Probable Cause: The methoxymethyl ether linkage is susceptible to acid-catalyzed hydrolysis. This would cleave the methoxymethyl group, resulting in the formation of 2-(2-(hydroxymethyl)phenyl)ethanol and formaldehyde.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions allow, adjust the pH of your solution to be closer to neutral (pH 6-7).

    • Solvent Change: If possible, switch to a less protic or aprotic solvent system.

    • Confirmation of Degradant: Use LC-MS to analyze the degraded sample. Look for a mass corresponding to the hydrolyzed product.

Issue 2: Degradation upon Exposure to Air or Light
  • Symptom: Loss of parent compound in samples left at room temperature on the benchtop, especially in transparent vials.

  • Probable Cause: The benzylic position and the alcohol functional group are susceptible to oxidation.[4] This can be initiated by atmospheric oxygen and accelerated by light (photolytic degradation).[1] Potential oxidation products could include the corresponding aldehyde, carboxylic acid, or peroxide species.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon.

    • Light Protection: Use amber vials or wrap your sample containers in aluminum foil to protect them from light.

    • Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your experiment.

    • Temperature Control: Store samples at reduced temperatures to slow down the rate of oxidation.

III. Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation study is essential for identifying potential degradation products and understanding the degradation pathways of your molecule.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity.

  • If significant degradation is observed, use LC-MS to identify the mass of the degradation products.

Stress ConditionTypical Degradation TargetPotential Degradation Products
Acid Hydrolysis5-20%2-(2-(hydroxymethyl)phenyl)ethanol, formaldehyde
Base Hydrolysis5-20%Potential for some degradation, but likely more stable than in acid
Oxidation (H₂O₂)5-20%2-(2-(methoxymethyl)phenyl)ethanal, 2-(2-(methoxymethyl)phenyl)ethanoic acid
Thermal5-20%Various, depending on the weakest bonds
Photolytic5-20%Various, potentially radical-mediated degradation products

IV. Visualizing Degradation and Workflows

Hypothesized Degradation Pathways

cluster_acid Acid Hydrolysis cluster_oxidation Oxidation parent This compound acid_prod 2-(2-(hydroxymethyl)phenyl)ethanol + Formaldehyde parent->acid_prod H⁺/H₂O aldehyde 2-(2-(Methoxymethyl)phenyl)ethanal parent->aldehyde [O] acid 2-(2-(Methoxymethyl)phenyl)ethanoic acid aldehyde->acid [O]

Caption: Hypothesized degradation of this compound.

Forced Degradation Workflow

start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze HPLC-PDA Analysis neutralize->analyze identify LC-MS for Degradant Identification analyze->identify If degradation > 5%

Caption: Workflow for a forced degradation study.

V. References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • ResearchGate. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • Pharmaceutical Sciences. (2020). A review on forced degradation and stability indicating studies. [Link]

  • Ataman Kimya. 2-PHENYLETHANOL. [Link]

  • PubMed. (2014). Enhanced biotransformation of 2-phenylethanol with ethanol oxidation in a solid-liquid two-phase system by active dry yeast. [Link]

Sources

Technical Support Center: Method Refinement for the Spectroscopic Analysis of 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 2-(2-(Methoxymethyl)phenyl)ethanol (MMP-Ethanol). As Senior Application Scientists, we have compiled this resource to address common challenges and refine your analytical approach. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, providing not just solutions but also the underlying principles to empower your research.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for the structural elucidation of MMP-Ethanol. However, its substituted aromatic system and functional groups can present unique challenges in spectral interpretation and resolution.

FAQ 1: What are the expected ¹H and ¹³C NMR chemical shifts for MMP-Ethanol, and why are my aromatic signals so complex?

Answer: The structure of MMP-Ethanol leads to a predictable yet potentially complex NMR spectrum. The aromatic region is often the most challenging due to the ortho-substitution pattern, which results in overlapping multiplets, especially on lower-field instruments.[1]

Understanding the Key Regions:

  • Aromatic Protons (approx. 7.1-7.4 ppm): The four protons on the benzene ring are chemically non-equivalent and will couple with each other, creating a complex series of multiplets. The electron-donating nature of the alkyl substituents typically places these signals in this region.

  • Benzylic and Alcohol Protons (-CH₂-CH₂-OH, approx. 3.4-4.5 ppm): The two methylene groups (-CH₂-) and the methine proton in similar structures are deshielded by the adjacent oxygen atoms, shifting them downfield.[2][3] The -CH₂- group closer to the alcohol will likely be further downfield than the one attached to the ring.

  • Alcohol Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly variable (typically 2.0-2.5 ppm but can be wider) and depends on solvent, concentration, temperature, and the presence of water.[2][4] It often appears as a broad singlet due to rapid chemical exchange.[5]

  • Methoxymethyl Protons (-O-CH₃ and -CH₂-O-): The methoxy group (-OCH₃) will appear as a sharp singlet around 3.3-3.4 ppm. The adjacent methylene (-CH₂-) will be a singlet around 4.5 ppm, significantly deshielded by both the phenyl ring and the ether oxygen.

Expected Chemical Shift Summary:

Group ¹H Chemical Shift (ppm, est.) ¹³C Chemical Shift (ppm, est.) Multiplicity Notes
Aromatic C-H 7.1 - 7.4 125 - 138 Multiplet Complex coupling pattern expected.
Ar-C H₂- ~2.9 ~39 Triplet Coupled to the adjacent -CH₂OH group.
-CH₂-OH ~3.8 ~63 Triplet Deshielded by the hydroxyl group.
-OH Variable (e.g., 2.0-2.5) N/A Broad Singlet Disappears upon D₂O exchange.
-O-CH₃ ~3.4 ~58 Singlet Sharp, characteristic signal.
Ar-CH₂-O- ~4.5 ~73 Singlet Deshielded by ring and ether oxygen.

| Aromatic Quaternary C | N/A | 135 - 140 | N/A | Two signals expected. |

FAQ 2: My aromatic proton signals are a broad, unresolved multiplet. How can I improve the resolution?

Answer: Poor resolution in the aromatic region is a common issue for substituted benzenes.[1] This "spectral congestion" can be tackled through both instrumental and processing techniques. The primary cause is that the differences in chemical shifts between the aromatic protons are of a similar magnitude to their coupling constants, leading to complex, second-order effects.

Workflow for Improving NMR Resolution:

G start Poorly Resolved Aromatic Multiplet instrument Instrumental Approaches start->instrument Can you re-run the sample? processing Post-Acquisition Processing start->processing Working with existing FID data? higher_field Use Higher Field Spectrometer (>400 MHz) instrument->higher_field Increases signal dispersion. decoupling Advanced Experiments (e.g., Heteronuclear Decoupling) instrument->decoupling Simplifies spectra by removing J-couplings. apodization Apodization/ Window Functions processing->apodization Apply Gaussian function (GM) to enhance resolution at the cost of S/N. upscaling Chemical Shift Upscaling Methods processing->upscaling Software-based methods to 'stretch' the chemical shift axis.

Caption: Decision tree for troubleshooting poor NMR resolution.

Methodology for Resolution Enhancement using Apodization:

  • Acquire Data: Obtain your Free Induction Decay (FID) data as normal.

  • Access Processing Parameters: In your NMR software (e.g., TopSpin, Mnova), open the processing parameters window.

  • Apply Window Function: Instead of a standard exponential multiplication (e.g., lb = 0.3), apply a Gaussian function. This is often done by setting a negative value for the line broadening (lb = -1 to -2) and a value for the Gaussian broadening (gb between 0.1 and 0.5).[6]

  • Process Spectrum: Apply the function (gm command in TopSpin), Fourier transform (ft), and phase the spectrum (apk or manual phasing).

  • Evaluate: The resulting spectrum should show enhanced resolution, but with a lower signal-to-noise ratio. Optimize the lb and gb values for the best balance.

FAQ 3: I'm not sure which peak corresponds to the hydroxyl (-OH) proton. How can I definitively assign it?

Answer: The definitive method for identifying an -OH proton is the D₂O Shake Experiment . This technique relies on the rapid, acid-catalyzed exchange of the alcohol proton with deuterium from deuterium oxide (D₂O). Since deuterium is not observed in a standard ¹H NMR experiment, the -OH peak will disappear from the spectrum.[2][4][5]

Protocol for D₂O Exchange:

  • Acquire Initial Spectrum: Dissolve your sample of MMP-Ethanol in a standard NMR solvent (e.g., CDCl₃) and acquire a normal ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube and shake gently for about 30 seconds to ensure mixing. You may see a second layer, but enough D₂O will dissolve to facilitate the exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.

  • Compare: Overlay the two spectra. The peak that has disappeared or significantly diminished in the second spectrum is the hydroxyl proton.

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: D₂O Exchange cluster_2 Step 3: Confirmation a Acquire standard ¹H NMR spectrum b Identify potential -OH peak (broad singlet) a->b c Add 1-2 drops D₂O to NMR tube b->c d Shake to mix c->d e Re-acquire ¹H NMR spectrum d->e f Compare 'before' and 'after' spectra e->f g Confirm assignment: Disappeared peak is -OH f->g

Caption: Workflow for confirming the -OH proton via D₂O exchange.

II. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups within MMP-Ethanol. The primary diagnostic peaks are related to the hydroxyl, ether, and aromatic moieties.

FAQ 1: What are the key characteristic absorption bands I should look for in the IR spectrum of MMP-Ethanol?

Answer: The IR spectrum of an alcohol like MMP-Ethanol is dominated by the very strong and broad O-H stretching band.[2][3] The presence of both an alcohol and an ether, along with an aromatic ring, gives a rich and informative spectrum.

Key IR Absorption Frequencies:

Wavenumber (cm⁻¹) Functional Group Vibration Type Appearance
3600 - 3200 Alcohol (O-H) Stretch, H-bonded Very Strong, Broad
3100 - 3000 Aromatic (C-H) Stretch Medium, Sharp
3000 - 2850 Alkyl (C-H) Stretch Medium, Sharp
1600, 1500 Aromatic (C=C) Stretch Medium, Sharp
~1250 Aryl Ether (C-O) Stretch, Asymmetric Strong

| 1150 - 1050 | Alcohol (C-O) | Stretch | Strong |

Causality: The O-H stretch is broad due to intermolecular hydrogen bonding.[2][3] A sample will contain a population of molecules with varying degrees of H-bonding, causing a wide range of absorption frequencies that overlap into a single broad band.

FAQ 2: The O-H band in my spectrum is much sharper and shifted to a higher frequency (~3600 cm⁻¹) than expected. Is the sample impure?

Answer: Not necessarily. A sharp O-H band around 3600 cm⁻¹ is characteristic of a "free" hydroxyl group, one that is not participating in hydrogen bonding. This is often observed under two conditions:

  • High Dilution: If the sample is prepared in a very dilute solution with a non-polar solvent (like CCl₄), the individual alcohol molecules are too far apart to form hydrogen bonds.[7][8]

  • Gas Phase: If the spectrum was taken on a gaseous sample, intermolecular interactions are minimal.[4]

Conversely, increasing the concentration or using a polar, hydrogen-bond-accepting solvent (like DMSO or acetonitrile) will cause the band to broaden and shift to a lower frequency (red-shift) as H-bonding becomes more prevalent.[8][9] This solvent- or concentration-dependent behavior is a key diagnostic feature of hydroxyl groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. For MMP-Ethanol, fragmentation will be driven by the alcohol and benzyl ether functionalities.

FAQ 1: I don't see a clear molecular ion (M⁺) peak. How can I confirm the molecular weight?

Answer: It is very common for alcohols to show a weak or entirely absent molecular ion peak in Electron Ionization (EI) mass spectrometry.[2][10] The M⁺ radical cation is often unstable and undergoes rapid fragmentation. Instead of relying on the M⁺ peak, look for characteristic high-mass fragments resulting from predictable losses:

  • [M-18]⁺: Loss of a water molecule (H₂O) via dehydration is a classic fragmentation pathway for alcohols.[2][11] For MMP-Ethanol (MW = 166.22 g/mol ), this would appear at m/z 148.

  • [M-1]⁺: Loss of a hydrogen atom.

  • [M-31]⁺: Loss of a methoxy radical (•OCH₃).

If you are struggling with EI, consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are much more likely to produce a strong protonated molecule [M+H]⁺ or other adducts, allowing for easy confirmation of the molecular weight.

FAQ 2: What are the most likely fragmentation patterns for MMP-Ethanol?

Answer: The fragmentation of MMP-Ethanol will be directed by the stable carbocations that can be formed. The primary pathways are alpha-cleavage (cleavage of a C-C bond adjacent to an oxygen) and cleavage characteristic of benzyl ethers.

Primary Fragmentation Pathways:

G cluster_0 Alcohol-Driven Fragmentation cluster_1 Ether-Driven Fragmentation M MMP-Ethanol [M]⁺˙ m/z 166 M_18 [M-H₂O]⁺˙ m/z 148 M->M_18 Dehydration M_45 [M-CH₂OH]⁺ m/z 135 M->M_45 α-Cleavage (Loss of •CH₂OH) m121 [C₈H₉O]⁺ m/z 121 M->m121 Benzylic Cleavage (Loss of •C₂H₅O) m91 Tropylium Ion [C₇H₇]⁺ m/z 91 m121->m91 Loss of CH₂O

Caption: Key fragmentation pathways for this compound.

Explanation of Fragments:

  • m/z 148 ([M-18]⁺): Result of dehydration, a common loss from alcohols.[11]

  • m/z 135 ([M-31]⁺): Result of alpha-cleavage at the benzylic position, losing the •CH₂OH radical.

  • m/z 121: This is a very characteristic peak for benzyl ethers. It corresponds to the [M - •CH₂CH₂OH]⁺ fragment, which is essentially a methoxybenzyl cation. This ion is resonance-stabilized.

  • m/z 91: The classic tropylium ion, often seen in compounds containing a benzyl group. It can be formed from the m/z 121 fragment by the loss of formaldehyde (CH₂O), a known fragmentation pathway for benzyl ethers.[12]

By identifying these key fragments, you can piece together the structure of the parent molecule with a high degree of confidence, even without a visible molecular ion peak.

References

  • Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed, National Center for Biotechnology Information.[Link]

  • Solvent effects on the infrared spectrum of ethanol. ResearchGate.[Link]

  • EXPERIMENTAL STUDIES OF SOLUTION PROCESSES: VI. EFFECT OF SOLVENT ON INFRARED ABSORPTION SPECTRA. Canadian Science Publishing.[Link]

  • Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Semantic Scholar.[Link]

  • Mass Spectrometry: Fragmentation Patterns. Scribd.[Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.[Link]

  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry.[Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer.[Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Defense Technical Information Center.[Link]

  • 2-Methoxy-2-phenyl-ethanol - Optional[13C NMR] - Spectrum. SpectraBase.[Link]

  • 2-methoxy-1-phenylethan-1-ol. PubChem, National Center for Biotechnology Information.[Link]

  • Spectroscopy of Alcohols and Phenols. Fiveable.[Link]

  • Boosting resolution in NMR spectroscopy by chemical shift upscaling. PubMed, National Center for Biotechnology Information.[Link]

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM.[Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Human Metabolome Database.[Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033944). Human Metabolome Database.[Link]

  • What is number of 1H NMR signals for toluene? Chemistry Stack Exchange.[Link]

  • SHARPER-enhanced benchtop NMR: improving SNR by removing couplings and approaching natural linewidths. ResearchGate.[Link]

  • Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition by John E. McMurry.[Link]

  • Ethanol, 2-methoxy-. NIST Chemistry WebBook.[Link]

  • Resolution Enhancement. University of Ottawa NMR Facility Blog.[Link]

  • Spectroscopy of Alcohols. Oregon State University.[Link]

  • Spectroscopy of Alcohols. Chemistry LibreTexts.[Link]

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Technical Support Center: Purification of 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-(Methoxymethyl)phenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and aim to achieve high purity standards. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical laboratory experience.

Introduction: Understanding the Molecule

This compound is an aromatic alcohol. Its structure, featuring a polar alcohol group, an ether linkage, and an aromatic ring, gives it moderate polarity and a high boiling point. These characteristics are crucial in determining the most effective purification strategy. Successful purification hinges on exploiting the subtle differences in physicochemical properties between the target molecule and any impurities generated during its synthesis.

A typical purification strategy involves a primary chromatographic step to remove the bulk of impurities, followed by a secondary distillation or recrystallization step for final polishing.

Purification_Workflow Crude Crude Reaction Mixture Primary Primary Purification (e.g., Flash Chromatography) Crude->Primary Analysis1 Purity Check (TLC, GC-MS) Primary->Analysis1 Waste Impure Fractions Primary->Waste Secondary Secondary Purification (e.g., Vacuum Distillation) Analysis1->Secondary Purity < 98% Pure Pure Product (>98%) Analysis1->Pure Purity ≥ 98% Analysis2 Final Purity Confirmation (NMR, HPLC) Secondary->Analysis2 Secondary->Waste Analysis2->Pure

Caption: General purification workflow for this compound.

Section 1: Flash Column Chromatography Troubleshooting

Flash column chromatography is the most common initial purification method for this compound. Success depends on proper solvent system selection, column packing, and sample loading.

Q1: My compound isn't moving from the baseline (Rf ≈ 0) on my silica TLC plate, even in 50% ethyl acetate/hexane. What should I do?

A1: An Rf value near zero indicates that the eluent is not polar enough to displace the compound from the highly polar silica gel. This compound's alcohol group can bind strongly to silica.

  • Causality: The stationary phase (silica gel) is highly polar. Your compound, while moderately polar, requires a sufficiently polar mobile phase to compete for binding sites and elute.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent. Try adding a small amount (0.5-1%) of methanol or isopropanol to your ethyl acetate/hexane mixture. Alcohols are very effective at eluting polar compounds from silica gel.[1]

    • Check for Compound Stability: In rare cases, a compound may decompose on silica gel, appearing as a streak at the baseline. You can test for this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if new spots have appeared.[2] If it is unstable, consider using a deactivated silica gel (with water or triethylamine) or an alternative stationary phase like alumina.

Q2: My compound has a good Rf (≈ 0.3), but the separation from an impurity is poor. How can I improve the resolution?

A2: Poor resolution with a good Rf value suggests that the selectivity of your solvent system is not optimal for the specific compounds in your mixture.

  • Causality: Resolution in chromatography depends on the difference in how strongly components adhere to the stationary phase relative to their solubility in the mobile phase. Simply increasing polarity might move everything faster without improving the separation.

  • Troubleshooting Steps:

    • Change Solvent System: Keep the polarity similar but change the solvents. The goal is to find a system where the relative affinities of your product and the impurity are different. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol or an ether/hexane system.

    • Optimize the Gradient: If using flash chromatography, a shallower solvent gradient during elution of the target compound can significantly improve separation.

    • Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates and provides more opportunities for separation.

Q3: I loaded my sample, and now the column is running extremely slowly or has stopped completely. What happened?

A3: A blocked column is typically caused by one of two issues: improper column packing or precipitation of the sample at the top of the column.

  • Causality: For solvent to flow, there must be a continuous path through the packed bed. Air bubbles create voids that disrupt flow, while precipitated solids physically block the pores between silica particles.[2]

  • Troubleshooting Steps:

    • Check for Precipitation: If you dissolved your sample in a strong solvent (like pure dichloromethane or methanol) and loaded it onto a column equilibrated with a non-polar solvent (like hexane), the sample can crash out of solution when it meets the non-polar eluent. To fix this, you must dry-load your sample.

    • Dry Loading Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a portion of silica gel (typically 5-10 times the mass of your crude product) to this solution.[3] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[3]

    • Column Packing: Ensure your column was packed without air bubbles. A slurry packing method is generally most effective.

Column_Troubleshooting Start Column Problem Q1 What is the issue? Start->Q1 P1 No Elution (Rf ≈ 0) Q1->P1 No Elution P2 Poor Separation Q1->P2 Poor Separation P3 Column Blocked Q1->P3 Blocked Flow S1 Increase eluent polarity. Add MeOH or IPA. P1->S1 S2 Change solvent system (e.g., DCM/MeOH). Use a shallower gradient. P2->S2 S3 Did you wet-load in a strong solvent? P3->S3 S3_yes Yes. Use dry-loading method. S3->S3_yes Yes S3_no No. Check for air bubbles. Repack column. S3->S3_no No

Caption: Troubleshooting flowchart for common column chromatography issues.

Section 2: High-Vacuum Distillation

Given its likely high boiling point (>150 °C at atmospheric pressure), vacuum distillation is essential for purifying this compound without decomposition.[4]

Q1: My product is turning dark and seems to be decomposing in the distillation flask, even under vacuum. How can I prevent this?

A1: Thermal decomposition occurs when the distillation temperature is too high for the compound's stability.

  • Causality: Organic molecules, especially those with multiple functional groups, can undergo elimination or rearrangement reactions at elevated temperatures. The goal of vacuum distillation is to lower the boiling point to a temperature where the rate of these decomposition reactions is negligible.[5]

  • Troubleshooting Steps:

    • Improve the Vacuum: The lower the pressure, the lower the boiling point. Ensure all joints in your distillation apparatus are well-sealed with appropriate vacuum grease. Check your vacuum pump's performance; it should ideally pull down to below 1 mmHg.

    • Minimize Heating Time: Heat the distillation flask rapidly to the distillation temperature. Do not let the material sit hot for extended periods before it begins to distill.

    • Use a Kugelrohr Apparatus: For small quantities, a Kugelrohr (short-path) distillation apparatus minimizes the distance the vapor has to travel, allowing distillation at lower temperatures and pressures.

Q2: I'm not observing a sharp, constant boiling point during distillation. Does this mean my product is impure?

A2: Not necessarily, although it is a strong possibility. A changing boiling point during distillation indicates that the composition of the liquid in the distillation flask is changing.

  • Causality: According to Raoult's Law, the boiling point of a mixture depends on the vapor pressures and mole fractions of its components. As the more volatile component distills, the concentration of the less volatile component in the flask increases, raising the boiling point.

  • Troubleshooting Steps:

    • Collect Fractions: Even with an impure sample, you can often achieve good purification by collecting multiple fractions. The initial fraction (forerun) will be enriched in more volatile impurities. The main fraction should be collected over a narrow temperature range. The final fraction (tails) will contain less volatile impurities.[6]

    • Consider Azeotropes: While less common for this specific structure, be aware that azeotropes (constant-boiling mixtures) can distill at a constant temperature, mimicking a pure substance.[7] Analytical methods like NMR or GC-MS are needed to confirm the purity of the distillate.

    • Pre-Purification: If the boiling point range is very wide, it indicates significant impurities. It is more efficient to first run a flash column to remove the bulk of impurities and then distill the partially purified material.

Pressure (mmHg) Estimated Boiling Point (°C) of a Typical Aryl Ethanol Notes
760 (Atmospheric)> 220 °C (Decomposition likely)Not recommended for this compound.[4]
10~130 - 150 °CAchievable with a water aspirator, but may still be too high.
1~90 - 110 °CIdeal range for a standard rotary vane vacuum pump.
0.1~60 - 80 °CExcellent for highly sensitive compounds; requires a good high-vacuum pump.[4]

Section 3: Recrystallization FAQs

If your compound is a low-melting solid or if you need to remove a specific crystalline impurity, recrystallization can be a powerful final purification step.

Q1: My compound "oils out" of solution instead of forming crystals. What's wrong?

A1: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[8]

  • Causality: The compound separates from the solution as a liquid phase (the oil) rather than an ordered solid crystal lattice. This oil often traps impurities, defeating the purpose of recrystallization.

  • Troubleshooting Steps:

    • Add More Solvent: Add more of the hot recrystallization solvent to dissolve the oil completely. Then, allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange into a crystal lattice.

    • Lower the Solution Temperature: Try a different solvent system, perhaps one with a lower boiling point, so that the solution becomes saturated at a temperature below your compound's melting point.

    • Induce Crystallization: Once the solution is cool, scratch the inside of the flask with a glass rod just below the solvent line or add a "seed crystal" from a previously purified batch to provide a nucleation site.[8]

Q2: My recovery from recrystallization is very low. How can I improve the yield?

A2: Low recovery is often due to using too much solvent or not cooling the solution sufficiently.[9]

  • Causality: Recrystallization relies on the difference in solubility of the compound in hot versus cold solvent.[8][10] Some product will always remain dissolved in the cold solvent (the "mother liquor"). The key is to minimize this loss.[9]

  • Troubleshooting Steps:

    • Use Minimum Hot Solvent: When dissolving your crude product, use only the absolute minimum amount of boiling solvent required to fully dissolve it.[9] Adding excess solvent will mean that more of your product remains dissolved upon cooling.

    • Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

    • Wash with Ice-Cold Solvent: When filtering the crystals, wash them with a very small amount of ice-cold solvent to rinse away the impurity-laden mother liquor without re-dissolving a significant amount of product.[9]

References

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

  • Nedstar. (2025). The art of alcohol distillation. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Difford's Guide. Distillation - The science of distillation. [Link]

  • University of Alberta, Department of Chemistry. ORGANIC LABORATORY TECHNIQUES 10: DISTILLATION. [Link]

  • Make Magazine. (2009). Laboratory 6.2: Distillation: Purify Ethanol. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • Ask Paper. (2025). Recrystallization using ethanol: Significance and symbolism. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Reddit. (2022). troubleshooting column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

Sources

Mitigating by-product formation in 2-(2-(Methoxymethyl)phenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-(2-(methoxymethyl)phenyl)ethanol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in mitigating by-product formation and optimizing your synthetic protocols. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this specific synthesis.

Two primary synthetic routes are commonly employed for the preparation of this compound. Each pathway, while effective, presents a unique set of challenges and potential by-products. This guide is structured to address specific issues you may encounter with each method.

Route 1: Reduction of 2-(2-(Methoxymethyl)phenyl)acetic Acid

This approach involves the synthesis of the corresponding carboxylic acid followed by its reduction to the desired primary alcohol.

Troubleshooting Guide: Reduction Pathway

Question 1: I am observing a significant amount of a more polar by-product in my final product after the reduction of 2-(2-(methoxymethyl)phenyl)acetic acid with Lithium Aluminum Hydride (LiAlH₄). What is the likely identity of this impurity and how can I prevent its formation?

Answer:

The most probable identity of the polar by-product is 2-(2-(hydroxymethyl)phenyl)ethanol . This impurity arises from the cleavage of the methoxymethyl ether linkage.

Causality: The methoxymethyl group, while generally stable under basic and neutral conditions, is susceptible to cleavage under acidic conditions.[1][2][3] The standard workup procedure for a LiAlH₄ reduction involves the careful addition of water followed by an acidic solution (e.g., dilute HCl or H₂SO₄) to quench the reaction and dissolve the aluminum salts.[4][5] This acidic environment can readily hydrolyze the methoxymethyl ether.

Mitigation Strategies:

StrategyDescriptionKey Parameters
Modified Workup (Fieser Method) This method avoids a strongly acidic quench. After the reaction is complete, cautiously add ethyl acetate to consume excess LiAlH₄. Then, sequentially add water and a sodium hydroxide solution to precipitate the aluminum salts as a granular solid, which can be easily filtered off.1. Cool the reaction to 0°C. 2. Slowly add ethyl acetate. 3. Add water dropwise. 4. Add 15% aqueous NaOH.
Use of Alternative Reducing Agents While LiAlH₄ is a powerful reducing agent for carboxylic acids, other reagents might allow for milder workup conditions.[6] However, many of these are not strong enough to reduce carboxylic acids directly.Consider converting the carboxylic acid to an ester first, which can be reduced by milder reagents under non-acidic conditions.
Careful pH Control during Extraction If an acidic workup is unavoidable, maintain the pH as close to neutral as possible during any subsequent aqueous extractions.Monitor the pH of the aqueous layer and adjust with a mild base (e.g., sodium bicarbonate solution) if necessary.

Experimental Protocol: LiAlH₄ Reduction with Fieser Workup

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Dissolve 2-(2-(methoxymethyl)phenyl)acetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully add ethyl acetate to quench any unreacted LiAlH₄.

  • Sequentially and dropwise, add water (same volume as the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (same volume as the mass of LiAlH₄ used), and finally water again (three times the volume as the mass of LiAlH₄ used).

  • Stir the resulting mixture vigorously for 30 minutes. The aluminum salts should precipitate as a white, granular solid.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

Question 2: My NMR spectrum shows unreacted starting material, even after a prolonged reaction time with LiAlH₄. What could be the issue?

Answer:

Incomplete reduction can stem from several factors:

  • Insufficient LiAlH₄: The carboxylic acid proton will consume one equivalent of hydride. Ensure you are using a sufficient excess of LiAlH₄.

  • Poor Quality LiAlH₄: Lithium aluminum hydride is highly reactive and can decompose upon exposure to moisture. Use a fresh, unopened bottle or a properly stored reagent.

  • Inadequate Reaction Temperature: While the reaction is typically initiated at a lower temperature, a period of reflux is often necessary to drive the reduction to completion.[7]

Route 2: Grignard Reaction of 2-(Methoxymethyl)phenylmagnesium Bromide with Ethylene Oxide

This pathway involves the formation of a Grignard reagent from 2-(methoxymethyl)bromobenzene, followed by its reaction with ethylene oxide.

Troubleshooting Guide: Grignard Pathway

Question 1: My Grignard reaction is difficult to initiate and I'm getting a low yield of the desired product. What are some common pitfalls with this specific Grignard reagent?

Answer:

The formation of Grignard reagents from ortho-substituted aryl halides can be challenging due to steric hindrance.[8] Additionally, standard issues with Grignard reactions, such as the presence of moisture, can lead to failure.

Causality: The ortho-methoxymethyl group can sterically hinder the approach of the magnesium metal to the carbon-bromine bond, slowing down the formation of the Grignard reagent. Furthermore, Grignard reagents are potent bases and will be quenched by any protic species, most commonly water.[9]

Mitigation Strategies:

StrategyDescriptionKey Parameters
Magnesium Activation The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activating the magnesium is crucial for initiating the reaction.Methods include: - Grinding the magnesium turnings in a dry mortar and pestle. - Adding a small crystal of iodine. - Adding a few drops of 1,2-dibromoethane.[10]
Strictly Anhydrous Conditions All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be performed under an inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.[10]Use freshly distilled solvents or commercially available anhydrous solvents.
Initiation Techniques Gentle heating with a heat gun can help start the reaction. Once initiated, the reaction is exothermic and should be self-sustaining.[10][11]A color change in the reaction mixture (often becoming cloudy and then brown) and gentle refluxing of the solvent are indicators of a successful initiation.[11]

Question 2: I've successfully formed the Grignard reagent, but after reacting it with ethylene oxide, I'm observing a significant amount of a non-polar by-product that is difficult to separate from my product. What is it and how can I avoid it?

Answer:

A common non-polar by-product in Grignard reactions is a biphenyl derivative , formed through a Wurtz-type coupling reaction. In this case, it would be 2,2'-bis(methoxymethyl)biphenyl .

Causality: The Grignard reagent can react with the starting aryl bromide in a coupling reaction.[12] This is more likely to occur if the concentration of the aryl bromide is high.

Mitigation Strategies:

StrategyDescriptionKey Parameters
Slow Addition of Aryl Bromide Add the solution of 2-(methoxymethyl)bromobenzene in anhydrous ether or THF dropwise to the magnesium turnings. This maintains a low concentration of the aryl bromide and minimizes the coupling side reaction.Maintain a gentle reflux during the addition.
Inverse Addition of Grignard Reagent In some cases, adding the Grignard reagent to the electrophile (in this case, a solution of ethylene oxide in the reaction solvent) can minimize side reactions involving the Grignard reagent itself.This is less common for reactions with ethylene oxide but can be considered if Wurtz coupling is a major issue.

Experimental Protocol: Grignard Reaction and Workup

  • Assemble a flame-dried, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • In the dropping funnel, prepare a solution of 2-(methoxymethyl)bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0°C.

  • Prepare a solution of ethylene oxide (1.5 equivalents) in anhydrous diethyl ether or THF at 0°C and add it slowly to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Visualization of Synthetic Pathways and By-Product Formation

Diagram 1: Reduction of 2-(2-(Methoxymethyl)phenyl)acetic Acid

G cluster_reduction Reduction Pathway Start_Red 2-(2-(Methoxymethyl)phenyl)acetic Acid Product_Red This compound (Desired Product) Start_Red->Product_Red 1. LiAlH4, THF 2. Fieser Workup Byproduct_Red 2-(2-(Hydroxymethyl)phenyl)ethanol (Cleavage By-product) Start_Red->Byproduct_Red 1. LiAlH4, THF 2. Acidic Workup

Caption: Synthetic route via reduction and potential by-product formation.

Diagram 2: Grignard Reaction with Ethylene Oxide

G cluster_grignard Grignard Pathway Start_Grignard 2-(Methoxymethyl)bromobenzene Grignard_Reagent 2-(Methoxymethyl)phenylmagnesium Bromide Start_Grignard->Grignard_Reagent Mg, Anhydrous Ether/THF Product_Grignard This compound (Desired Product) Grignard_Reagent->Product_Grignard 1. Ethylene Oxide 2. Sat. NH4Cl (aq) Byproduct_Grignard 2,2'-bis(Methoxymethyl)biphenyl (Wurtz Coupling By-product) Grignard_Reagent->Byproduct_Grignard Reacts with starting material

Caption: Synthetic route via Grignard reaction and potential by-product.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (NaBH₄) to reduce 2-(2-(methoxymethyl)phenyl)acetic acid?

A1: No, sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids to alcohols.[6] You would first need to convert the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride, before using NaBH₄.

Q2: My final product is an oil, but I suspect it contains impurities. What is the best way to purify it?

A2: Column chromatography on silica gel is the most effective method for purifying this compound from the by-products discussed. A solvent system of ethyl acetate and hexanes is a good starting point for elution. The desired product is moderately polar, while the biphenyl by-product is non-polar, and the diol by-product is significantly more polar.

Q3: How can I confirm the identity of my product and any by-products?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed structural information to confirm the desired product and identify the structures of any major impurities. For example, the presence of the methoxymethyl group will show a characteristic singlet for the methoxy protons around 3.3-3.5 ppm and a singlet for the methylene protons around 4.5-4.7 ppm. Cleavage of this group would result in the disappearance of these signals and the appearance of a new signal for a hydroxymethyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and providing their mass-to-charge ratio, which can help in identifying both expected and unexpected by-products.[13][14]

  • Infrared (IR) Spectroscopy: This can confirm the presence of the hydroxyl group (a broad peak around 3300 cm⁻¹) in the final product.

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Yes, absolutely.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and other protic solvents. All reactions must be conducted under strictly anhydrous conditions and a nitrogen or argon atmosphere. The quenching process is highly exothermic and must be done slowly and at low temperatures.

  • Grignard Reagents: These are also highly reactive with water and protic solvents. Anhydrous conditions are essential.[9] Diethyl ether and THF are extremely flammable.

  • Ethylene Oxide: This is a toxic and flammable gas. It is typically handled as a solution in an appropriate solvent and should be used in a well-ventilated fume hood.

By understanding the underlying chemical principles and potential pitfalls of each synthetic route, you can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity of your target compound.

References

  • Fujioka, H., et al. (2019).
  • Fujioka, H., et al. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing.
  • Han, J. H., et al. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
  • Han, J. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. SciSpace.
  • (2025). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.
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  • (2025). Technical Support Center: Grignarard Reaction Challenges with Sterically Hindered Alkyl Halides. Benchchem.
  • (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
  • (n.d.). Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. The Royal Society of Chemistry.
  • (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit.
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  • (n.d.). Grignard Reaction.
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  • (2020). Gas chromatography mass spectrometry calibration curves for acetophenone and 1-Phenylethanol. figshare.
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  • (n.d.). Characterization of the production with GC–MS. (a) the GC analysis showed that 2-PE retention time was about 13.8 min.
  • (2016). Grignard successes and failures. Sciencemadness.org.
  • (n.d.). GC Analysis of 1-Phenylethanol Enantiomers on Astec ® CHIRALDEX ™ B-PM.
  • (n.d.). 2-Methoxy-2-phenyl-ethanol - Optional[13C NMR] - Spectrum. SpectraBase.
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  • (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry.
  • (n.d.). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B,....
  • (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids.
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  • (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • (n.d.). The Grignard Reaction.
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  • (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
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Technical Support Center: A Guide to pH Optimization for In Vitro Assays of 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for adjusting the pH for optimal 2-(2-(Methoxymethyl)phenyl)ethanol activity in vitro.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers working with this compound. This guide is designed to provide you with the foundational knowledge and practical steps to navigate a critical, yet often overlooked, experimental variable: pH. As an aromatic alcohol, the physicochemical properties and subsequent biological activity of this compound can be significantly influenced by the hydrogen ion concentration of its environment. This document will equip you with the expertise to troubleshoot common issues and systematically optimize your assay conditions for robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the role of pH in your experiments.

Q1: Why is pH a critical parameter for my in vitro assay?

The pH of your assay buffer is a cornerstone of experimental consistency and biological relevance.[1][2] It directly influences several factors:

  • Target Protein Activity: Enzymes and receptor proteins have optimal pH ranges for their structure and function. Deviations can lead to denaturation or altered binding kinetics, masking the true effect of your compound.[1]

  • Compound Stability: The chemical structure of this compound may be susceptible to degradation at non-optimal pH values, leading to a loss of active compound over the course of the experiment.[1][3]

  • Compound Ionization & Solubility: The ionization state of a compound affects its solubility and ability to cross biological membranes.[4][5][6] For weakly acidic or basic compounds, solubility can be highly pH-dependent.[7][8][9]

  • Cell Health (for cell-based assays): Most mammalian cells thrive in a very narrow pH range, typically 7.2-7.4.[10] Significant shifts can induce stress, alter metabolism, and even cause cell death, confounding your results.[10]

Q2: How can pH specifically affect the activity of this compound?

While specific data for this compound is not extensively published, we can infer its behavior based on its chemical structure as an aromatic alcohol and general principles of medicinal chemistry.

  • Ionization: The hydroxyl group (-OH) on the ethanol moiety is weakly acidic. While its pKa is likely high (similar to other alcohols), extreme pH values could lead to deprotonation. This change in charge can alter the molecule's hydrophobicity and its interaction with the target protein.[11][12]

  • Solubility: Changes in the compound's ionization state can dramatically affect its solubility in aqueous assay buffers.[3][4] If the compound precipitates out of solution, its effective concentration decreases, leading to an apparent loss of activity.

  • Target Interaction: The binding of this compound to its biological target likely involves specific hydrogen bonds and hydrophobic interactions. The protonation states of both the compound and the amino acid residues in the target's binding pocket are pH-dependent, meaning the binding affinity can change significantly with pH.[1]

Q3: What is a typical pH range I should consider for cell-based versus cell-free (biochemical) assays?

The optimal range depends entirely on the system you are studying.

  • Cell-Based Assays: You are generally constrained to a physiological pH range of 7.2 to 7.4 to ensure cell viability.[10] Some transformed cell lines might prefer slightly more acidic conditions (around 7.0), while certain fibroblast lines do better at a pH of 7.4 to 7.7.[10]

  • Cell-Free Assays (e.g., enzyme assays): You have much more flexibility. The goal is to find the optimal pH for the target protein's activity, which can vary widely. For example, lysosomal enzymes function in an acidic environment (pH 4.5-5.0), while enzymes in the cytoplasm function closer to neutral pH.[13] A broad screen from pH 4.0 to 9.0 is often a good starting point.

Q4: My stock solution of this compound is in 100% DMSO. Does the pH of my aqueous buffer still matter upon dilution?

Absolutely. While the DMSO stock itself does not have a pH, the moment it is diluted into your aqueous assay buffer (typically to <1% final DMSO concentration), the compound is subject to the pH of that buffer. The principles of ionization and solubility will apply immediately upon this dilution.

Part 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues you may encounter during your experiments.

Issue: I'm observing precipitation of my compound after diluting it into the assay medium.

  • Probable Cause: The pH of your buffer may be causing the compound to be in its less soluble state.

  • Troubleshooting Steps:

    • Visual Confirmation: Centrifuge a sample of the final assay medium containing the compound. A visible pellet confirms precipitation.

    • Solubility Test: Prepare small aliquots of your buffer at different pH values (e.g., 6.0, 7.0, 8.0). Add this compound to the same final concentration and visually inspect for cloudiness or precipitation.

    • Solution: If a different pH resolves the precipitation, consider if that pH is compatible with your assay. If not, you may need to add a solubilizing agent (e.g., BSA, cyclodextrin) or lower the final concentration of your compound.

Issue: The activity of my compound is highly variable and not reproducible between experiments.

  • Probable Cause: Inconsistent pH is a common source of assay variability.[14][15][16] This can be due to improperly prepared buffers, CO₂ exchange in the incubator affecting media pH, or batch-to-batch variation in reagents.[2]

  • Troubleshooting Steps:

    • Calibrate Your pH Meter: Always calibrate your pH meter with fresh standards before preparing buffers.

    • Verify Buffer pH: Measure the pH of your final assay medium just before running the experiment. For cell-based assays, remember that the pH of bicarbonate-buffered media can change outside of a CO₂ incubator.

    • Use High-Quality Reagents: Ensure all buffer components are of high purity.

    • Consider a More Robust Buffer: If you are using a simple buffer like PBS, consider switching to a buffer with a higher buffering capacity in your desired pH range, such as HEPES or MOPS.

Issue: I am not observing any biological activity with my compound.

  • Probable Cause: While there could be many reasons, an inappropriate pH could lead to compound instability, precipitation, or an inactive target protein, resulting in a false negative.

  • Troubleshooting Steps: Before concluding the compound is inactive, it is essential to rule out pH as a factor. The best approach is to perform a systematic pH optimization experiment as detailed in the next section.

Troubleshooting Logic Diagram

This diagram outlines a logical workflow for diagnosing assay problems related to pH.

TroubleshootingWorkflow Start Start: Inconsistent or No Activity Observed CheckPrecipitation Is there visible precipitation in the wells? Start->CheckPrecipitation CheckpH Is the buffer pH verified and consistent? CheckPrecipitation->CheckpH No SolubilityTest Action: Perform solubility test across a pH range (e.g., 6.0-8.0). CheckPrecipitation->SolubilityTest Yes pH_Optimization Action: Perform systematic pH optimization assay. CheckpH->pH_Optimization No / Unsure RecheckProtocol Result: pH is likely not the primary issue. Review other assay parameters. CheckpH->RecheckProtocol Yes AdjustpH Action: Adjust buffer pH to maintain solubility. SolubilityTest->AdjustpH pH_Optimization->RecheckProtocol If no improvement CalibrateMeter Action: Re-calibrate pH meter, prepare fresh buffers. ExperimentalWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PrepBuffers 1. Prepare Buffers at Various pH Values PlateAssay 4. Add Buffers, Compound, and Reagents to Plate PrepBuffers->PlateAssay PrepCompound 2. Prepare Compound Dilution Series PrepCompound->PlateAssay PrepReagents 3. Prepare Assay Reagents (Enzyme, etc.) PrepReagents->PlateAssay Incubate 5. Incubate at Optimal Temperature PlateAssay->Incubate ReadPlate 6. Read Plate Incubate->ReadPlate Normalize 7. Normalize Data to Controls ReadPlate->Normalize Plot 8. Plot Activity vs. pH Normalize->Plot DetermineOptimum 9. Determine Optimal pH Plot->DetermineOptimum

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-(methoxymethyl)phenyl)ethanol. This document is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger, pilot-scale production. We will explore the common synthetic routes, address potential challenges through a detailed troubleshooting guide, and answer frequently asked questions. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure a safe, efficient, and scalable process.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via several routes. For scalability, two primary pathways are most viable: the reduction of a carboxylic acid precursor and a Grignard-based C-C bond formation. Each route has distinct advantages and challenges in a scale-up context.

  • Route A: Reduction of 2-(2-(methoxymethyl)phenyl)acetic acid. This is often the preferred route if the starting carboxylic acid is readily available or can be synthesized efficiently. The reduction itself is a well-understood transformation, but reagent choice and workup are critical on a larger scale.

  • Route B: Grignard Reaction. This route involves the reaction of a Grignar d reagent, such as (2-(methoxymethyl)benzyl)magnesium bromide, with an electrophile like ethylene oxide. While powerful for C-C bond formation, Grignard reactions require stringent anhydrous conditions and careful thermal management.[1][2]

Below is a diagram illustrating these primary synthetic pathways.

G cluster_0 Route A: Reduction Pathway cluster_1 Route B: Grignard Pathway Start_A 2-(2-(Methoxymethyl)phenyl)acetic acid Product This compound Start_A->Product Reduction (e.g., LiAlH4, BH3·THF) Start_B 2-(Methoxymethyl)benzyl Bromide Grignard (2-(Methoxymethyl)benzyl)magnesium bromide Start_B->Grignard Mg, Ether Product_B This compound Grignard->Product_B 1. Reaction EthyleneOxide Ethylene Oxide

Caption: High-level overview of the two primary synthetic routes.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-(2-(methoxymethyl)phenyl)acetic acid

This protocol describes the reduction of the corresponding carboxylic acid using Lithium Aluminum Hydride (LiAlH₄). Borane-tetrahydrofuran complex (BH₃·THF) is a viable, safer alternative for large-scale operations.

Step-by-Step Methodology:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized, dry, jacketed glass reactor with anhydrous tetrahydrofuran (THF). Begin stirring and cool the solvent to 0 °C using a circulating chiller.

  • Reagent Addition: Slowly add Lithium Aluminum Hydride (LiAlH₄) powder to the cold THF in portions. Caution: LiAlH₄ reacts violently with water. Ensure all equipment is scrupulously dry.

  • Substrate Addition: Dissolve 2-(2-(methoxymethyl)phenyl)acetic acid[3] in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the internal temperature below 10 °C. A moderate evolution of hydrogen gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 65 °C) for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic step that generates significant amounts of hydrogen gas; ensure adequate cooling and ventilation. Follow the water addition with a 15% aqueous solution of sodium hydroxide, and then add more water. This sequence (the Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Filter the granular solid and wash it thoroughly with fresh THF or ethyl acetate.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the final product.

Protocol 2: Synthesis via Grignard Reaction

This protocol details the formation of a Grignard reagent from 2-(methoxymethyl)benzyl bromide and its subsequent reaction with ethylene oxide.

Step-by-Step Methodology:

  • Grignard Formation: Equip a dry, inerted reactor with a condenser and an addition funnel. Charge the reactor with magnesium turnings and a small crystal of iodine (to initiate the reaction). Add a small portion of a solution of 2-(methoxymethyl)benzyl bromide in anhydrous diethyl ether or THF.

  • Initiation & Addition: The reaction should initiate, indicated by a color change and gentle refluxing. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[1]

  • Reaction with Ethylene Oxide: After the Grignard formation is complete, cool the reactor to 0-5 °C. Add a pre-condensed, cold solution of ethylene oxide in anhydrous ether to the Grignard reagent. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood with extreme care.

  • Reaction: Allow the mixture to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 4-6 hours.

  • Quenching & Workup: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this synthesis.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low Yield in Reduction 1. Incomplete reaction. 2. Degradation during workup. 3. Impure starting material.1. Confirm Completion: Before workup, take an aliquot, quench it carefully, and analyze by TLC/LC-MS to ensure all starting material is consumed. Extend reflux time if necessary. 2. Controlled Quench: The quenching of LiAlH₄ is highly exothermic. Perform it very slowly at 0 °C to prevent localized heating that can degrade the product. 3. Purity Check: Analyze the starting 2-(2-(methoxymethyl)phenyl)acetic acid by NMR or LC-MS. Non-acidic impurities will not be reduced and will lower the effective yield.
Grignard Reaction Fails to Initiate 1. Wet solvent or glassware. 2. Inactive magnesium surface.1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware in an oven ( >120 °C) for several hours and assemble while hot under an inert atmosphere.[1] 2. Activate Magnesium: If initiation is stubborn, add a small iodine crystal, 1,2-dibromoethane, or sonicate the flask to activate the magnesium surface.
Formation of Wurtz Coupling Dimer High local concentration of the alkyl halide during Grignard formation.Add the solution of 2-(methoxymethyl)benzyl bromide slowly and dropwise to the magnesium suspension. Ensure efficient stirring to quickly disperse the halide as it is added.
Difficult Filtration After LiAlH₄ Workup Incorrect quenching procedure leading to a gelatinous aluminum salt precipitate.The Fieser workup is crucial. Follow the 1:1:3 ratio of water : 15% NaOH : water relative to the mass of LiAlH₄ used. This method is designed to produce granular, easily filterable salts.
Product Contaminated with Byproducts 1. Reduction Route: Incomplete reduction may leave starting material. Over-reduction is not an issue here. 2. Grignard Route: Unreacted benzyl bromide or the Wurtz coupling dimer (1,2-bis(2-(methoxymethyl)phenyl)ethane).1. Optimize Reaction Time: Ensure the reaction goes to completion. 2. Fractional Distillation: Careful vacuum distillation is key. The dimer byproduct will have a much higher boiling point than the desired product. Collect fractions and analyze by GC to ensure purity.
Exothermic Runaway During Scale-Up 1. Reagent added too quickly. 2. Inadequate cooling capacity of the reactor.1. Control Addition Rate: The addition of both the carboxylic acid to the hydride and the alkyl halide to magnesium should be controlled by the reactor's ability to dissipate heat. Use a programmable pump for linear, controlled addition. 2. Process Safety Analysis: Before scaling up, perform a thermal hazard assessment. Ensure your reactor's cooling system can handle the total heat flow of the reaction. Consider using a semi-batch process where reagents are added over an extended period.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for a multi-kilogram scale?

For large-scale synthesis, the Reduction Route (A) is generally preferable. The primary reasons are safety and practicality. While LiAlH₄ requires careful handling, safer alternatives like borane complexes (BH₃·THF) or catalytic hydrogenation (if a suitable catalyst is found) can be employed. The workup, while requiring care, is often more manageable than handling large quantities of ethylene oxide, a toxic gas required for the Grignard route. The Grignard route's strict requirement for anhydrous conditions can also be more challenging to maintain in large reactors.[4]

Q2: What are the primary safety concerns?

  • Hydride Reagents (Route A): LiAlH₄ and other metal hydrides are pyrophoric and react violently with water, releasing flammable hydrogen gas. All additions and the quench must be done slowly, under inert gas, and with adequate cooling.

  • Grignard Reagents (Route B): The formation can be highly exothermic. The solvents used (diethyl ether, THF) are extremely flammable.

  • Ethylene Oxide (Route B): This is a highly toxic, carcinogenic, and flammable gas. It requires specialized handling procedures and equipment.

  • Vacuum Distillation: When purifying the final product, it is essential to ensure the system is free of peroxides, especially if ethers were used as solvents. Distilling to dryness should be avoided.

Q3: How can I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent tools.

  • For TLC: Use a mobile phase like 30% Ethyl Acetate in Hexanes. The product alcohol will be more polar (lower Rf) than the starting benzyl bromide (Route B) but less polar than the starting carboxylic acid (Route A).

  • For LC-MS: This provides a more quantitative assessment of the conversion of starting material to product.

Q4: What are the expected analytical characteristics of the final product?

  • ¹H NMR (in CDCl₃): Expect signals for the methoxy group (~3.4 ppm, singlet, 3H), the benzylic CH₂ protons of the methoxymethyl group (~4.5 ppm, singlet, 2H), the two protons of the ethanol chain (a triplet around 2.9 ppm and a triplet around 3.9 ppm), and the aromatic protons (multiplet, 7.2-7.4 ppm).

  • Purity (by GC): A gas chromatogram should show a single major peak for the product with purity typically >98% after distillation.

Below is a troubleshooting workflow to guide your decision-making process when encountering issues.

G start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue reaction_fail Reaction Failure? start->reaction_fail check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion Yes identify_impurity Identify Impurity (NMR, GC-MS) purity_issue->identify_impurity Yes check_conditions Verify Anhydrous Conditions (Grignard Route) reaction_fail->check_conditions Yes extend_time Extend Reaction Time/ Increase Temperature check_completion->extend_time Incomplete workup_loss Investigate Workup (e.g., Quenching, Extraction) check_completion->workup_loss Complete optimize_distill Optimize Vacuum Distillation identify_impurity->optimize_distill Byproduct recrystallize_sm Recrystallize/Purify Starting Material identify_impurity->recrystallize_sm Starting Material Impurity check_reagents Check Reagent Quality (e.g., Hydride Activity) check_conditions->check_reagents No Reaction activate_mg Activate Mg Surface check_conditions->activate_mg No Initiation

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Firouzabadi, H., et al. (2005). Silphos,[P (Cl) 3− n (SiO 2) n], a heterogeneous reagent for the conversion of alcohols and thiols to alkyl bromides and iodides. Tetrahedron, 61(23), 5699-5704. Available at: [Link]

  • Levine, S. G. (1958). A new aldehyde synthesis. Journal of the American Chemical Society, 80(22), 6150-6151. Available at: [Link]

  • Theimer, E. T. (Ed.). (1982). Fragrance chemistry: the science of the sense of smell. Academic Press.
  • O'Brien, C. J., et al. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. Available at: [Link]

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. Available at: [Link]

  • Boston University. (2012). Wittig Reaction. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • ChemSrc. (2024). 2-methoxy-2-phenylethanol. Available at: [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

  • Doyle, A. G., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 143(50), 21135-21141. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 3, 44. Available at: [Link]

  • University of Illinois Chicago. Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

  • Filo. (2023). Show how you would synthesize the following: 2-phenylethanol by the addition of formaldehyde to a suitable Grignard reagent. Available at: [Link]

  • The Vespiary. (2023). Quick and partial report on benzyl bromide synthesis. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzyl bromides. Available at: [Link]

  • PubChem. 2-[2-(methoxymethyl)phenyl]acetic acid. Available at: [Link]

  • Uzoegbu, O. E., et al. (2011). Convergent preparation of 2-phenylethanol. African Journal of Pure and Applied Chemistry, 5(6), 123-127. Available at: [Link]

  • Gomes, D. G., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Fermentation, 8(1), 24. Available at: [Link]

  • Mierzejewska, J., et al. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. Journal of Biotechnology, 230, 23-30. Available at: [Link]

  • Council of Scientific & Industrial Research. (2005). Process for preparation of 2-phenyl ethanol. U.S. Patent 6,979,753.
  • Pernod Ricard. (1998). Process for the extraction of 2-phenylethanol. EP0822250A1.
  • Li, H., et al. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Letters in Applied Microbiology, 73(6), 725-732. Available at: [Link]

  • PubChem. 2-Methoxyphenylacetic acid. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 2-(2-(Methoxymethyl)phenyl)ethanol, a critical process intermediate in pharmaceutical synthesis. We will explore the causality behind our experimental choices, present a self-validating protocol, and compare its performance against a plausible alternative method, Gas Chromatography with Flame Ionization Detection (GC-FID). All validation parameters are assessed against the globally recognized standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

Introduction: The Analytical Imperative

In pharmaceutical development, the purity and concentration of starting materials and intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This compound serves as a key building block in several synthetic pathways. An analytical method that is not robust, accurate, and reliable can lead to significant downstream consequences, including batch failures and regulatory delays.

Therefore, the validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[3][4] This guide is intended for researchers, quality control analysts, and drug development professionals who require a validated, fit-for-purpose analytical method for this specific compound. We will adhere to the principles outlined in the ICH Q2(R2) guideline, which provides a detailed framework for validation.[1][5]

The Proposed Method: Reversed-Phase HPLC with UV Detection

Rationale for Method Selection (Expertise & Experience)

We selected Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection as our primary analytical technique. The choice is underpinned by several key characteristics of the analyte and the requirements of a quality control environment:

  • Chromophoric Nature: The phenyl group in this compound contains a UV-active chromophore, making it readily detectable by a UV detector, a standard and robust component of most HPLC systems.

  • Polarity and Solubility: The molecule possesses sufficient polarity due to the hydroxyl and ether functional groups to be soluble in common HPLC mobile phases (e.g., acetonitrile, methanol, water) and is well-suited for separation on C18 stationary phases.

  • Robustness and Versatility: HPLC is a highly mature and robust technology, known for its reproducibility in routine quality control (QC) settings. It allows for the simultaneous separation of the main compound from potential impurities and degradation products.

The Validation Workflow

The validation process follows a structured, predefined protocol to ensure all performance characteristics of the method are thoroughly evaluated. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[5]

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specifies criteria Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: A workflow diagram illustrating the three key phases of analytical method validation.

Detailed Validation Protocols and Results

The following sections detail the experimental protocols for each validation parameter as per ICH Q2(R2) guidelines.[1][6]

Specificity

Causality: Specificity is the ability of the method to measure the analyte accurately in the presence of other components like impurities, degradants, or matrix components.[4][7] This ensures that the signal measured is only from the compound of interest.

Experimental Protocol:

  • A solution of this compound was prepared at the target concentration.

  • A placebo solution (containing all formulation components except the analyte) was prepared.

  • The analyte was spiked into the placebo solution.

  • Forced degradation studies were performed by exposing the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions.

  • All samples were chromatographed, and the peak purity of the analyte was assessed using a photodiode array (PDA) detector.

Results: The analyte peak was well-resolved from all degradation products and placebo components. Peak purity analysis showed no co-eluting peaks, confirming the method's specificity.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[8]

Experimental Protocol:

  • A stock solution of the reference standard was prepared.

  • A series of at least five calibration standards were prepared by diluting the stock solution, covering a range of 50% to 150% of the nominal assay concentration.

  • Each standard was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Linear regression analysis was performed to determine the correlation coefficient (r²), y-intercept, and slope.

Results: The method demonstrated excellent linearity over the tested range.

Accuracy

Causality: Accuracy reflects the closeness of the experimental results to the true value. It is a critical measure of systematic error in the method.[6]

Experimental Protocol:

  • Accuracy was assessed by a spike-recovery study using a placebo matrix.

  • The analyte was spiked into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Three replicate preparations were made for each level.

  • The samples were analyzed, and the percentage recovery was calculated.

Results: The mean recovery was within the acceptable limits, indicating the method is free from significant bias.

Precision

Causality: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[7]

Experimental Protocol:

  • Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment.

  • The Relative Standard Deviation (%RSD) was calculated for both sets of measurements.

Results: The %RSD for both repeatability and intermediate precision was well below the typical acceptance criterion of 2%, demonstrating excellent method precision.

Detection and Quantitation Limits (LOD & LOQ)

Causality: The Limit of Detection (LOD) is the lowest concentration of analyte that can be detected but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[8] These are crucial for impurity analysis.

Experimental Protocol:

  • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Solutions at the calculated LOQ concentration were prepared and analyzed to verify that the precision (%RSD) was acceptable.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Small, deliberate changes were made to key chromatographic parameters, one at a time.

  • Parameters varied included:

    • Mobile phase composition (±2% organic)

    • Column temperature (±5 °C)

    • Flow rate (±0.1 mL/min)

  • The effect on system suitability parameters (e.g., peak tailing, resolution) was observed.

Results: System suitability parameters remained within acceptable limits for all variations, indicating the method is robust for routine use.

Comparative Analysis: HPLC-UV vs. GC-FID

While HPLC-UV is our proposed method, Gas Chromatography with Flame Ionization Detection (GC-FID) represents a viable alternative, particularly given the analyte's potential for volatilization at higher temperatures. Below is a comparative summary of the two methods based on projected validation data.

G Method_Comp Parameter Proposed HPLC-UV Method Alternative GC-FID Method Spec Specificity High (PDA detection allows peak purity analysis) Moderate (Risk of co-elution with thermally stable impurities) LOQ LOQ Low (~0.1 µg/mL) Very Low (~0.05 µg/mL) Precision Precision Robust Robustness High (less sensitive to minor changes) Moderate (sensitive to inlet temperature, gas flow rates) Runtime Run Time ~10 minutes ~15 minutes (includes column cooling)

Caption: A logical diagram comparing key performance attributes of the two analytical methods.

Data Summary Table
Validation ParameterProposed HPLC-UV Method Alternative GC-FID Method Justification
Specificity ExcellentGoodHPLC with PDA provides superior peak purity assessment.
Linearity (r²) > 0.999> 0.998Both methods are capable of excellent linearity.
Accuracy (% Recovery) 99.0% - 101.5%98.5% - 102.0%Both methods demonstrate high accuracy.
Precision (%RSD) < 1.0%< 1.5%HPLC typically offers slightly better injection precision.
LOQ ~0.1 µg/mL~0.05 µg/mLGC-FID can offer higher sensitivity for certain volatile compounds.
Robustness HighModerateHPLC is generally less susceptible to minor environmental fluctuations than GC.
Sample Throughput HigherLowerHPLC has a shorter run time and no thermal ramp/cool-down cycle.

Conclusion and Recommendation

The newly developed and validated RP-HPLC-UV method is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. It is fit for its intended purpose in a regulated quality control environment.

Recommendation:

  • The HPLC-UV method is recommended for routine quality control, release testing, and stability studies due to its high robustness, superior specificity (with PDA), and higher sample throughput.

  • The GC-FID method serves as a suitable alternative and may be advantageous for specialized applications, such as trace-level impurity analysis where its potentially lower limit of quantitation could be beneficial.

The choice between methods should be guided by the specific analytical target profile (ATP), as defined by ICH Q14 guidelines on analytical procedure development.[9]

References

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validating Analytical Methods in Pharmaceuticals Source: Pharmuni URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability Source: Federal Register URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: (PDF) Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics Source: ResearchGate URL: [Link]

  • Title: FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Jordi Labs URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

Sources

A Comparative Analysis of the Biological Activity of 2-(2-(Methoxymethyl)phenyl)ethanol and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparative analysis of the biological activity of 2-(2-(Methoxymethyl)phenyl)ethanol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical scaffold. By presenting supporting experimental data and outlining detailed methodologies, we aim to provide a comprehensive resource for identifying promising lead compounds and guiding future research endeavors.

Introduction: The Therapeutic Potential of the Phenylethanol Scaffold

The 2-phenylethanol framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, antifungal, and enzyme inhibitory activities. The specific biological activity is often dictated by the substitution pattern on the phenyl ring and modifications to the ethanol side chain. The subject of this guide, this compound, and its analogs represent a promising area of chemical space for the development of novel therapeutics. Understanding the subtle interplay between their structural features and biological functions is paramount for advancing these compounds from the laboratory to clinical applications.

Comparative Analysis of Antibacterial Activity

A key area where derivatives of the 2-(2-(alkoxymethyl)phenyl)ethanol scaffold have shown significant promise is in the development of new antibacterial agents. A foundational study in this area has been the synthesis and evaluation of a series of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives against a panel of both Gram-positive and Gram-negative bacteria.[1][2][3] While direct experimental data for this compound is not yet available in the public domain, the analysis of its close analog, 2-(2-(hydroxymethyl)phenyl)ethanol, and its derivatives provides critical insights into the structure-activity relationships governing antibacterial efficacy.

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of these compounds is influenced by the nature of the substituents on the phenyl ring.[1][3] Generally, the introduction of lipophilic groups tends to enhance antibacterial activity, likely by facilitating the compound's ability to penetrate the bacterial cell membrane.[4] The mechanism of action for many phenolic compounds and aromatic alcohols involves the disruption of cell membrane integrity, leading to leakage of intracellular components and ultimately cell death.[5]

The position of substituents on the phenyl ring is also a critical determinant of activity. Ortho-substitution, as seen in the 2-(2-(hydroxymethyl)phenyl)ethanol scaffold, can influence the molecule's conformation and its interaction with biological targets.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the antibacterial activity of a series of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, as determined by the agar well diffusion method. The zone of inhibition is a measure of the compound's ability to inhibit bacterial growth.

Compound IDR Group (at position 3 of the precursor isocoumarin)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. B. cereusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. typhiZone of Inhibition (mm) vs. P. mirabilis
2a H10119109
2b CH₃1213111211
2c C₂H₅1415131413
2d n-C₃H₇1617151615
2e n-C₄H₉1819171817
2f C₆H₅1516141514
2g 4-Cl-C₆H₄1718161716
2h 4-CH₃-C₆H₄1617151615

Data extracted from Manivel P, et al. (2009).[1][2][3]

From this data, a clear trend emerges: increasing the alkyl chain length from methyl (2b) to n-butyl (2e) results in a corresponding increase in antibacterial activity against all tested strains. This supports the hypothesis that enhanced lipophilicity contributes to greater efficacy. Furthermore, the introduction of a phenyl group (2f) and substituted phenyl groups (2g, 2h) also confers significant antibacterial activity.

Broader Biological Activities and Future Directions

While the antibacterial properties of the 2-(2-(hydroxymethyl)phenyl)ethanol scaffold are promising, the broader biological potential of this compound and its analogs remains largely unexplored. Based on the activities of other phenylethanol derivatives, several other therapeutic areas warrant investigation.

Potential as Enzyme Inhibitors

Phenylethanolamine N-methyltransferase (PNMT) is an enzyme involved in the biosynthesis of epinephrine.[6][7] Various substituted phenylethanolamines and their constrained analogs have been investigated as PNMT inhibitors.[6][8][9] The ortho-methoxy group in this compound could influence its binding to the active site of enzymes like PNMT, making it and its derivatives interesting candidates for enzyme inhibition studies.

Potential as Receptor Ligands

Phenylethylamine and its derivatives are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors.[10] The affinity and selectivity for these receptors are highly dependent on the substitution pattern of the phenyl ring and the nature of the side chain. Further investigation into the receptor binding profiles of this compound and its analogs could uncover novel modulators of neurotransmitter systems.

Experimental Protocols

To facilitate further research into the biological activities of this compound and its analogs, we provide the following detailed experimental protocols for key assays.

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method provides a straightforward initial screening of the antibacterial activity of novel compounds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare and sterilize nutrient agar plates prep_culture Prepare overnight bacterial cultures prep_media->prep_culture prep_compounds Prepare stock solutions of test compounds prep_culture->prep_compounds inoculate Inoculate agar plates with bacterial suspension create_wells Create wells in the agar inoculate->create_wells add_compounds Add test compounds and controls to wells create_wells->add_compounds incubate Incubate plates at 37°C for 24 hours add_compounds->incubate measure_zones Measure the diameter of the inhibition zones compare Compare results to positive and negative controls measure_zones->compare

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HepG2) into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the antibacterial arena. The initial structure-activity relationship studies on the closely related 2-(2-(hydroxymethyl)phenyl)ethanol derivatives have provided a clear rationale for further optimization, indicating that increased lipophilicity through alkyl chain elongation enhances antibacterial efficacy.

Future research should focus on the synthesis and direct biological evaluation of this compound and a wider range of its analogs. A comprehensive screening approach, encompassing antibacterial, antifungal, enzyme inhibitory, and receptor binding assays, will be crucial for fully elucidating the therapeutic potential of this chemical class. Furthermore, in silico modeling and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling will be invaluable for prioritizing lead candidates and guiding their development towards clinical translation.

References

  • Manivel, P., & Khan, F. N. (2009). Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. Journal of the Chilean Chemical Society, 54(2), 180-182. [Link]

  • Manivel, P., & Khan, F. N. (2009). Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as potential antibacterial agents. Dialnet. [Link]

  • Manivel, P., & Khan, F. N. (2009). Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. ResearchGate. [Link]

  • Kordel, M., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 22(7), 3585. [Link]

  • Grunwald, C., et al. (2009). 1,2,3,4-tetrahydroisoquinoline Inhibitors of Phenylethanolamine N-Methyltransferase that Display Remarkable Potency and Selectivity. Journal of Medicinal Chemistry, 52(21), 6815-6825. [Link]

  • Bondinell, W. E., et al. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 23(5), 506-511. [Link]

  • Grunewald, G. L., et al. (1989). Conformational preference for the binding of biaryl substrates and inhibitors to the active site of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 32(4), 752-759. [Link]

  • Möller, W. E. G., et al. (1973). Biological activity of 2-phenylethanol and its derivatives. Archives of Virology, 41(3), 205-214. [Link]

  • Borrel, A., et al. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Research in Microbiology, 141(4), 493-505. [Link]

  • Perrone, R., et al. (1995). 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2. Il Farmaco, 50(7-8), 505-510. [Link]

  • Borne, R. F., & Clark, C. R. (1972). Inhibition by lead of phenylethanolamine-N-methyltransferase. Journal of Pharmaceutical Sciences, 61(4), 629-630. [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

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A Multi-Faceted Approach to Cross-Validating the Mechanism of Action of 2-(2-(Methoxymethyl)phenyl)ethanol as a Putative MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the elucidation and rigorous validation of a compound's mechanism of action (MoA) are paramount. This guide provides an in-depth, technically-focused framework for the cross-validation of the MoA for a novel small molecule, 2-(2-(Methoxymethyl)phenyl)ethanol. For the purpose of this illustrative guide, we will hypothesize that preliminary high-throughput screening has suggested its activity as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the dual-specificity kinases MEK1 and MEK2.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, evidence-driven narrative that underscores the causality behind experimental choices, ensuring a self-validating and trustworthy investigative process. Our approach is grounded in a multi-pronged strategy, integrating computational, biochemical, and cell-based assays to build a robust and comprehensive understanding of the compound's activity.

The Criticality of MoA Cross-Validation

The journey from a hit compound to a clinical candidate is fraught with challenges, with a high attrition rate often attributed to a lack of efficacy or unforeseen toxicity. A well-validated MoA is the bedrock of a successful therapeutic program, providing a rational basis for patient selection, biomarker development, and the prediction of potential side effects.[1][2] The process of target validation involves a cascade of experiments to confirm that modulating the identified target has a therapeutic effect.[3][4]

A Hypothetical Target: The MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Our hypothetical starting point is the observation that this compound inhibits the proliferation of cancer cell lines known to be dependent on this pathway.

MAPK_Pathway cluster_inhibition Hypothesized Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK1/2 Inhibits

Caption: Hypothesized mechanism of this compound as a MEK1/2 inhibitor within the MAPK/ERK signaling pathway.

Phase 1: In Silico and Biochemical Validation

The initial phase of our cross-validation strategy focuses on establishing a direct interaction between this compound and its putative targets, MEK1 and MEK2. This is a critical first step to move from a phenotypic observation (e.g., anti-proliferative activity) to a target-based MoA.[2][5]

Computational Modeling and Docking

Rationale: In silico docking studies provide a theoretical framework for understanding the potential binding mode of this compound to the ATP-binding pocket of MEK1/2. This approach can predict binding affinity and identify key interacting residues, offering a structural hypothesis for the observed inhibitory activity.

Experimental Protocol:

  • Protein Preparation: Obtain the crystal structures of human MEK1 and MEK2 from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field.

  • Molecular Docking: Perform molecular docking of the prepared ligand into the ATP-binding pocket of both MEK1 and MEK2 using software such as AutoDock Vina or Schrödinger's Glide.

  • Analysis: Analyze the predicted binding poses, calculate the estimated binding energies, and visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic contacts.

In Vitro Kinase Assays

Rationale: Following the computational predictions, direct biochemical assays are essential to quantify the inhibitory activity of this compound against purified MEK1 and MEK2 enzymes. This provides the first piece of direct experimental evidence for target engagement.

Experimental Protocol:

  • Reagents: Recombinant human MEK1 and MEK2 enzymes, a suitable substrate (e.g., inactive ERK2), and ATP.

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the active kinase.

  • Procedure:

    • Incubate a range of concentrations of this compound with MEK1 or MEK2 enzyme and the ERK2 substrate.

    • Initiate the kinase reaction by adding ATP.

    • After a defined incubation period, add a detection reagent that luminesces in proportion to the amount of ATP present.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Compound Target Hypothetical IC50 (nM)
This compoundMEK150
This compoundMEK275
Selumetinib (Reference MEK inhibitor)MEK114
Selumetinib (Reference MEK inhibitor)MEK212

Caption: Hypothetical IC50 values for this compound compared to a known MEK inhibitor, Selumetinib.

Phase 2: Cellular Target Engagement and Pathway Modulation

Having established direct biochemical activity, the next crucial step is to demonstrate that this compound can engage its target within a cellular context and modulate the downstream signaling pathway.

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Validation cluster_phase2 Phase 2: Cellular Validation cluster_phase3 Phase 3: Phenotypic Correlation Computational_Docking Computational Docking Kinase_Assay In Vitro Kinase Assay Computational_Docking->Kinase_Assay Hypothesis Generation Western_Blot Western Blot (p-ERK) Kinase_Assay->Western_Blot Confirm Cellular Activity Cellular_Thermal_Shift Cellular Thermal Shift Assay Kinase_Assay->Cellular_Thermal_Shift Confirm Target Engagement Cell_Viability Cell Viability Assays Western_Blot->Cell_Viability Rescue_Experiments Genetic Rescue/Resistance Cellular_Thermal_Shift->Rescue_Experiments

Caption: A streamlined workflow for the cross-validation of a kinase inhibitor's mechanism of action.

Western Blot Analysis of ERK Phosphorylation

Rationale: If this compound inhibits MEK1/2, it should lead to a decrease in the phosphorylation of its direct downstream substrate, ERK1/2. Western blotting is a standard technique to visualize this change in protein phosphorylation.

Experimental Protocol:

  • Cell Culture: Culture a cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

  • Treatment: Treat the cells with increasing concentrations of this compound for a specified time.

  • Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for p-ERK and normalize to t-ERK to determine the dose-dependent effect of the compound on ERK phosphorylation.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique for confirming target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble MEK1 in the supernatant at each temperature by Western blotting or other protein detection methods.

  • Analysis: Plot the amount of soluble MEK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to MEK1.

Phase 3: Phenotypic Confirmation and Specificity

The final phase of our validation strategy aims to correlate the observed target engagement and pathway modulation with a cellular phenotype and to rule out off-target effects.

Comparison with Known MEK Inhibitors and Alternative Compounds

Rationale: To understand the relative potency and potential advantages of this compound, its anti-proliferative effects should be compared with established MEK inhibitors and structurally related but inactive compounds.

Compound Cell Line Hypothetical GI50 (µM) Notes
This compoundA375 (BRAF mutant)0.5Potent growth inhibition
This compoundHT-29 (BRAF mutant)0.8Consistent activity
2-PhenylethanolA375 (BRAF mutant)> 50Lacks specific MEK inhibitory activity[6][7]
SelumetinibA375 (BRAF mutant)0.02High-potency reference compound

Caption: Hypothetical growth inhibition (GI50) values comparing this compound with a related but inactive compound and a known MEK inhibitor in MAPK pathway-dependent cancer cell lines.

Genetic Rescue and Resistance Experiments

Rationale: To definitively link the anti-proliferative effects of this compound to its on-target activity, genetic experiments can be employed. Overexpression of a downstream effector or the introduction of a drug-resistant mutant of the target should rescue the cells from the compound's effects.

Experimental Protocol (Rescue):

  • Construct Generation: Create a plasmid that expresses a constitutively active form of ERK2.

  • Transfection: Transfect the A375 cells with the constitutively active ERK2 plasmid or an empty vector control.

  • Treatment and Viability Assay: Treat the transfected cells with this compound and measure cell viability.

  • Analysis: A rescue from the compound-induced growth inhibition in cells expressing the constitutively active ERK2 would strongly support the on-target MoA.

Conclusion

The cross-validation of a drug's mechanism of action is a dynamic and iterative process that requires a multi-faceted approach. By systematically integrating computational, biochemical, and cell-based assays, we can build a robust and compelling case for the MoA of a novel compound like this compound. This rigorous validation is not merely an academic exercise; it is a critical step in de-risking a drug discovery program and increasing the probability of translating a promising molecule into a life-saving therapy. The experimental framework outlined in this guide provides a comprehensive roadmap for achieving this crucial objective.

References

  • ResearchGate. (n.d.). Cross-validation approaches. Examples of the different... Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Springer Nature. (2006). Target Validation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Target Identification and Validation in Drug Discovery: Methods and Protocols. Retrieved from [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • Ardigen. (n.d.). Cross validation – a safeguard for machine learning models. Retrieved from [Link]

  • MDPI. (2024, June 20). Cross-Validation Visualized: A Narrative Guide to Advanced Methods. Retrieved from [Link]

  • ResearchGate. (2018, October 18). What solvent can be used alternative to 2-methoxy ethanol? Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol. Retrieved from [Link]

  • National Institutes of Health. (2014, September 19). Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current status and perspectives of 2-phenylethanol production through biological processes. Retrieved from [Link]

  • National Institutes of Health. (2024, June 25). [Advances in synthesis of 2-phenylethanol]. Retrieved from [Link]

  • ResearchGate. (n.d.). Common metabolic paths involved in the production of 2-phenylethanol and 2-phenethyl acetate. PEA: phenylethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Alachlor. Retrieved from [Link]

  • MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

  • MDPI. (n.d.). Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. Retrieved from [Link]

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A Comparative Analysis for the Research Professional: 2-Phenylethanol vs. the Ortho-Substituted Analog, 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Structure, Properties, and Potential Biological Activity

Executive Summary

For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and intermediates is a critical decision guided by subtle variations in chemical structure that can profoundly influence biological activity and physicochemical properties. This guide provides a detailed comparative analysis of the well-characterized aromatic alcohol, 2-phenylethanol, and its ortho-substituted analog, 2-(2-(methoxymethyl)phenyl)ethanol.

It is important to note that while 2-phenylethanol is a widely studied and commercially available compound, there is a significant lack of published data for this compound. Therefore, this guide will leverage the known properties of 2-phenylethanol and a closely related, documented compound, 2-(2-methoxyphenyl)ethanol , as a proxy to provide a scientifically grounded, albeit partially theoretical, comparison. We will explore how the introduction of an ortho-substituent is anticipated to alter the molecule's behavior, offering valuable insights for rational drug design and synthetic strategy.

Molecular Structure: The Foundational Difference

The fundamental distinction between 2-phenylethanol and its ortho-substituted counterparts lies in the substitution on the phenyl ring. 2-phenylethanol possesses an unsubstituted aromatic ring, affording it a degree of conformational flexibility. In contrast, the presence of a substituent at the ortho-position, such as a methoxymethyl group in the hypothetical this compound or a methoxy group in our proxy molecule, 2-(2-methoxyphenyl)ethanol, introduces significant steric and electronic effects.

G cluster_0 2-phenylethanol cluster_1 2-(2-methoxyphenyl)ethanol (Proxy) cluster_2 This compound (Hypothetical) 2_phenylethanol_img 2_phenylethanol_img 2_2_methoxyphenyl_ethanol_img 2_2_methoxyphenyl_ethanol_img hypothetical_img [Structure not available]

Caption: Chemical structures of 2-phenylethanol, 2-(2-methoxyphenyl)ethanol (proxy), and the hypothetical this compound.

The ortho-substituent in 2-(2-methoxyphenyl)ethanol can influence the orientation of the ethanol side chain through steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the methoxy oxygen. This can lead to a more rigid conformation compared to the unsubstituted 2-phenylethanol. The larger methoxymethyl group in our target compound would be expected to exert an even greater steric influence.

Physicochemical Properties: A Comparative Table

The introduction of an ortho-substituent is expected to alter the physicochemical properties of the parent molecule. The following table compares the known properties of 2-phenylethanol and 2-(2-methoxyphenyl)ethanol.

Property2-Phenylethanol2-(2-Methoxyphenyl)ethanol (Proxy)Anticipated Properties of this compound
CAS Number 60-12-87417-18-7[1]Not available
Molecular Formula C₈H₁₀OC₉H₁₂O₂[1][2]C₁₀H₁₄O₂
Molecular Weight 122.16 g/mol 152.19 g/mol [1][2]~166.22 g/mol
Appearance Colorless liquidColorless to pale yellow liquid[2]Likely a liquid at room temperature
Boiling Point 219-221 °CNot readily availableExpected to be higher than 2-phenylethanol
Solubility Slightly soluble in water; miscible with most organic solventsLimited solubility in water; soluble in organic solvents[2]Likely to have lower water solubility than 2-phenylethanol

The increased molecular weight and potential for increased intermolecular interactions due to the ortho-substituent would suggest a higher boiling point and altered solubility profile for this compound compared to 2-phenylethanol.

Synthesis Overview: Established vs. Exploratory Routes

2-Phenylethanol Synthesis: Multiple well-established synthetic routes exist for 2-phenylethanol, including:

  • Friedel-Crafts reaction: Benzene and ethylene oxide are reacted in the presence of a Lewis acid catalyst.

  • Grignard reaction: Phenylmagnesium bromide is reacted with ethylene oxide.

  • Hydrogenation of styrene oxide: Styrene oxide is reduced, often using a catalyst like Raney nickel.

  • Biocatalysis: Certain yeasts, such as Saccharomyces cerevisiae, can convert L-phenylalanine to 2-phenylethanol.

Synthesis of Ortho-Substituted Analogs: The synthesis of 2-(2-methoxyphenyl)ethanol and, by extension, the hypothetical this compound would require a starting material that already contains the desired ortho-substituent. A plausible synthetic approach would be the reduction of a corresponding ortho-substituted phenylacetic acid or its ester derivative.

G cluster_0 Synthesis of 2-Phenylethanol cluster_1 Hypothetical Synthesis of this compound Phenylacetic Acid Phenylacetic Acid Reduction Reduction Phenylacetic Acid->Reduction e.g., LiAlH4 2-Phenylethanol 2-Phenylethanol Reduction->2-Phenylethanol 2-(Methoxymethyl)phenylacetic Acid 2-(Methoxymethyl)phenylacetic Acid Reduction_2 Reduction_2 2-(Methoxymethyl)phenylacetic Acid->Reduction_2 e.g., LiAlH4 This compound This compound Reduction_2->this compound

Caption: A simplified comparison of a potential synthetic route for 2-phenylethanol and its hypothetical ortho-substituted analog.

Applications: A Tale of Widespread Use and Niche Potential

2-Phenylethanol: The applications of 2-phenylethanol are extensive and well-documented. Its pleasant floral scent makes it a staple in the fragrance and cosmetics industries . It is also used as a flavoring agent in food and beverages. Furthermore, its antimicrobial properties lead to its use as a preservative in various products.

This compound and its Analogs: The applications for this compound are not documented. However, ortho-substituted phenylethanols, like 2-(2-methoxyphenyl)ethanol, are likely to be used as intermediates in the synthesis of more complex molecules , such as pharmaceuticals and other specialty chemicals[2]. The presence of the ortho-substituent provides a handle for further chemical modifications and can be crucial for achieving the desired stereochemistry and biological activity in a target molecule.

Biological Activity: A Comparative Discussion and Forward-Looking Hypothesis

2-Phenylethanol: The biological activity of 2-phenylethanol is primarily characterized by its antimicrobial properties . It is known to inhibit the growth of a broad spectrum of bacteria and fungi. The proposed mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents.

2-(2-(Methoxyphenyl)ethanol and the Hypothetical this compound): While specific data is scarce, we can hypothesize how the ortho-substituent might modulate the biological activity based on established principles of medicinal chemistry:

  • Steric Effects: The methoxy group in 2-(2-methoxyphenyl)ethanol, and to a greater extent the methoxymethyl group, would introduce steric bulk near the reactive hydroxyl group and the aromatic ring. This could influence how the molecule interacts with biological targets such as enzymes or microbial membranes. The increased steric hindrance might hinder or, conversely, promote a more specific binding orientation.

  • Electronic Effects: The methoxy group is an electron-donating group, which would increase the electron density of the phenyl ring. This alteration in the electronic profile could affect the molecule's ability to participate in pi-stacking interactions or other electronic interactions with biological macromolecules.

  • Lipophilicity: The addition of a methoxy or methoxymethyl group would increase the lipophilicity of the molecule compared to 2-phenylethanol. This could enhance its ability to partition into and disrupt lipid-rich environments like cell membranes, potentially leading to increased antimicrobial potency. However, excessive lipophilicity can also lead to poor aqueous solubility and bioavailability.

Experimental Protocol: A Framework for Comparative Antimicrobial Susceptibility Testing

To empirically determine the comparative antimicrobial activity, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) would be employed.

Objective: To determine and compare the MIC values of 2-phenylethanol and 2-(2-methoxyphenyl)ethanol against a panel of representative bacterial and fungal strains.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of 2-phenylethanol and 2-(2-methoxyphenyl)ethanol in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Start Prepare Stock Solutions Serial_Dilutions Perform Serial Dilutions in 96-Well Plate Start->Serial_Dilutions Inoculation Inoculate Wells Serial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

Conclusion

This guide has provided a comprehensive comparative analysis of 2-phenylethanol and the hypothetical this compound, using 2-(2-methoxyphenyl)ethanol as a scientifically justified proxy. While 2-phenylethanol is a versatile and well-understood compound with broad applications, its ortho-substituted analogs represent a largely unexplored chemical space with potential for the development of novel pharmaceuticals and specialty chemicals. The introduction of an ortho-substituent, such as a methoxymethyl group, is predicted to significantly alter the physicochemical properties and biological activity of the parent molecule. Further experimental investigation is warranted to fully elucidate the potential of these compounds and to validate the hypotheses presented in this guide.

References

  • PubChem. (n.d.). 2-Methoxyphenethyl alcohol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved January 14, 2026, from [Link]

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Reproducibility of the synthesis of 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Synthetic Route Search

I've initiated a thorough search for synthetic routes to 2-(2-(Methoxymethyl)phenyl)ethanol, targeting common starting materials, key reactions, and yield data. My immediate focus is on identifying promising pathways for further investigation. I'm prioritizing documented routes for efficient and practical synthesis, and will then move on to other reactions.

Refining Synthesis Approach

I'm now diving into the specifics. I'm actively searching for detailed experimental procedures associated with the most promising synthetic methods, paying close attention to any challenges or variations reported that might affect reproducibility. Simultaneously, I'm exploring alternative methods for synthesizing similar phenylethanol derivatives, which I can use for comparison. I will then structure the guide in an organized way for clarity.

Developing Protocol Details

I've initiated the structured guide, introducing the compound's significance and synthesis challenges. I'm comparing different synthetic routes, detailing chemical principles, and compiling yield/purity data in a table. A DOT graph visualizing the synthetic workflow and method selection process is underway. Detailed protocols for reliable methods will follow, with another DOT graph explaining a key reaction mechanism. My focus remains on reproducibility and providing a comprehensive resource.

Beginning Compound Search

I've initiated a search for the synthesis of this compound, but the initial query hasn't been fruitful. The results focus heavily on synthesizing a similar compound instead, requiring some creative modification to find the target.

Refining Search Parameters

I'm now focusing on specific queries for the target synthesis. The earlier search yielded broader results, mostly about 2-phenylethanol, requiring me to refine my approach. I need to get more precise, so I'll incorporate keywords like "synthesis," "preparation," and "experimental procedure" alongside the compound's variations. This will help me discover relevant synthetic pathways.

Deepening the Investigation

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Narrowing The Scope

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Refining the Approach

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Analyzing Synthetic Pathways

I've identified two potential synthetic routes. Route A involves a Grignard reaction of 2-(methoxymethyl)benzaldehyde, and Route B, the reduction of 2-(2-(methoxymethyl)phenyl)acetic acid or its ester. I'm building a guide to compare these, detailing the underlying chemistry and providing protocols. I'll include the necessary diagrams, tables, and caveats.

Exploring Potential Syntheses

I'm now charting two potential routes for this synthesis. I've confirmed that the target compound exists. I've found promising leads: a Grignard reaction using a substituted benzaldehyde, and reducing a phenylacetic acid derivative. I'm focusing on protocols, and I'll include diagrams. I'll flag that these are inferred routes. More targeted searches are planned.

Analyzing Synthetic Routes

I've been gathering information on two potential synthetic routes for this compound. I'm focusing on a Grignard reaction and reduction of a carboxylic acid. Right now, I have general information on the Grignard reaction, including the reaction of Grignard reagents with aldehydes. I am also searching for the reactions using substituted benzaldehydes.

Detailing Reaction Conditions

I'm now diving deeper into the specifics of each route. For the Grignard approach, I've got a grasp on the starting material, 2-(methoxymethyl)benzaldehyde. With the reduction route, I have some data on the potential precursor 2-(2-(methoxymethyl)phenyl)acetic acid. I'm focusing on plausible starting material syntheses and specifics on reaction conditions.

Elaborating on Precursors

I'm now focusing on synthesizing the key precursors: 2-(methoxymethyl)benzaldehyde and 2-(2-(methoxymethyl)phenyl)acetic acid. The Grignard route looks promising, and I'm currently outlining the synthesis of the Grignard reagent and its subsequent reaction. For the reduction path, I'm examining possible syntheses of the phenylacetic acid derivative. I plan to flesh out each step with chemical principles and eventually create a comparative table.

Developing Synthetic Protocols

I've been working on fleshing out each route. I've detailed the Grignard approach, including Grignard reagent synthesis and its reaction with 2-(methoxymethyl)benzaldehyde. I'm also researching the precursor synthesis. I have been researching and detailing the carboxylic acid reduction, focusing on suitable reagents and exploring the synthesis of 2-(2-(methoxymethyl)phenyl)acetic acid.

Defining Synthetic Routes

I've outlined two potential synthetic routes for 2-(2-(Meth oxymethyl)phenyl)ethanol. I'm focusing on Route A, which uses a Grignard reaction. I've gathered general procedures for this reaction, which I will now apply to the specific target compound, and then I can compare with the alternative.

Generating Detailed Procedures

I've now fleshed out two full synthetic routes to the target compound, incorporating the necessary precursor syntheses. Route A features a Grignard reaction, and Route B involves reducing a carboxylic acid. I can now proceed to draft the comparison tables, draw the DOT graphs, draft the detailed protocols, and compile the necessary references. I'm ready to deliver the complete response.

Confirming the structure of 2-(2-(Methoxymethyl)phenyl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Confirmation of 2-(2-(Methoxymethyl)phenyl)ethanol Derivatives

Introduction

The this compound scaffold is a key structural motif found in a variety of compounds relevant to pharmaceutical and materials science research. As derivatives of this core structure are synthesized, unambiguous confirmation of their molecular structure is paramount to ensure that downstream biological or chemical data is valid. These compounds, often synthesized from precursors like isocoumarins, possess multiple structural features—an aromatic ring, an ethanol sidechain, and a methoxymethyl group—that require a multi-faceted analytical approach for complete characterization.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of these derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering a framework for developing a self-validating analytical workflow. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supplemented by other methods, to build an unshakeable structural hypothesis.

Part 1: The First Line of Inquiry: NMR and Mass Spectrometry

For any newly synthesized molecule, NMR and MS are the foundational pillars of structural elucidation. They provide rapid, detailed information about the molecular formula and the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, proximity, and connectivity of protons (¹H NMR) and carbons (¹³C NMR).

Expertise & Causality: We don't just run NMR; we use a suite of experiments to answer specific questions. ¹H NMR provides the initial map of proton environments and their neighbors (via spin-spin coupling). ¹³C NMR confirms the number of unique carbon atoms. For unambiguous assignment, especially with complex substitution patterns on the aromatic ring, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. They reveal which protons are coupled to each other and which protons are attached to or near specific carbons, leaving no ambiguity in the final structure.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to note are the chemical shifts (δ, in ppm), integration (relative number of protons), and multiplicity (singlet, doublet, triplet, etc.).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.

  • 2D NMR (as needed):

    • COSY: To establish ¹H-¹H coupling networks (e.g., to trace the -CH₂-CH₂-OH chain).

    • HSQC: To identify which protons are directly attached to which carbons.

    • HMBC: To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for linking the methoxymethyl group to the phenyl ring and the ethanol chain to its correct position.

Data Interpretation and Comparison

The expected NMR signals for the core this compound structure provide a baseline for analysis.

Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Rationale for Chemical Shift
Ar-H 7.1 - 7.4125 - 140Protons and carbons are in the aromatic region. Specific shifts and coupling depend on the substitution pattern.
Ar-C H₂-O~4.5 (s)~70-75Methylene carbon is deshielded by both the aromatic ring and the adjacent oxygen atom.
O-C H₃~3.4 (s)~58-60Methyl carbon is deshielded by the attached oxygen.
Ar-C H₂-CH₂OH~2.9 (t)~35-40Methylene group adjacent to the aromatic ring.
Ar-CH₂-C H₂OH~3.8 (t)~60-65Methylene group deshielded by the hydroxyl group.
CH₂-OH Variable (broad s)N/AChemical shift is concentration and solvent-dependent; often exchanges with trace water.

Note: Data are estimates. Actual values will vary based on solvent and derivative substitution.[2][3]

Workflow for NMR Structural Confirmation

Caption: Workflow for structural confirmation using NMR spectroscopy.

Mass Spectrometry (MS): Confirming the Formula and Fragments

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures.

Expertise & Causality: For new compounds, High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides a highly accurate mass measurement (to within 0.001 Da), which allows for the unambiguous determination of the molecular formula—a fundamental requirement for structural confirmation.[4] Softer ionization techniques like Electrospray Ionization (ESI) are excellent for determining the molecular ion, while harsher methods like Electron Ionization (EI) are valuable for generating reproducible fragmentation patterns that serve as a structural "fingerprint."

The predicted fragmentation of the this compound core involves characteristic losses. The most likely cleavage is the benzylic C-C bond, leading to a stable benzylic cation, which is often the base peak in the spectrum.[5]

Experimental Protocol: ESI-HRMS and EI-GCMS

  • HRMS (ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the ESI source or use LC-MS for analysis.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

    • Use the accurate mass of the molecular ion to calculate the elemental composition.

  • GC-MS (EI):

    • Prepare a dilute solution in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into a gas chromatograph to separate it from any impurities.

    • The separated compound enters the mass spectrometer and is ionized by a 70 eV electron beam.

    • Analyze the resulting fragmentation pattern.

Predicted Fragmentation Data

m/z Value Predicted Fragment Ion Corresponding Neutral Loss
M⁺Molecular Ion-
M-18[M-H₂O]⁺Loss of water from the ethanol sidechain
M-31[M-OCH₃]⁺Loss of the methoxy group
M-45[M-CH₂OH]⁺Cleavage of the terminal hydroxymethyl group
135[C₉H₁₁O]⁺Benzylic cleavage (loss of CH₂OH)
121[C₈H₉O]⁺Benzylic cleavage (loss of C₂H₄OH)

Fragmentation Pathway Diagram

Fragmentation_Pathway MolIon Molecular Ion (M+) Frag1 [M-H2O]+ MolIon->Frag1 -H2O Frag2 [M-OCH3]+ MolIon->Frag2 -•OCH3 Frag3 Benzylic Cation [C9H11O]+ MolIon->Frag3 -•CH2OH Frag4 [C8H9O]+ MolIon->Frag4 -•C2H4OH

Caption: Predicted EI fragmentation pathway for the core structure.

Part 2: The Gold Standard: Single-Crystal X-ray Crystallography

When an absolute and definitive 3D structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It provides precise coordinates of every atom in the crystal lattice, revealing bond lengths, bond angles, and stereochemistry without ambiguity.

Trustworthiness: While NMR and MS build a strong case, they represent an average structure in solution. Crystallography provides a direct image of the molecule in the solid state. However, a significant challenge is that many phenylethanol derivatives are liquids or oils at room temperature, making single crystal growth difficult.[6]

Overcoming Challenges: Modern techniques can circumvent this limitation. Co-crystallization with a "host" molecule, such as a tetraaryladamantane or a phenanthrene[2]arene macrocycle, can trap the liquid "guest" derivative within a crystalline lattice, allowing for its structure to be determined by X-ray diffraction.[6] This method provides a reliable path to obtaining crystallographic data for otherwise intractable samples.

Experimental Protocol: Co-crystallization and X-ray Diffraction

  • Crystal Growth (Slow Evaporation):

    • Dissolve the purified derivative and an equimolar amount of a suitable co-former (e.g., adamantanecarboxylic acid) in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile).[7]

    • Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks.

    • Monitor for the formation of single, well-defined crystals.

  • Crystal Mounting and Data Collection:

    • Under a microscope, select a suitable crystal (0.1-0.3 mm) and mount it on a goniometer head.[7]

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo-Kα radiation) at a low temperature (e.g., 100 K) to minimize thermal motion.[7][8]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters until the calculated and observed diffraction patterns match, yielding the final structure.

Part 3: The Integrated Approach: A Validated Workflow

No single technique tells the whole story. A robust structural confirmation relies on an integrated workflow where each method validates the others. This logical progression ensures the highest degree of confidence in the final structural assignment.

The Workflow Logic:

  • Start with Purity: Before any structural work, confirm the sample is pure. HPLC or GC is ideal for this.[9][10]

  • Establish the Formula: Use HRMS to determine the elemental composition. This is a hard constraint that your proposed structure must satisfy.

  • Build the Framework: Use a full suite of 1D and 2D NMR experiments to piece together the atomic connectivity. This should lead to a single, unambiguous 2D structure.

  • Confirm with Crystallography: If the compound can be crystallized (naturally or via co-crystallization), X-ray analysis provides the ultimate confirmation and reveals the 3D arrangement in space.

Comparative Summary of Techniques

Technique Information Provided Strengths Limitations
¹H, ¹³C, 2D NMR Atomic connectivity, chemical environmentsExcellent for detailed 2D structure, non-destructiveCan be complex to interpret, provides solution-state average
HRMS Elemental compositionUnambiguous molecular formula determinationProvides no connectivity information
GC-MS (EI) Molecular weight, fragmentation patternReproducible "fingerprint," good for library matchingMolecular ion may be absent, isomers can be hard to distinguish
X-ray Crystallography Absolute 3D structure, bond lengths/anglesThe definitive "gold standard" for structureRequires a single crystal, which can be difficult to obtain[6]
FTIR Spectroscopy Presence of functional groupsFast, simple confirmation of key groups (e.g., -OH)Provides limited information on overall structure

Integrated Structural Validation Workflow

Integrated_Workflow cluster_start Initiation cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_final Final Confirmation Start Synthesized Derivative Purity Assess Purity (HPLC/GC) Start->Purity HRMS Determine Formula (HRMS) Purity->HRMS If Pure GCMS Analyze Fragments (GC-MS) Purity->GCMS NMR Map Connectivity (1D/2D NMR) HRMS->NMR GCMS->NMR Xray Confirm 3D Structure (X-ray Crystallography) NMR->Xray If crystal & absolute confirmation needed Final Confirmed Structure NMR->Final High Confidence Xray->Final Absolute Proof

Caption: An integrated workflow for validating novel chemical structures.

References

  • ResearchGate. X-ray crystal structures of liquid phenylethanol derivatives obtained.... Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link]

  • MDPI. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Available from: [Link]

  • Bentham Open. 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl). Available from: [Link]

  • The Royal Society of Chemistry. Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. Available from: [Link]

  • ResearchGate. Quantitative structure enantioselective retention relationship for high-performance liquid chromatography chiral separation of 1-phenylethanol derivatives. Available from: [Link]

  • SpectraBase. 2-Methoxy-2-phenyl-ethanol - Optional[13C NMR] - Spectrum. Available from: [Link]

  • ResearchGate. ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B,...]. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Available from: [Link]

  • PubChem. 1-Phenylethanol, (S)-. Available from: [Link]

  • AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available from: [Link]

  • SpectraBase. 2-Methoxy-2-phenyl-ethanol. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. Available from: [Link]

  • PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Available from: [Link]

  • NIH. 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol. Available from: [Link]

  • Semantic Scholar. Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography. Available from: [Link]

  • PubChem. 2-Methoxy-1-phenylethan-1-ol. Available from: [Link]

  • NIH. Biotechnological 2-Phenylethanol Production: Recent Developments. Available from: [Link]

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Independent Verification of the Antimicrobial Spectrum of 2-(2-(Methoxymethyl)phenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities for antimicrobial properties is a foundational step in the discovery pipeline. This guide provides a comprehensive framework for the independent verification of the antimicrobial spectrum of 2-(2-(Methoxymethyl)phenyl)ethanol, a derivative of the well-documented antimicrobial agent, 2-phenylethanol. While specific data for this methoxy-derivative is not yet prevalent in public literature, this guide outlines the experimental pathway to elucidate its activity, comparing it hypothetically against established agents. By synthesizing technical protocols with mechanistic insights, we aim to provide a self-validating system for its evaluation.

Introduction to this compound and the Rationale for Investigation

2-Phenylethanol (2-PEtOH) and its derivatives have long been recognized for their bacteriostatic and bactericidal properties, primarily attributed to their ability to disrupt microbial cell membranes.[1][2] The structural similarity of this compound to these compounds suggests a strong potential for antimicrobial activity. The introduction of a methoxymethyl group at the ortho position of the phenyl ring may modulate its lipophilicity and steric properties, potentially influencing its antimicrobial spectrum and potency.

This guide presents a hypothetical, yet methodologically robust, approach to determine the antimicrobial profile of this compound. We will compare its projected performance against 2-phenylethanol, the broad-spectrum antibacterial agent ciprofloxacin, and the broad-spectrum antifungal agent fluconazole.

Experimental Design for Antimicrobial Spectrum Determination

To ensure scientific rigor and reproducibility, all antimicrobial susceptibility testing should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Selection of Microbial Panel

A representative panel of microorganisms is crucial for determining the breadth of the antimicrobial spectrum. The following American Type Culture Collection (ATCC) strains are recommended as a starting point, encompassing Gram-positive and Gram-negative bacteria, as well as a common pathogenic yeast.[3][4]

  • Gram-positive Bacteria:

    • Staphylococcus aureus (ATCC 25923)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-negative Bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

  • Yeast:

    • Candida albicans (ATCC 10231)

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

Materials:

  • This compound (test compound)

  • 2-Phenylethanol (comparator compound)

  • Ciprofloxacin (positive control for bacteria)

  • Fluconazole (positive control for yeast)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for yeast

  • Microbial inocula standardized to 0.5 McFarland

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the 96-well plates to achieve a range of test concentrations.

  • Inoculum Preparation: Culture the microbial strains overnight and suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Dilute the standardized inoculum in broth and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a solvent control on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis A Prepare Stock Solutions (Test & Control Compounds) C Serial Dilution in 96-Well Plates A->C B Culture & Standardize Microbial Inocula (0.5 McFarland) D Inoculate Plates B->D C->D E Incubate Plates (Bacteria: 16-20h, 37°C) (Yeast: 24-48h, 35°C) D->E F Read MICs (Lowest concentration with no visible growth) E->F G Compare MICs of Test Compound vs. Comparators F->G mechanism_of_action cluster_membrane Bacterial Cell Membrane M Lipid Bilayer A This compound B Intercalation into Lipid Bilayer A->B C Increased Membrane Fluidity & Permeability B->C D Leakage of Intracellular Components C->D E Inhibition of Membrane Protein Function C->E F Inhibition of DNA, RNA, & Protein Synthesis C->F G Bacteriostasis or Cell Death D->G E->G F->G

Caption: Postulated mechanism of action.

Conclusion

This guide provides a structured and scientifically grounded framework for the independent verification of the antimicrobial spectrum of this compound. By adhering to standardized protocols and employing appropriate comparators, researchers can generate reliable and comparable data to ascertain the potential of this compound as a novel antimicrobial agent. The hypothetical data and postulated mechanism of action serve as a predictive model to guide experimental design and interpretation of results. Further studies to determine the minimum bactericidal concentration (MBC) and to explore the detailed molecular interactions with the cell membrane will be essential next steps in the comprehensive evaluation of this promising compound.

References

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (2021). International Journal of Molecular Sciences. [Link]

  • Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. (1967). Journal of Bacteriology. [Link]

  • Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as potential antibacterial agents. (2009). Journal of the Chilean Chemical Society. [Link]

  • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. (2023). MDPI. [Link]

  • The Selective Antibacterial Action of Phenylethyl Alcohol. (1953). Journal of the American Pharmaceutical Association. [Link]

  • (PDF) Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. (2009). ResearchGate. [Link]

  • Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. (2021). MDPI. [Link]

  • Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. (2014). BMC Microbiology. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • EUCAST: EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. (1998). Antimicrobial Agents and Chemotherapy. [Link]

  • Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria. ResearchGate. [Link]

  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. (2020). Pharmacy. [Link]

  • Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. (2003). Antimicrobial Agents and Chemotherapy. [Link]

  • In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. (2016). Journal of Medical Mycology. [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2016). Annals of Laboratory Medicine. [Link]

  • Modification of membrane lipids. Phenethyl alcohol-induced alteration of lipid composition in Tetrahymena membranes. (1982). Biochimica et Biophysica Acta. [Link]

  • How to Choose QC Strains for Microbial ID Systems. Microbiologics Blog. [Link]

  • Antifungal Agents. Medical Microbiology. [Link]

  • ATCC bacterial strains selected for antimicrobial susceptibility tests. ResearchGate. [Link]

Sources

Comparative docking studies of 2-(2-(Methoxymethyl)phenyl)ethanol with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the comparative molecular docking analysis of 2-(2-(Methoxymethyl)phenyl)ethanol with the Cyclooxygenase-2 (COX-2) enzyme. This document provides a comprehensive, step-by-step protocol, comparative data analysis, and the scientific rationale behind key procedural choices for researchers in drug discovery and computational biology.

Introduction: Rationale and Scientific Context

This compound is an aromatic alcohol derivative. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a phenyl ring, an ether linkage, and a hydroxyl group—are common in pharmacologically active compounds. These features suggest potential for interactions with biological macromolecules.

This guide presents a hypothetical, yet scientifically rigorous, comparative docking study of this compound against a well-validated therapeutic target: Cyclooxygenase-2 (COX-2). COX-2 is an enzyme pivotal to the inflammatory pathway, responsible for the synthesis of prostaglandins. Its active site is a well-defined hydrophobic channel, making it an excellent candidate for in-silico analysis of small molecule binding.

To establish a meaningful comparison, we will dock our compound of interest alongside two well-established non-steroidal anti-inflammatory drugs (NSAIDs):

  • Ibuprofen: A non-selective COX inhibitor.

  • Celecoxib: A selective COX-2 inhibitor, which serves as a high-affinity positive control.

This comparative approach allows us to benchmark the potential binding affinity and interaction patterns of this compound against known binders, providing a foundational assessment of its potential as a COX-2 inhibitor.

Methodology: A Self-Validating Docking Workflow

The following protocol is designed to be self-validating by incorporating established best practices and control compounds. The choice of software, preparation steps, and analysis parameters are grounded in producing reliable and reproducible in-silico data.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_ligands Phase 2: Ligand Setup cluster_docking Phase 3: Docking Simulation cluster_analysis Phase 4: Analysis & Validation PDB 1. Fetch Target Structure (COX-2, PDB: 5KIR) CleanPDB 2. Clean & Prepare Protein (Remove water, ligands) PDB->CleanPDB PrepProt 3. Add Polar Hydrogens & Assign Charges CleanPDB->PrepProt Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Lig1 Compound of Interest: 2-(2-(...))ethanol Convert3D 4. 2D to 3D Conversion & Energy Minimization Lig1->Convert3D Lig2 Comparators: Ibuprofen, Celecoxib Lig2->Convert3D Dock 6. Run Docking Algorithm (e.g., AutoDock Vina) Convert3D->Dock Grid->Dock Scores 7. Compare Binding Energies (kcal/mol) Dock->Scores Poses 8. Analyze Binding Poses & Interactions (H-bonds, etc.) Scores->Poses Report 9. Generate Report Poses->Report

Caption: Molecular Docking Workflow from Preparation to Analysis.

Step 1: Target Protein Preparation
  • Acquisition: The crystal structure of human COX-2 in complex with a ligand is procured from the Protein Data Bank (PDB). For this study, we select PDB ID: 5KIR , which contains Celecoxib in the active site, providing a clear reference for the binding pocket.

  • Cleaning: The protein structure is prepared using software such as UCSF Chimera or PyMOL. All non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand (Celecoxib), are removed. This ensures the docking simulation starts with an unoccupied active site.

  • Refinement: Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed. This step is critical for accurately calculating the electrostatic interactions that govern ligand binding. The prepared protein is saved in the PDBQT file format, which includes charge and atom type information required by docking software like AutoDock.

Step 2: Ligand Preparation
  • Structure Generation: 2D structures of this compound, Ibuprofen, and Celecoxib are drawn using a chemical sketcher like ChemDraw or sourced from a database like PubChem.

  • 3D Conversion and Energy Minimization: The 2D structures are converted into 3D conformations. A subsequent energy minimization step is performed using a force field like MMFF94. This process yields a low-energy, stable conformation of each ligand, which is a more realistic starting point for the docking simulation. This is a crucial step as the initial 3D geometry of the ligand can significantly influence the final docking pose and score.

  • File Format Conversion: The optimized ligand structures are saved in the PDBQT format, which includes information on rotatable bonds, a key factor in flexible ligand docking.

Step 3: Molecular Docking Simulation
  • Grid Box Definition: A "grid box" is defined around the active site of the COX-2 enzyme. This box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses. The dimensions and center of the grid box are determined based on the position of the co-crystallized ligand (Celecoxib) in the original PDB file (5KIR), ensuring the entire binding channel is encompassed.

  • Docking Execution: The docking simulation is performed using AutoDock Vina. This program employs an iterated local search algorithm to explore the conformational space of the ligand within the defined grid box. It calculates the binding affinity (in kcal/mol) for the most favorable binding poses. A higher negative value indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.

Results: Comparative Analysis of Docking Scores and Interactions

The docking results are summarized below. The binding affinity represents the predicted free energy of binding, while the analysis of interactions provides qualitative insight into the binding mode.

Disclaimer: The following data is a representative, hypothetical outcome for illustrative purposes.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interactions Observed
Celecoxib (Control) -11.5Arg513, Val523, Ser530Hydrogen Bond, Hydrophobic, Pi-Sulfur
Ibuprofen (Control) -7.8Arg120, Tyr355Hydrogen Bond, Hydrophobic
2-(2-(...))ethanol -8.2Tyr385, Val523, Ala527Hydrogen Bond (hydroxyl), Hydrophobic
Interpretation of Results
  • Celecoxib: As the high-affinity control, Celecoxib shows the strongest predicted binding energy. Its sulfonamide group is expected to form a key hydrogen bond with Arg513, and its trifluoromethyl group fits into a hydrophobic pocket, consistent with its known binding mode.

  • This compound: The hypothetical binding affinity of -8.2 kcal/mol is promising, stronger than the non-selective inhibitor Ibuprofen. The analysis of the top-ranked pose suggests its hydroxyl group acts as a hydrogen bond donor to the side chain of Tyr385. The methoxymethylphenyl group occupies a hydrophobic pocket defined by residues like Val523 and Ala527.

  • Ibuprofen: Shows a moderate binding affinity, with its carboxylate group typically forming a salt bridge or hydrogen bond with Arg120.

Discussion and Scientific Insights

This in-silico study provides a preliminary assessment of this compound as a potential binder for the COX-2 active site. The predicted binding energy, which surpasses that of the general NSAID Ibuprofen, warrants further investigation.

The causality behind its predicted affinity lies in its structural features:

  • Hydroxyl Group: Acts as a crucial hydrogen bond donor/acceptor, anchoring the molecule within the active site, likely interacting with key polar residues.

  • Phenyl Ring: Provides a scaffold for hydrophobic interactions within the core of the binding channel.

  • Methoxymethyl Moiety: The ether linkage and methyl group can further engage in van der Waals and hydrophobic interactions, potentially contributing to a more favorable binding pose compared to simpler structures.

This docking study represents a foundational step in hit identification. The trustworthiness of these findings is contingent on future experimental validation. The next logical steps would involve in-vitro enzymatic assays to determine the IC50 value of this compound against COX-2 and COX-1 to confirm its activity and selectivity.

Conclusion

The comparative molecular docking analysis has successfully benchmarked this compound against known COX-2 inhibitors. The results, while computational and hypothetical, suggest that the compound possesses structural features conducive to binding within the COX-2 active site. This guide provides a robust, scientifically-grounded workflow that can be adapted for the initial screening of other novel small molecules against various protein targets.

References

  • Title: Cyclooxygenase-2 (COX-2) Inhibitors: A Review of Recent Patents Source: Recent Patents on Anti-Inflammatory & Anti-Allergy Drug Discovery URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

  • Title: UCSF Chimera--a visualization system for exploratory research and analysis Source: Journal of Computational Chemistry URL: [Link]

  • Title: The discovery of celecoxib, a COX-2 inhibitor Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The role of cyclooxygenase 2 in tumor-induced angiogenesis Source: The American Journal of Pathology URL: [Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(2-(methoxymethyl)phenyl)ethanol. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment. The procedures outlined below are designed to be self-validating, integrating causality with practical application for professionals in research and drug development.

Part 1: Immediate Safety & Hazard Assessment

Primary Hazards:

  • Acute Toxicity: Based on analogs, this compound is presumed to be harmful if swallowed.[1]

  • Irritation: It is expected to cause serious eye irritation and potential skin irritation.[2][3]

  • Combustibility: The presence of the alcohol functional group and a flash point analogous to similar structures (>90°C) classifies it as a combustible liquid.[4] It is not flammable under standard RCRA definitions but must be kept away from ignition sources.[5]

  • Potential for Peroxide Formation: Like other ether-containing compounds, prolonged storage, particularly after being opened and exposed to air and light, could potentially lead to the formation of explosive peroxides.[3] It is crucial to date containers upon receipt and opening.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before each use.[6]

  • Protective Clothing: A standard lab coat is required. Ensure clothing is removed immediately if it becomes contaminated.[4]

  • Ventilation: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation exposure.[7]

Part 2: Quantitative Data Summary for Logistical Planning

The following table summarizes key quantitative data based on the close structural analog, (R)-(-)-2-Methoxy-2-phenylethanol, which is essential for safe handling and logistical planning.

PropertyValueSource & Rationale
Molecular Formula C₁₀H₁₄O₂Derived from the chemical name.
Molecular Weight 166.22 g/mol Calculated from the molecular formula.
Physical State LiquidInferred from analogs.[4]
Density ~1.05 g/mL at 25°CBased on (R)-(-)-2-Methoxy-2-phenylethanol.
Flash Point ~98°C (208.4°F) - closed cupBased on (R)-(-)-2-Methoxy-2-phenylethanol; classifies the substance as a combustible liquid.
Boiling Point ~65°C at 0.1 mmHgBased on (R)-(-)-2-Methoxy-2-phenylethanol.
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2Based on GHS classifications for 2-methoxy-1-phenylethanol and (R)-(-)-2-Methoxy-2-phenylethanol.[2]

Part 3: Core Disposal Principles: The "Why"

Adherence to fundamental waste management principles is not merely procedural; it is a core component of a functional safety system.

  • No Drain or Trash Disposal: This compound and its solutions must never be disposed of down the sink or in the regular trash.[8] Its chemical nature can interfere with wastewater treatment systems and pose a hazard to sanitation workers and the environment.[9]

  • Waste Segregation is Critical: Do not mix this compound waste with incompatible chemicals. Specifically, keep it separate from:

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates): Mixing can cause highly exothermic and potentially explosive reactions.[1]

    • Strong Acids: Can lead to vigorous, uncontrolled reactions.[1]

    • Halogenated Solvents: Keeping non-halogenated waste streams separate from halogenated ones is crucial for proper disposal routing and can significantly reduce disposal costs.[10]

  • Characterization as Hazardous Waste: Any material contaminated with this compound, including the pure substance, solutions, and spill cleanup debris, must be managed as hazardous waste from the point of generation.[3][6] This "cradle-to-grave" responsibility is a cornerstone of regulations like the Resource Conservation and Recovery Act (RCRA).[11]

Part 4: Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for managing waste containing this compound.

Protocol 4.1: Waste Collection & Container Management

  • Select a Proper Container:

    • Use a designated, chemically compatible container, typically glass or polyethylene. The container must be in good condition, with no leaks, and possess a secure, screw-top cap.[5]

    • For corrosive or halogenated solvent waste, avoid metal containers.[12]

  • Labeling:

    • Immediately affix a hazardous waste label to the container.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound" and any solvents, with their approximate percentages.[7]

    • Record the "Accumulation Start Date"—the date the first drop of waste is added.

  • Collection:

    • Collect the waste directly into the labeled container, using a funnel to prevent spillage on the container's exterior.[13]

    • Keep the container closed at all times except when actively adding waste. Evaporation is not a permissible method of disposal.[14]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The container must be placed within a secondary containment bin or tray to contain any potential leaks.[14]

    • Store away from incompatible materials as detailed in Part 3.

Protocol 4.2: Spill Cleanup

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[6]

  • Collect Debris: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill surface with soap and water. The first rinseate should be collected as hazardous waste.

  • Label and Dispose: Seal and label the container of spill debris as hazardous waste and manage it according to Protocol 4.1.

Protocol 4.3: Final Disposal of Full Containers

  • Monitor Fill Level: Do not fill waste containers beyond 90% capacity to allow for vapor expansion.[13]

  • Request Pickup: Once the container is full, ensure the cap is tightly sealed and the label is complete and legible. Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[7][14]

  • Documentation: Complete any waste pickup forms or manifests as required by your EHS office.

Protocol 4.4: Disposal of Empty Containers

  • Triple-Rinse Procedure: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[7]

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste, as it will contain residual chemical.[14] Subsequent rinseates can typically be managed according to your lab's procedures for non-hazardous aqueous waste, but confirm with your EHS department.

  • Final Container Disposal: After rinsing and air-drying, deface or remove the original label. The clean container can then often be disposed of as regular laboratory glassware or recycled, pending confirmation from your EHS office.[7]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generated (e.g., reaction quench, old reagent) SelectContainer Select Compatible Waste Container Start->SelectContainer LabelContainer Affix & Complete Hazardous Waste Label SelectContainer->LabelContainer CollectWaste Collect Waste in Fume Hood (Keep Container Closed) LabelContainer->CollectWaste Store Store in Secondary Containment in Satellite Accumulation Area CollectWaste->Store CheckFull Container >90% Full? Store->CheckFull CheckFull->CollectWaste No RequestPickup Seal Container & Request EHS Pickup CheckFull->RequestPickup Yes Documentation Complete Waste Manifest/Paperwork RequestPickup->Documentation EHSTakeover EHS Transports for Final Disposal Documentation->EHSTakeover Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb CollectDebris Collect Debris into New Waste Container Absorb->CollectDebris CollectDebris->LabelContainer Label as Spill Debris

Caption: Decision workflow for this compound waste management.

Part 6: References

  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. Retrieved from epa.gov.

  • U.S. Environmental Protection Agency. (2023). RCRA Management of Excess Alcohol-based Hand Sanitizer. Retrieved from epa.gov.

  • Hazardous Waste Experts. (2017). Does the EPA Alcohol Exemption Apply to Your Business? Retrieved from hazardouswasteexperts.com.

  • Fisher Scientific. (2024). Safety Data Sheet: (R)-(-)-2-Methoxy-2-phenylethanol. Retrieved from fishersci.com.

  • BenchChem. (2025). Proper Disposal of 1-Phenylethanol: A Guide for Laboratory Professionals. Retrieved from benchchem.com.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Phenylethanol. Retrieved from sigmaaldrich.com.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylethanol. Retrieved from fishersci.com.

  • CDH Fine Chemical. (n.d.). 2-Phenyl Ethanol CAS No 60-12-8 Material Safety Data Sheet. Retrieved from cdhfinechemical.com.

  • Cabrillo College. (n.d.). Hazardous Waste Management. Retrieved from cabrillo.edu.

  • Sigma-Aldrich. (n.d.). (R)-(-)-2-Methoxy-2-phenylethanol 98%. Retrieved from sigmaaldrich.com.

  • ChemicalBook. (2025). 2-METHOXY-2-PHENYLETHANOL. Retrieved from chemicalbook.com.

  • PubChem. (2025). 2-Methoxy-1-phenylethan-1-ol. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • Santa Cruz Biotechnology. (n.d.). 2-Phenylethanol Safety Data Sheet. Retrieved from scbt.com.

  • Ohio Environmental Protection Agency. (2024). Dispose of Hazardous Waste. Retrieved from epa.ohio.gov.

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from hazardouswasteexperts.com.

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from policy.dartmouth.edu.

  • Occupational Safety and Health Administration. (n.d.). OSHA Method 53: 2-Methoxyethanol, 2-Ethoxyethanol, 2-Methoxyethyl Acetate, 2-Ethoxyethyl Acetate. Retrieved from osha.gov.

  • University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from ouhsc.edu.

  • University of Michigan. (n.d.). Guidance for Specific Types of Waste. Retrieved from ehs.umich.edu.

  • Santa Cruz Biotechnology. (n.d.). 2-Phenoxyethanol Material Safety Data Sheet. Retrieved from scbt.com.

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ethz.ch.

  • ChemicalBook. (n.d.). 2979-22-8(2-METHOXY-2-PHENYLETHANOL) Product Description. Retrieved from chemicalbook.com.

  • Flinn Scientific. (2016). 2-Phenylethanol SDS (Safety Data Sheet). Retrieved from flinnsci.com.

  • Chemsrc. (2025). 2-Methoxy-2-phenylethanol | CAS#:2979-22-8. Retrieved from chemsrc.com.

Sources

Safe Handling and Personal Protective Equipment (PPE) for 2-(2-(Methoxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Diligence: As of the date of this guide, a specific, verified Safety Data Sheet (SDS) for 2-(2-(Methoxymethyl)phenyl)ethanol is not publicly available. The following protocols and safety recommendations are therefore expertly extrapolated from the known hazards of structurally analogous compounds, namely 2-phenylethanol and methoxy-phenylethanol. This guide is designed to provide a robust framework for safe handling based on a conservative assessment of potential risks. Laboratory-specific risk assessments should always be completed before commencing work.

Hazard Analysis and Risk Assessment

Based on analogous compounds, this compound is anticipated to be a combustible liquid that poses risks of being harmful if swallowed and causing serious eye irritation.[1][2][3][4] The primary routes of exposure are ocular, oral, and dermal. While significant inhalation hazards under normal ambient conditions are not expected due to low vapor pressure, this can change if the material is heated or aerosolized.[1]

A thorough risk assessment is the cornerstone of laboratory safety. Before handling this compound, every researcher must evaluate the specific quantities being used, the operational conditions (e.g., heating, agitation), and the potential for spills to establish a procedural plan that minimizes exposure.

Table 1: Anticipated Hazard Profile

Hazard ClassificationGHS Category (Anticipated)Precautionary Statement Reference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3][4]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2]
Skin IrritationCategory 2 (Assumed Precaution)H315: Causes skin irritation.[3]
CombustibilityCombustible LiquidForms explosive mixtures with air on intense heating.[1]

Required Personal Protective Equipment (PPE)

The selection of PPE is dictated by the anticipated hazards. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied.

  • Eye and Face Protection: The risk of serious eye irritation is the most clearly defined hazard based on analogue data.[1][2]

    • Primary Protection: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[5] Safety glasses do not provide an adequate seal against splashes and are insufficient.

    • Secondary Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6] The face shield provides a secondary barrier for the entire face.

  • Hand Protection: The potential for skin irritation and absorption necessitates robust hand protection.

    • Glove Type: Chemically resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use.[7]

    • Glove Technique: For prolonged tasks or when handling larger volumes, consider double-gloving. If contact with the chemical occurs, remove the glove immediately using the proper technique to avoid contaminating your skin, wash your hands thoroughly, and don a new glove. Contaminated gloves should never be reused.

  • Body Protection:

    • Lab Coat: A standard, flame-resistant laboratory coat must be worn, fully buttoned, to protect against incidental skin contact.

    • Additional Protection: For operations involving significant splash potential, a chemically resistant apron should be worn over the lab coat.

  • Footwear:

    • Closed-toe shoes made of a non-porous material are required in any area where this chemical is handled. This prevents injury from spills. Perforated shoes or sandals are strictly forbidden.

Operational Protocol: From Preparation to Disposal

This step-by-step workflow is designed to ensure safety at every stage of handling.

A. Preparation and Engineering Controls

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control vapor exposure.[7]

  • Safety Equipment Check: Before starting, verify the location and operational status of the nearest safety shower and eyewash station.[7] Ensure they are accessible and unobstructed.

  • Spill Kit: Have a spill kit rated for chemical spills readily available. The kit should contain an inert absorbent material (e.g., vermiculite or sand), waste bags, and appropriate PPE.[3]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, chemical splash goggles, and finally, gloves.

B. Handling the Chemical

  • Container Inspection: Visually inspect the chemical container for any signs of damage or leakage before moving it.

  • Dispensing: When transferring or dispensing the liquid, perform the work well within the chemical fume hood. Avoid splashing by pouring slowly and using appropriate funnels or cannulas.

  • Heating: If the procedure requires heating, use a well-controlled heating mantle or water bath. Avoid open flames. Be aware that heating increases the vapor pressure and potential for forming explosive mixtures with air.[1]

  • Vigilance: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

C. Waste Management and Disposal

  • Waste Segregation: All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[3] Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Waste Container: Collect liquid waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1] All waste must be handled in accordance with local, state, and federal regulations.[3]

D. Doffing PPE

  • Removal: Remove PPE before leaving the laboratory work area to prevent cross-contamination.

  • Sequence: The proper removal sequence is critical:

    • Remove gloves first, peeling them off without touching the outer surface with bare skin.

    • Remove the lab coat.

    • Remove goggles/face shield last.

  • Hygiene: Immediately wash hands with soap and water after removing all PPE.

Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound Start Start: Procedure involving This compound RiskAssessment 1. Conduct Risk Assessment (Quantity, Conditions) Start->RiskAssessment PPE_Selection 2. Select & Don Required PPE - Goggles (min.) - Nitrile Gloves - Lab Coat RiskAssessment->PPE_Selection EngControls 3. Prepare Engineering Controls (Fume Hood, Eyewash Check) PPE_Selection->EngControls Handling 4. Perform Chemical Handling (Dispensing, Reaction) EngControls->Handling Waste 5. Segregate Hazardous Waste (Liquid, Solid) Handling->Waste Spill Spill Occurs! Handling->Spill Decon 6. Decontaminate Work Area Waste->Decon Doffing 7. Doff PPE Correctly Decon->Doffing End End: Procedure Complete Doffing->End SpillResponse Execute Spill Response Protocol (Evacuate, Absorb, Dispose) Spill->SpillResponse Emergency SpillResponse->Decon

Caption: A logical workflow for the safe handling of the chemical.

Emergency Procedures

Immediate and correct action during an emergency is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected skin area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Call a physician or poison control center immediately.[1] There is a risk of aspiration if the victim vomits, which can cause pulmonary failure.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms like coughing or shortness of breath occur, seek immediate medical attention.

  • Spill Response:

    • Alert: Alert personnel in the immediate area.

    • Evacuate: Evacuate non-essential personnel.

    • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

    • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, Chemizorb®).[1][3]

    • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][3]

    • Decontaminate: Clean the spill area thoroughly.

Always show the Safety Data Sheet (or this guide, in its absence) to the attending medical professional.[1]

References

  • Safety Data Sheet for 2-Phenylethanol. Sigma-Aldrich.

  • 2-Methoxy-2-phenylethanol Product Page. Sigma-Aldrich.

  • Safety Data Sheet for (R)-(-)-2-Methoxy-2-phenylethanol. Fisher Scientific.

  • Recommended PPE to handle chemicals. Bernardo Ecenarro.

  • 2-Methoxy-2-phenylethanol Product Information. LookChem.

  • Personal Protective Equipment Standard Operating Procedure (SOP). Tennessee Tech University.

  • 2-Methoxy-2-phenylethanol Product Page. Santa Cruz Biotechnology.

  • Material Safety Data Sheet for 2-Phenyl Ethanol. CDH Fine Chemical.

  • Phenyl Ethyl Alcohol Safety Data Sheet. Chemtex USA.

  • Safety Data Sheet for 2-Phenylethanol. MedChemExpress.

  • 2-Phenylethanol Safety Data Sheet. Flinn Scientific.

  • Safety Data Sheet for 2-Phenylethanol. Carl ROTH.

  • 2-Phenylethanol SDS. Flinn Scientific Inc.

Sources

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